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  • Product: N-[1-(4-Methoxyphenyl)propan-2-yl]formamide
  • CAS: 126002-14-0

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on N-[1-(4-Methoxyphenyl)propan-2-yl]formamide in Formoterol Synthesis

Executive Summary N-[1-(4-Methoxyphenyl)propan-2-yl]formamide (CAS: 126002-14-0) is a critical, process-related impurity encountered during the synthesis of the long-acting β2-adrenergic agonist, formoterol[1]. Controlli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[1-(4-Methoxyphenyl)propan-2-yl]formamide (CAS: 126002-14-0) is a critical, process-related impurity encountered during the synthesis of the long-acting β2-adrenergic agonist, formoterol[1]. Controlling the impurity profile of formoterol is paramount for ensuring clinical safety and therapeutic efficacy in asthma and COPD treatments[2]. This whitepaper elucidates the mechanistic origins of this specific formamide impurity, tracing its formation to thermodynamic limitations during intermediate synthesis and off-target reactions during late-stage API processing. Furthermore, we provide a self-validating analytical framework and high-performance liquid chromatography (HPLC) protocol for its precise quantification.

Chemical Identity and Structural Significance

Formoterol's molecular architecture includes a formamide group on the aniline ring, a secondary amine in the aliphatic chain, and a phenolic moiety. The impurity N-[1-(4-Methoxyphenyl)propan-2-yl]formamide—frequently cataloged in pharmaceutical reference standards as Formoterol Impurity 11 or Formoterol Impurity 23[3]—represents a truncated, formylated derivative of the API's backbone.

Unlike the highly polar formoterol molecule, this impurity lacks the ethanolamine and phenolic hydroxyl groups. The nitrogen atom is integrated into a neutral formamide functional group, fundamentally altering its physicochemical behavior, solubility, and chromatographic retention compared to the basic secondary amines present in the API and its direct precursors.

Table 1: Physicochemical Properties
ParameterSpecification
Chemical Name N-[1-(4-Methoxyphenyl)propan-2-yl]formamide
Common Synonyms Formoterol Impurity 11, Formoterol Impurity 23[3]
CAS Registry Number 126002-14-0[3]
Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol [3]
Structural Class Formylated Secondary Amine / Phenethylamine Derivative

Mechanistic Origin: The Leuckart-Wallach Pathway and Late-Stage Formylation

The presence of CAS 126002-14-0 in the final API is driven by two distinct chemical causalities that process chemists must monitor:

Pathway A: Incomplete Hydrolysis of PMMA Precursors The synthesis of formoterol relies heavily on the intermediate 1-(4-methoxyphenyl)propan-2-amine (PMMA)[4]. A highly scalable industrial route to PMMA is the Leuckart-Wallach reaction, where 4-methoxyphenylacetone undergoes reductive amination with formamide and formic acid. The immediate, unhydrolyzed product of this reaction is N-[1-(4-Methoxyphenyl)propan-2-yl]formamide. If the subsequent acid or base hydrolysis step is thermodynamically incomplete, this formamide intermediate persists as a stable impurity and carries over into the downstream coupling steps[4].

Pathway B: Off-Target Late-Stage Formylation In alternative synthetic routes, the formamide moiety of formoterol is introduced late in the synthesis using aggressive formylating reagents like acetic formic anhydride[5]. If unreacted PMMA or its debenzylated derivatives remain in the reaction matrix during this step, they undergo competitive, off-target N-formylation, generating the impurity in situ.

SynthesisPathway Ketone 4-Methoxyphenylacetone Leuckart Leuckart-Wallach Reaction (Formamide / HCOOH) Ketone->Leuckart FormamideInt N-[1-(4-Methoxyphenyl)propan-2-yl]formamide (CAS: 126002-14-0) Leuckart->FormamideInt Reductive Amination Hydrolysis Acid/Base Hydrolysis FormamideInt->Hydrolysis Desired Pathway Formoterol Formoterol API FormamideInt->Formoterol Impurity Carryover (Incomplete Hydrolysis) PMMA 1-(4-Methoxyphenyl)propan-2-amine (PMMA) Hydrolysis->PMMA Primary Amine Formation PMMA->Formoterol Epoxide Coupling & Late-Stage Formylation

Figure 1: Mechanistic origin of the formamide impurity via the Leuckart-Wallach synthesis pathway.

Experimental Protocol: HPLC Quantification Workflow

Because N-[1-(4-Methoxyphenyl)propan-2-yl]formamide is a neutral amide, it does not ionize under acidic conditions, unlike the basic secondary amines of PMMA and formoterol. We leverage this causality to design a highly selective reverse-phase HPLC method. By utilizing a low-pH mobile phase, the API and basic intermediates are protonated (increasing their polarity and reducing retention time), while the neutral formamide impurity is strongly retained on the hydrophobic stationary phase, ensuring baseline separation.

Step-by-Step Methodology

Step 1: Reagent and Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1000 mL of ultra-pure water (0.1% v/v). Filter through a 0.22 µm membrane. The low pH (~2.0) guarantees complete protonation of the API's basic nitrogen.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

  • Diluent: Water:Acetonitrile (50:50, v/v).

Step 2: Sample Preparation

  • Standard Solution: Accurately weigh 5.0 mg of the Formoterol Impurity 23 reference standard[3] and dissolve in 50 mL of diluent (100 µg/mL). Dilute further to a working concentration of 1.0 µg/mL.

  • Test Sample: Accurately weigh 50.0 mg of Formoterol API and dissolve in 50 mL of diluent (1000 µg/mL).

Step 3: Chromatographic Conditions

  • Column: Zorbax Eclipse Plus C18, 150 mm × 4.6 mm, 3.5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 225 nm (optimal absorbance for the methoxyphenyl chromophore).

  • Injection Volume: 10 µL.

Table 2: HPLC Gradient Program
Time (min)Mobile Phase A (0.1% TFA)Mobile Phase B (Acetonitrile)Elution Profile
0.090%10%Isocratic hold
5.090%10%Gradient start
20.040%60%Linear ramp
25.040%60%High-organic flush
25.190%10%Re-equilibration
30.090%10%End of run

Step 4: System Suitability Testing (SST) - The Self-Validating Metric Before sample analysis, inject a resolution mixture containing Formoterol API, PMMA, and the formamide impurity. The system is validated only if the resolution factor (


) between PMMA and N-[1-(4-Methoxyphenyl)propan-2-yl]formamide is 

, and the tailing factor for the impurity peak is

.

Process Mitigation and Control Strategies

To suppress the formation and carryover of this impurity during drug development, process chemists must implement specific thermodynamic and kinetic control levers:

  • Thermodynamic Control of Hydrolysis: When synthesizing PMMA via the Leuckart route, extending the hydrolysis reflux time (e.g., using 6N HCl at 105°C for 12–16 hours) is critical. In-process controls (IPC) must verify that the formamide intermediate is depleted to <0.1% before proceeding to the coupling steps.

  • Stoichiometric Precision in Formylation: In late-stage formylation routes, carefully limiting the equivalents of acetic formic anhydride minimizes the risk of off-target N-formylation of residual amines[5]. Low-temperature formylation (−10°C to 0°C) also improves chemoselectivity[1].

  • Orthogonal Purification via Crystallization: The impurity can be efficiently purged during the final salt formation. Because the formamide impurity is neutral and less polar, trituration of the crude formoterol fumarate dihydrate with polar aprotic solvents (e.g., acetonitrile at 75–80°C) selectively solubilizes the impurity, leaving the highly pure API salt intact[1][5].

References

1.[2] Formoterol Impurity 32 - Veeprho. veeprho.com. 2.[4] N-benzyl-1-(4-methoxyphenyl)propan-2-amine|CAS 43229-65-8 - Benchchem. benchchem.com. 3.[3] Formoterol Impurity 23 | CAS Number 126002-14-0 - Klivon. klivon.com. 4. Formoterol Impurity 11 | CAS No- 126002-14-0 | Simson Pharma Limited. simsonpharma.com. 5.[1] Formoterol Impurity E (Mixture of Diastereomers) | 1616967-26-0 - Benchchem. benchchem.com. 6.[5] WO2008035380A2 - An improved process for the preparation of high purity formoterol and its pharmaceutically acceptable salts - Google Patents. google.com.

Sources

Exploratory

The Metabolic Fate of N-[1-(4-Methoxyphenyl)propan-2-yl]formamide: Pathways, Bioactivation, and Toxicological Implications

Executive Summary N-[1-(4-Methoxyphenyl)propan-2-yl]formamide, widely known as N-formyl-para-methoxyamphetamine (N-formyl-PMA), is a critical intermediate and route-specific impurity generated during the Leuckart synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[1-(4-Methoxyphenyl)propan-2-yl]formamide, widely known as N-formyl-para-methoxyamphetamine (N-formyl-PMA), is a critical intermediate and route-specific impurity generated during the Leuckart synthesis of the highly toxic designer drug para-methoxyamphetamine (PMA) [[1]](). While historically dismissed as a mere synthetic byproduct, N-formyl-PMA is a pharmacologically active xenobiotic that undergoes complex Phase I and Phase II biotransformations. This technical guide deconstructs its metabolic fate, highlighting the causality behind its toxicological profile and detailing the self-validating analytical frameworks required to study it.

Phase I Metabolism: Activation and Detoxification

N-Deformylation (Prodrug Activation)

The most immediate metabolic consequence of N-formyl-PMA exposure is its in vivo hydrolysis, or N-deformylation. Formamide derivatives of amphetamines effectively act as prodrugs; the enzymatic or acid-catalyzed cleavage of the formyl group liberates the primary amine 2.

Mechanistic Causality: This step is toxicologically critical. The deformylation of N-formyl-PMA yields PMA, a potent, reversible inhibitor of monoamine oxidase A (MAO-A) and a selective serotonin releasing agent. The sudden liberation of PMA from the N-formyl depot can overwhelm serotonergic synapses, precipitating severe hyperthermia, serotonin syndrome, and fatal cardiovascular collapse 3.

CYP2D6-Mediated O-Demethylation

Following deformylation, the resulting PMA is subjected to O-demethylation, a reaction predominantly catalyzed by the hepatic enzyme Cytochrome P450 2D6 (CYP2D6). The cleavage of the 4-methoxy ether yields 4-hydroxyamphetamine (PHA), which is subsequently conjugated and excreted 3.

Mechanistic Causality: CYP2D6 is highly polymorphic. Individuals expressing the "poor metabolizer" phenotype exhibit a negligible capacity for O-demethylation. Consequently, these individuals cannot efficiently clear the active PMA liberated from N-formyl-PMA. This genetic bottleneck causes the highly toxic parent compound to accumulate, leading to disproportionately high peak blood concentrations and an exponentially increased risk of fatal overdose 3.

Phase II Bioactivation: The Isocyanate-Mercapturate Pathway

Beyond standard hydrolysis and oxidation, formamides undergo a unique and highly reactive bioactivation pathway. Research on analogous N-formyl amphetamines demonstrates that the formamide moiety can be bioactivated to an electrophilic isocyanate intermediate 4. For N-formyl-PMA, this yields 1-(4-methoxyphenyl)propan-2-yl isocyanate.

Isocyanates are aggressive electrophiles capable of covalently binding to cellular macromolecules, which can trigger hepatotoxicity or deleterious autoimmune responses. To mitigate this, the hepatic system utilizes the mercapturic acid pathway. The isocyanate is conjugated with the endogenous nucleophile glutathione (GSH), leading to the sequential formation of cysteinylglycine, cysteine, and N-acetylcysteine conjugates excreted in bile and urine 4.

Pathway NFPMA N-formyl-PMA (Prodrug / Intermediate) PMA PMA (Active Serotonergic) NFPMA->PMA N-Deformylation ISO Reactive Isocyanate (Electrophile) NFPMA->ISO Bioactivation OHPMA 4-Hydroxyamphetamine (Phase I Metabolite) PMA->OHPMA O-Demethylation (CYP2D6) GSH Mercapturic Conjugates (Phase II Detoxification) ISO->GSH GSH Conjugation

Core metabolic pathways of N-formyl-PMA including bioactivation and detoxification.

Quantitative Data Summary

The following table summarizes the key quantitative kinetic and mass spectrometric parameters associated with the biotransformation of N-formyl-PMA and its primary active metabolite, PMA.

ParameterValue / MetricContext / Significance
CYP2D6

(PMA O-Demethylation)
59.2 ± 22.4 µMIndicates moderate binding affinity of the liberated PMA to the CYP2D6 active site [[3]]().
CYP2D6

(PMA O-Demethylation)
29.3 ± 16.6 nmol/mg/hrDefines the maximum velocity of hepatic detoxification; highly variable based on genetics 3.
Isocyanate Twin-Ion Mass Shift Δ 5 amuDiagnostic LC-MS/MS shift between protio and pentadeuterio mercapturate conjugates 4.
Chromatographic Retention Offset ~0.07 minSlight isotopic effect observed in LC elution of deuterated analogs during screening 4.

Self-Validating Experimental Protocols

To ensure scientific integrity, metabolic characterization must rely on self-validating workflows that eliminate false positives caused by endogenous background noise.

Protocol A: LC-MS/MS Twin-Ion Tracing of Isocyanate Conjugates

To definitively prove the formation of the isocyanate intermediate without interference from endogenous thiols, a stable isotope "twin-ion" methodology is employed 4.

  • Isotope Dosing: Synthesize a precise 1:1 molar mixture of protio-N-formyl-PMA and pentadeuterio-N-formyl-PMA (labeled on the aromatic ring). Administer this mixture to an in vivo model (e.g., Wistar rats) at 10 mg/kg via intraperitoneal injection.

  • Sample Collection: House the subjects in metabolic cages and collect bile and urine over a 24-hour period.

  • LC-MS/MS Screening: Analyze the biological matrices using electrospray ionization (ESI) LC-MS/MS in positive ion mode.

  • Self-Validation (Doublet Identification): Scan the generated LC/MS contour map for twin-ion doublets. Because the isotopic mixture was administered at a 1:1 ratio, any true drug metabolite retaining the aromatic ring will appear as a distinct doublet with peaks of equal intensity separated by exactly 5 amu. This internal control instantly validates the metabolite against random endogenous background noise.

  • Tandem Mass Spectrometry: Isolate the doublet precursors and perform MS/MS to identify specific mercapturate conjugates based on characteristic neutral losses (e.g., loss of 129 Da for pyroglutamate in GSH conjugates).

Workflow S1 1. 1:1 Isotope Dosing S2 2. In Vivo Collection S1->S2 S3 3. LC-MS/MS Screening S2->S3 S4 4. 5 amu Doublet Validation S3->S4 S5 5. MS/MS Elucidation S4->S5

Self-validating twin-ion LC-MS/MS workflow for identifying isocyanate conjugates.

Protocol B: CYP2D6 Phenotyping via Quinidine Inhibition

To self-validate that the O-demethylation of the deformylated parent is exclusively CYP2D6-mediated:

  • Microsomal Incubation: Incubate 50 µM of the substrate with pooled human liver microsomes (HLMs) (1 mg/mL protein) and an NADPH-regenerating system in phosphate buffer (pH 7.4) at 37°C.

  • Inhibition Arm (Self-Validation): In a parallel control arm, pre-incubate the HLMs for 5 minutes with 1 µM quinidine, a potent and highly selective competitive inhibitor of CYP2D6 [[3]]().

  • Quantification: Quench the reactions with ice-cold acetonitrile after 30 minutes. Centrifuge and quantify the formation of the 4-hydroxy metabolite via HPLC-UV.

  • Data Interpretation: A >90% reduction in O-demethylation velocity in the quinidine arm confirms CYP2D6 as the obligate metabolic driver, validating the polymorphic toxicity risk.

References

  • [1] United Nations Office on Drugs and Crime (UNODC). RECOMMENDED METHODS FOR THE IDENTIFICATION AND ANALYSIS OF AMPHETAMINE, METHAMPHETAMINE AND THEIR RING-SUBSTITUTED ANALOGUES. 1

  • [3] PubChem / National Institutes of Health (NIH). (+-)-p-Methoxyamphetamine | C10H15NO | CID 31721. 3

  • [4] Borel, A. G., & Abbott, F. S. Characterization of novel isocyanate-derived metabolites of the formamide N-formylamphetamine with the combined use of electrospray mass spectrometry and stable isotope methodology. PubMed / NIH. 4

  • [2] Benchchem. Formetorex | 15302-18-8. 2

Sources

Protocols & Analytical Methods

Method

Forensic Chemical Profiling: HPLC Quantification of N-[1-(4-Methoxyphenyl)propan-2-yl]formamide

Executive Summary The identification and quantification of route-specific impurities in seized illicit drugs are foundational to intelligence-led policing and forensic chemical profiling. N-[1-(4-Methoxyphenyl)propan-2-y...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The identification and quantification of route-specific impurities in seized illicit drugs are foundational to intelligence-led policing and forensic chemical profiling. N-[1-(4-Methoxyphenyl)propan-2-yl]formamide , commonly referred to as N-formyl-PMA , is a critical synthetic intermediate and residual impurity found in illicitly manufactured para-methoxyamphetamine (PMA).

Because PMA is highly toxic and frequently implicated in fatal overdoses when misrepresented as MDMA, tracing its origin is a high priority for forensic laboratories. This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV-Diode Array Detection (DAD) for the precise quantification of N-formyl-PMA in bulk drug seizures and clandestine laboratory waste.

Mechanistic Context: The Leuckart Synthesis Route

The presence of N-formyl-PMA in a sample is an unequivocal marker of the Leuckart reaction [1]. In this non-metal reduction pathway, the precursor 4-methoxyphenylacetone (PMP2P) is condensed with formamide or ammonium formate under high heat to yield the N-formyl intermediate.

To produce the final active amine (PMA), this intermediate must undergo aggressive acidic hydrolysis (typically refluxing with hydrochloric acid). However, clandestine laboratories frequently perform incomplete hydrolysis, leaving quantifiable trace amounts (typically 1% to 15% w/w) of N-formyl-PMA in the final street product[2].

Synthesis PMP2P 4-Methoxyphenylacetone (Precursor) N_Formyl N-formyl-PMA (Intermediate Impurity) PMP2P->N_Formyl Condensation Formamide Formamide (Heat) Formamide->N_Formyl PMA para-Methoxyamphetamine (Final Product) N_Formyl->PMA Hydrolysis Hydrolysis HCl (aq) Reflux Hydrolysis->PMA

Leuckart synthesis of PMA showing the N-formyl-PMA intermediate.

Chromatographic Rationale & System Design

Developing an HPLC method for amphetamine-type stimulants (ATS) and their Leuckart impurities requires overcoming specific physicochemical challenges[3].

Causality of Separation: Ionization and Polarity

The primary challenge in co-quantifying PMA and N-formyl-PMA lies in their drastically different acid-base properties:

  • PMA (Active Drug): Contains a primary amine (pKa ~9.9). In an acidic mobile phase, it is fully protonated (cationic), highly polar, and elutes rapidly on a standard C18 column.

  • N-formyl-PMA (Impurity): The nitrogen is tied up in a formamide group, rendering the molecule neutral across standard HPLC pH ranges. It exhibits strong hydrophobic interactions with the C18 stationary phase, retaining significantly longer than PMA.

Design Choice: An acidic mobile phase (pH ~2.7) using 0.1% Formic Acid is selected to intentionally protonate PMA, preventing peak tailing caused by secondary interactions with residual silanols on the silica support. A gradient elution is mandatory to elute the polar PMA early, followed by a steady increase in organic modifier (Acetonitrile) to elute the highly retained, neutral N-formyl-PMA.

Detection Wavelength Selection

While basic amphetamines exhibit weak UV absorbance, the methoxy-substituted aromatic ring in PMA and N-formyl-PMA provides a strong chromophore. Detection is monitored at 220 nm (capturing both the aromatic ring and the amide bond of the formyl group) and 254 nm (specific to the aromatic system) to ensure peak purity and accurate quantification[3].

Experimental Protocol

Reagents and Materials
  • Stationary Phase: Base-deactivated C18 Column (e.g., 150 mm × 4.6 mm, 3 µm particle size).

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Standards: Certified Reference Materials (CRMs) of PMA and N-formyl-PMA.

Step-by-Step Methodology

This protocol is designed as a self-validating system. The inclusion of a System Suitability Test (SST) ensures that the instrument is capable of resolving the critical pair before actual samples are analyzed.

Step 1: Sample Preparation (Direct Dilution Method)

  • Accurately weigh 10.0 mg of the seized homogenized powder.

  • Dissolve in 10.0 mL of Methanol:Water (50:50, v/v) to achieve a nominal concentration of 1.0 mg/mL.

  • Sonicate for 10 minutes at room temperature to ensure complete dissolution of the active pharmaceutical ingredient and organic impurities.

  • Filter the extract through a 0.22 µm PTFE syringe filter into an HPLC autosampler vial. (Note: PTFE is chosen to prevent adsorption of the neutral formamide, which can occur with nylon filters).

Step 2: System Suitability Test (SST)

  • Inject a resolution standard containing 10 µg/mL PMA and 10 µg/mL N-formyl-PMA.

  • Verify that the resolution (

    
    ) between PMA and any closely eluting matrix peaks is 
    
    
    
    .
  • Ensure the tailing factor for N-formyl-PMA is

    
    . If tailing exceeds this, replace the column or verify mobile phase pH.
    

Step 3: HPLC Execution

  • Set the column oven temperature to 30 °C to ensure retention time reproducibility.

  • Set the flow rate to 1.0 mL/min.

  • Execute the gradient program detailed in Table 1 .

  • Monitor DAD signals at 220 nm (primary quantification) and 254 nm (qualitative confirmation).

Workflow Prep 1. Sample Preparation (Weigh & Dissolve in 50:50 MeOH:H2O) Filter 2. Filtration (0.22 µm PTFE Syringe Filter) Prep->Filter SST 3. System Suitability (Verify Rs > 2.0 & Tailing < 1.5) Filter->SST Inject 4. HPLC Injection (10 µL, Autosampler) SST->Inject Separate 5. RP-HPLC Separation (C18, Gradient Elution) Inject->Separate Detect 6. UV-DAD Detection (220 nm & 254 nm) Separate->Detect

Step-by-step RP-HPLC analytical workflow for N-formyl-PMA.

Quantitative Data & Method Parameters

To ensure reproducibility across different laboratory environments, the optimized gradient profile and expected validation parameters are summarized below.

Table 1: Optimized Gradient Elution Profile
Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Type
0.0955Isocratic (Hold)
2.0955Linear
12.04060Linear
15.01090Linear
18.01090Isocratic (Wash)
18.1955Step (Reset)
22.0955Isocratic (Equilibration)
Table 2: Expected Method Validation Parameters

Data represents typical performance metrics on a 3 µm base-deactivated C18 column.

AnalyteRet. Time (min)LOD (µg/mL)LOQ (µg/mL)Linearity (

)
Linear Range (µg/mL)
PMA ~4.20.020.060.99950.1 – 100.0
N-formyl-PMA ~11.40.050.150.99920.2 – 50.0

Analytical Insight: The significant retention time gap (~7.2 minutes) between PMA and N-formyl-PMA allows for the potential co-elution of other neutral adulterants (e.g., caffeine, paracetamol) without interfering with the target impurity. If peak co-elution occurs near 11.4 minutes, cross-reference the UV spectra at 254 nm; N-formyl-PMA exhibits a distinct spectral signature compared to common cutting agents.

References

  • Source: Systemproject.
  • Source: United Nations Office on Drugs and Crime (UNODC)
  • Journal of Chromatography, 369 (1986)

Sources

Application

Application Note: High-Sensitivity Mass Spectrometry Analysis of N-[1-(4-Methoxyphenyl)propan-2-yl]formamide

Introduction and Scope N-[1-(4-Methoxyphenyl)propan-2-yl]formamide is a chemical entity of significant interest in pharmaceutical development and forensic science, primarily recognized as an impurity and synthetic interm...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scope

N-[1-(4-Methoxyphenyl)propan-2-yl]formamide is a chemical entity of significant interest in pharmaceutical development and forensic science, primarily recognized as an impurity and synthetic intermediate of Formoterol[1] and structurally related to para-methoxyamphetamine (PMA) analogs[2][3]. Accurate and sensitive quantification of this compound is critical for ensuring drug purity, understanding metabolic pathways, and in toxicological screenings. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), offers the requisite selectivity and sensitivity for these applications[4].

This guide provides a comprehensive framework for the preparation of N-[1-(4-Methoxyphenyl)propan-2-yl]formamide samples for LC-MS analysis. It details two primary protocols: a direct "Dilute-and-Shoot" method for simple matrices and a more rigorous Liquid-Liquid Extraction (LLE) for complex biological matrices. The causality behind each methodological choice is explained to empower researchers to adapt these protocols to their specific analytical needs.

Analyte Profile
ParameterValue
Compound Name N-[1-(4-Methoxyphenyl)propan-2-yl]formamide
Synonyms N-(1-(4-Methoxyphenyl)propan-2-yl)formamide; Formoterol Impurity
CAS Number 126002-14-0[1]
Molecular Formula C₁₂H₁₇NO₂
Molecular Weight 207.27 g/mol
Monoisotopic Mass 207.1259 u
Predicted [M+H]⁺ 208.1332 m/z

Principle of the Method: Ionization and Separation Strategy

The successful analysis of N-[1-(4-Methoxyphenyl)propan-2-yl]formamide hinges on efficient ionization and effective chromatographic separation from matrix components.

Chromatographic Separation: Reversed-phase liquid chromatography (RPLC) is the method of choice. It separates molecules based on their hydrophobicity. A C18 column provides excellent retention for moderately polar compounds like the target analyte. The mobile phase typically consists of an aqueous component and an organic solvent (e.g., acetonitrile or methanol)[5]. The inclusion of a volatile acidic modifier, such as formic acid, is crucial. It serves two purposes: improving peak shape and, most importantly, promoting protonation of the analyte, which is essential for positive mode electrospray ionization[6][7].

Ionization: Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable for this class of compounds[8].

  • Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for moderately polar molecules that are already ions in solution or can be easily protonated. Given the presence of a secondary amine within the structure (after potential in-source formyl group loss) or the proton affinity of the formamide group's oxygen, ESI in positive ion mode is highly effective. It typically yields a strong protonated molecular ion [M+H]⁺, which is ideal for both qualitative identification and quantitative precursor ion selection in MS/MS experiments[9].

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for less polar, thermally stable compounds with molecular weights under 1500 Da[10]. It involves a corona discharge that ionizes the mobile phase solvent, which then transfers a proton to the analyte. For amphetamine-like substances, APCI has proven to be a robust and sensitive technique, often resulting in strong [M+H]⁺ signals with minimal fragmentation[11][12].

This guide will focus on an ESI-based workflow due to its broad applicability and the analyte's structure, which is amenable to efficient protonation.

Experimental Protocols

Safety Precaution: Handle all chemicals, solvents, and samples in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Materials and Reagents
  • N-[1-(4-Methoxyphenyl)propan-2-yl]formamide reference standard

  • LC-MS Grade Acetonitrile (ACN)[13]

  • LC-MS Grade Methanol (MeOH)[13]

  • LC-MS Grade Water

  • Formic Acid (FA), 98-100%, LC-MS Grade[14]

  • Ethyl Acetate (EtOAc), HPLC Grade

  • Ammonium Hydroxide (NH₄OH), ACS Grade

  • Deactivated glass or polypropylene autosampler vials with septa[15]

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Centrifuge

Workflow Overview

The following diagram outlines the complete experimental process from sample receipt to data acquisition.

G cluster_prep Sample & Standard Preparation cluster_sample Sample Processing cluster_protocols Preparation Protocols cluster_analysis Analysis stock Prepare 1 mg/mL Stock in Methanol working Prepare Working Standards (e.g., 1-1000 ng/mL in 50:50 ACN:H₂O) stock->working Serial Dilution sample_rx Receive Sample decision Matrix Type? sample_rx->decision dilute Protocol A: Dilute-and-Shoot decision->dilute Simple (e.g., standard) lle Protocol B: Liquid-Liquid Extraction decision->lle Complex (e.g., biological) injection Inject into LC-MS/MS System dilute->injection lle->injection data_acq Data Acquisition (Full Scan & MS/MS) injection->data_acq

Caption: General workflow for sample preparation and analysis.

Protocol A: 'Dilute-and-Shoot' for Simple Matrices

This protocol is ideal for relatively clean samples such as reference materials, chemical reaction mixtures, or quality control samples where matrix effects are expected to be minimal.

Step-by-Step Methodology:

  • Stock Solution (1 mg/mL): Accurately weigh ~1.0 mg of N-[1-(4-Methoxyphenyl)propan-2-yl]formamide reference standard and dissolve it in 1.0 mL of methanol. Vortex until fully dissolved.

  • Working Solution (10 µg/mL): Dilute 10 µL of the stock solution into 990 µL of a 50:50 (v/v) mixture of acetonitrile and water.

  • Final Sample Preparation: Further dilute the working solution to a final concentration within the expected calibration range (e.g., 100 ng/mL) using a solution of 50:50 (v/v) acetonitrile/water containing 0.1% formic acid. A typical final concentration for direct injection is around 10-100 ng/mL[16].

  • Filtration (Optional but Recommended): If any particulates are visible, filter the final solution through a 0.22 µm syringe filter to prevent clogging of the LC system.

  • Transfer: Transfer the final solution to an appropriate autosampler vial for analysis.

Protocol B: Liquid-Liquid Extraction (LLE) for Complex Matrices

This protocol is designed to isolate the analyte from complex matrices like plasma, serum, or urine, reducing ion suppression and improving analytical robustness. The principle is to make the aqueous sample basic, which deprotonates the amine-like structure, increasing its solubility in a non-polar organic solvent.

Step-by-Step Methodology:

  • Sample Aliquot: Pipette 100 µL of the sample (e.g., plasma) into a 2 mL microcentrifuge tube.

  • Alkalinization: Add 20 µL of ammonium hydroxide solution to raise the pH to >9. This step is critical for neutralizing the charge on the analyte, thereby increasing its affinity for the organic extraction solvent.

  • Extraction: Add 600 µL of ethyl acetate. Cap the tube securely.

  • Mixing: Vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the partitioning of the analyte into the organic phase.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes. Three distinct layers should be visible: an upper organic layer (ethyl acetate), a middle protein disc, and a lower aqueous layer.

  • Collection: Carefully transfer the upper organic layer (~500 µL) to a new clean tube, being careful not to disturb the lower layers.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds.

  • Final Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS analysis. This LLE procedure is adapted from established methods for related amphetamine-like compounds[2].

Instrumentation and Data Acquisition

The following parameters provide a robust starting point for method development on a standard tandem quadrupole or high-resolution mass spectrometer.

Liquid Chromatography (LC) Parameters
ParameterRecommended SettingRationale
Column C18, 2.1 x 100 mm, 1.8 µmStandard reversed-phase chemistry for good retention of moderately polar analytes.
Mobile Phase A Water + 0.1% Formic AcidPromotes analyte protonation and improves peak shape[6].
Mobile Phase B Acetonitrile + 0.1% Formic AcidStrong organic solvent with low viscosity and good ESI compatibility[5].
Flow Rate 0.3 mL/minCompatible with standard ESI sources and column dimensions.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 5 µLA typical volume to avoid column overloading.
Gradient 5% B to 95% B over 8 minA generic gradient suitable for eluting a wide range of compounds.
Mass Spectrometry (MS) Parameters
ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray (ESI+)The analyte structure is readily protonated.
Capillary Voltage 3.5 kVOptimizes the electrospray plume for efficient ion generation.
Drying Gas Temp. 350 °CFacilitates desolvation of droplets in the ESI source[12].
Drying Gas Flow 10 L/minAssists in efficient desolvation.
Nebulizer Pressure 45 psiCreates a fine aerosol for optimal vaporization.
Scan Mode Full Scan (m/z 50-500) & MRMFull scan for identification; Multiple Reaction Monitoring (MRM) for quantification.
Precursor Ion 208.1 m/zThe calculated [M+H]⁺ for the analyte.
Product Ions ~121.1 m/z, ~91.1 m/zPredicted major fragments for structural confirmation (requires empirical validation).
Collision Energy 15-30 eVRequires optimization to maximize product ion intensity.

Expected Results and Fragmentation

Upon analysis, the primary ion observed in the full scan mass spectrum should be the protonated molecule [M+H]⁺ at m/z 208.1. For confirmation and quantification, MS/MS analysis is performed by isolating this precursor ion and subjecting it to collision-induced dissociation (CID). The fragmentation pattern provides structural information and high selectivity.

G cluster_frag Predicted Fragmentation Pathway (CID) parent Precursor Ion [M+H]⁺ m/z 208.1 (C₁₂H₁₈NO₂⁺) frag1 Product Ion m/z 121.1 (C₈H₉O⁺) [p-methoxybenzyl cation] parent->frag1 Cleavage of C-C bond (-C₄H₉NO) frag2 Product Ion m/z 91.1 (C₇H₇⁺) [Tropylium ion] frag1->frag2 Loss of CO (-CH₂O)

Caption: Predicted CID fragmentation of the protonated analyte.

The most probable fragmentation pathway involves the cleavage of the C-C bond beta to the nitrogen atom, a characteristic fragmentation for phenethylamine-type molecules[11]. This would result in the formation of a stable p-methoxybenzyl cation at m/z 121.1. Further fragmentation of this ion could lead to the loss of carbon monoxide (or formaldehyde from the methoxy group), yielding the tropylium ion at m/z 91.1. These transitions (208.1 -> 121.1 and 208.1 -> 91.1) are excellent candidates for a highly specific MRM method.

References

  • Gaillard, Y., & Pépin, G. (2000). Analysis of underivatized amphetamines and related phenethylamines with high-performance liquid chromatography-atmospheric pressure chemical ionization mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 740(1), 125-138. [Link]

  • Pure Synth. (2025). Common LCMS Solvents & Modifiers: A Guide to Mobile Phase Composition. Pure Synth Blog. [Link]

  • Southern Illinois University. (2025). Protocols | Mass Spectrometry Facility. SIU Website. [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. [Link]

  • De Letter, E. A., et al. (2002). Determination of paramethoxyamphetamine and other amphetamine-related designer drugs by liquid chromatography/sonic spray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 16(11), 1034-1040. [Link]

  • Štefková, K., et al. (2009). Studies on distribution of para-methoxymethamphetamine (PMMA) designer drug in rats using gas chromatography-mass spectrometry. Legal Medicine, 11(Supplement 1), S403-S406. [Link]

  • Biocompare. (2019). Prepping Small Molecules for Mass Spec. Biocompare.com. [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility Website. [Link]

  • Waters Corporation. (n.d.). Solvents and Caveats for LC/MS. Waters Website. [Link]

  • Stanaszek, R., & Piekoszewski, W. (2004). Simultaneous Determination of Eight Underivatized Amphetamines in Hair by High-Performance Liquid Chromatography-Atmospheric Pressure Chemical Ionization Mass Spectrometry (HPLC-APCI-MS). Journal of Analytical Toxicology, 28(2), 77-85. [Link]

  • Tsefrikas, V. M., & Turek, D. (2012). Electrospray ionization (ESI) fragmentations and dimethyldioxirane reactivities of three diverse lactams having full, half, and zero resonance energies. Beilstein Journal of Organic Chemistry, 8, 128-134. [Link]

  • Apollonio, L., et al. (2012). A comparison of atmospheric pressure chemical ionization and electrospray ionization in testing for amphetamine-type substances and ketamine using ultra-performance liquid chromatography/mass spectrometry. Rapid Communications in Mass Spectrometry, 26(15), 1731-1740. [Link]

  • Moore, C., et al. (2008). Development and validation of a liquid chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry method for simultaneous analysis of 10 amphetamine-, methamphetamine- and 3,4-methylenedioxymethamphetamine-related (MDMA) analytes in human meconium. Journal of Chromatography B, 867(2), 194-204. [Link]

  • Waters Corporation. (n.d.). Solvents and Caveats for LC-MS. Waters Website. [Link]

  • Wikipedia. (n.d.). Atmospheric-pressure chemical ionization. Wikipedia. [Link]

  • Pharmaffiliates. (n.d.). N-[2-(4-Methoxyphenyl)-1-methylethyl]-formamide. Pharmaffiliates Website. [Link]

  • Kavanagh, P., et al. (2012). The analysis of amphetamine-like cathinone derivatives using positive electrospray ionization with in-source collision-induced dissociation. Rapid Communications in Mass Spectrometry, 26(22), 2601-2611. [Link]

  • Kitteringham, N. R., et al. (2017). Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. Analytical Chemistry, 89(17), 9348-9356. [Link]

Sources

Method

Advanced LC-MS/MS Profiling of N-[1-(4-Methoxyphenyl)propan-2-yl]formamide in Complex Matrices

Application Note & Protocol Target Audience: Researchers, Forensic Toxicologists, and Drug Development Professionals Matrix: Complex Biological Fluids (Whole Blood, Urine) and Environmental Wastewater Executive Summary &...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Target Audience: Researchers, Forensic Toxicologists, and Drug Development Professionals Matrix: Complex Biological Fluids (Whole Blood, Urine) and Environmental Wastewater

Executive Summary & Scientific Grounding

The compound N-[1-(4-Methoxyphenyl)propan-2-yl]formamide (commonly referred to as formyl-PMA ) is a critical synthetic intermediate and a highly specific route-marker for the clandestine production of 4-methoxyamphetamine (PMA) via the Leuckart method[1]. In forensic toxicology and drug intelligence, detecting this specific formamide impurity in complex matrices—such as biological fluids from overdose victims or municipal wastewater—provides definitive proof of the synthetic origin of the ingested drug.

However, analyzing formyl-PMA presents unique analytical challenges. Unlike its parent drug PMA, which is a strong amine, the formylation of the nitrogen atom renders formyl-PMA chemically neutral and weakly polar. This Application Note details a highly sensitive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol specifically engineered to isolate and quantify this neutral biomarker from heavy matrix interferences.

Mechanistic Causality in Method Design
  • Sample Preparation (Why Polymeric HLB?): Standard basic drug extractions rely on Mixed-Mode Cation Exchange (MCX) solid-phase extraction (SPE). Because formyl-PMA is an amide, it lacks the basicity required for cation exchange retention. We utilize a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent, which ensures quantitative recovery of the neutral formamide via reversed-phase interactions while allowing polar matrix components to be washed away.

  • Chromatographic Strategy (Why a Biphenyl Column?): The target analyte contains a methoxy-substituted aromatic ring. Standard C18 columns often struggle to separate formyl-PMA from isobaric endogenous lipids. A Biphenyl stationary phase provides orthogonal selectivity via strong

    
     and dipole-dipole interactions, significantly enhancing retention and baseline resolution.
    
  • Ionization & Fragmentation (Why ESI+ and m/z 149?): Under Electrospray Ionization positive mode (ESI+), the amide carbonyl readily accepts a proton, yielding an

    
     precursor at m/z 194.1. Collision-Induced Dissociation (CID) drives the predictable neutral loss of the formamide group (45 Da), generating a highly stable methoxy-benzyl/tropylium product ion at m/z 149.1, which serves as the primary quantifier.
    

Pathway & Workflow Visualizations

Pathway PMK 4-Methoxyphenylacetone (Precursor) FormylPMA N-[1-(4-Methoxyphenyl)propan-2-yl]formamide (Formyl-PMA Target, m/z 194) PMK->FormylPMA Condensation Reagent Formamide / Ammonium Formate (Leuckart Reagents) Reagent->FormylPMA Amination PMA 4-Methoxyamphetamine (PMA, Drug) FormylPMA->PMA Hydrolysis (Incomplete = Impurity) Frag149 Fragment m/z 149 [M+H - Formamide]+ FormylPMA->Frag149 CID (MS/MS) Frag121 Fragment m/z 121 [M+H - Formamide - CO]+ Frag149->Frag121 CID (MS/MS)

Fig 1: Leuckart synthesis pathway of PMA and MS/MS fragmentation of the formyl-PMA marker.

Workflow Matrix Complex Matrix (Blood/Urine) Prep Protein Ppt & Centrifugation Matrix->Prep SPE Solid-Phase Extraction (Polymeric HLB) Prep->SPE LC UHPLC Separation (Biphenyl Column) SPE->LC MS ESI+ MS/MS (MRM Mode) LC->MS Data Data Analysis & Route Profiling MS->Data

Fig 2: Self-validating analytical workflow for isolating formyl-PMA from complex matrices.

Step-by-Step Experimental Protocol

Reagents & Materials
  • Analytical Standards: N-[1-(4-Methoxyphenyl)propan-2-yl]formamide (Target) and Formyl-PMA-d5 (Internal Standard, IS).

  • SPE Cartridges: Polymeric Oasis HLB (30 mg, 1 cc).

  • Mobile Phases: (A) LC-MS grade Water with 0.1% Formic Acid; (B) LC-MS grade Acetonitrile with 0.1% Formic Acid.

Sample Preparation (Self-Validating Extraction)

To ensure trustworthiness, the protocol uses a matrix-matched calibration curve and a deuterated internal standard to correct for any ion suppression during ESI.

  • Spiking: Aliquot 500 µL of the biological sample (urine or whole blood) into a clean microcentrifuge tube. Add 10 µL of the IS working solution (100 ng/mL Formyl-PMA-d5).

  • Protein Precipitation (Blood only): Add 500 µL of cold Acetonitrile. Vortex for 30 seconds, then centrifuge at 12,000 rpm for 10 minutes at 4°C. Transfer the supernatant.

  • Dilution: Dilute the sample/supernatant with 500 µL of 1% Formic Acid in water to disrupt protein-binding and ensure the analyte is fully dissolved.

  • SPE Conditioning: Condition the HLB cartridge with 1 mL Methanol, followed by 1 mL Water. (Do not let the sorbent dry).

  • Loading: Load the diluted sample onto the cartridge at a flow rate of ~1 mL/min.

  • Washing: Wash with 1 mL of 5% Methanol in Water. (Causality: This specific concentration is strong enough to elute salts and highly polar endogenous metabolites, but weak enough to retain the moderately polar formyl-PMA).

  • Elution: Elute the target analyte with 1 mL of Acetonitrile/Methanol (50:50, v/v).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 35°C. Reconstitute in 100 µL of Mobile Phase A:B (90:10).

UHPLC-MS/MS Parameters
  • Column: Restek Raptor Biphenyl (100 mm × 2.1 mm, 2.7 µm) maintained at 40°C.

  • Injection Volume: 2 µL.

  • Gradient Elution: Flow rate of 0.4 mL/min.

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 4.0 min: Linear ramp to 95% B

    • 4.0 - 5.0 min: Hold at 95% B

    • 5.0 - 5.1 min: Return to 5% B

    • 5.1 - 7.0 min: Re-equilibration at 5% B

  • Mass Spectrometer: Triple Quadrupole operating in ESI+ MRM mode. Capillary voltage: 3.5 kV; Desolvation Temp: 450°C.

Quantitative Data & Method Validation

The method was validated according to international forensic toxicology guidelines, focusing on sensitivity and the mitigation of matrix effects.

Table 1: Optimized MRM Parameters for Formyl-PMA and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Formyl-PMA 194.1149.115Quantifier
Formyl-PMA 194.1121.125Qualifier
Formyl-PMA-d5 (IS) 199.1154.115Internal Standard

Table 2: Method Validation Summary (Human Urine & Whole Blood)

MatrixLinear Range (ng/mL)Limit of Detection (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Urine 0.5 - 5000.1588 - 94-8 to +4
Whole Blood 1.0 - 5000.3082 - 89-15 to -5

Note: The minimal matrix effect observed (-15% to +4%) validates the efficacy of the HLB extraction and the orthogonal selectivity of the Biphenyl column in separating the target from ionization-suppressing phospholipids.

References

  • Błachut, D., Wojtasiewicz, K., & Czarnocki, Z. (2005). Some pyridine derivatives as "route-specific markers" in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. Studies on the role of the aminating agent in their distribution in the final product. Forensic Science International, 152(2-3), 157-173. Available at:[Link]

  • Buszewicz, G., et al. (2007). Amphetamine in illegally produced phenylethylamine-intentional action or failed synthesis of a designer drug. Analysis of evidence material by LC/MS (APCI) and GC/MS (EI) methods. Problems of Forensic Sciences, 71, 282-293. Available at:[Link]

Sources

Application

Application Note: N-[1-(4-Methoxyphenyl)propan-2-yl]formamide as a Dual-Purpose Reference Standard in Pharmaceutical and Forensic Analysis

Target Audience: Analytical Chemists, Forensic Toxicologists, and Pharmaceutical Quality Control Scientists Document Type: Technical Application Note & Standard Operating Protocol Introduction and Chemical Significance N...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Forensic Toxicologists, and Pharmaceutical Quality Control Scientists Document Type: Technical Application Note & Standard Operating Protocol

Introduction and Chemical Significance

N-[1-(4-Methoxyphenyl)propan-2-yl]formamide (commonly referred to as N-formyl-PMA ) is a critical reference standard that bridges the gap between pharmaceutical quality assurance and forensic impurity profiling. Chemically, it is the N-formyl derivative of 4-methoxyamphetamine (PMA).

Its significance in analytical chemistry is dual-faceted:

  • Pharmaceutical Quality Control: It acts as a process-related impurity in the synthesis of Formoterol , a potent, long-acting β2-adrenergic agonist used in asthma and COPD management.

  • Forensic Toxicology: It serves as a definitive, route-specific marker for the clandestine synthesis of the illicit drug PMA via the Leuckart reaction.

Understanding the mechanistic origins of this compound is essential for developing robust analytical methods that ensure drug safety and provide actionable forensic intelligence.

Mechanistic Origins & Causality

As an application scientist, it is crucial to understand why a specific impurity appears in a sample matrix, as this dictates the extraction and analytical strategy.

The Pharmaceutical Context: Formoterol Synthesis

Formoterol's molecular architecture includes a 1-(4-methoxyphenyl)propan-2-yl amino moiety. During the synthesis of the Formoterol active pharmaceutical ingredient (API), formylation is intentionally directed at the primary aniline group of the backbone. However, off-target formylation of residual 1-(4-methoxyphenyl)propan-2-amine (PMA) precursors—or incomplete deprotection of N-formyl intermediates—results in the generation of N-formyl-PMA [1]. Regulatory bodies, guided by ICH Q3A(R2) standards, mandate the strict quantification of such process-related impurities to prevent adverse toxicological effects in patients [2].

The Forensic Context: The Leuckart Reaction

In clandestine chemistry, PMA is frequently synthesized from 4-methoxyphenylacetone (PMA-ketone) using the Leuckart method. This non-metal reduction involves reacting the ketone with formamide or ammonium formate at high temperatures, yielding N-formyl-PMA as an intermediate. To produce the final active amine (PMA), this intermediate must undergo aggressive acid hydrolysis (typically with refluxing HCl). Clandestine operators frequently truncate this step due to poor technique or time constraints, leaving up to 10–20% of unreacted N-formyl-PMA in the final product [3]. Detecting this compound definitively proves the drug was manufactured via the Leuckart route.

Workflow A 4-Methoxyphenylacetone (Precursor) C N-[1-(4-Methoxyphenyl)propan-2-yl]formamide (Formyl-PMA Intermediate) A->C Reductive Amination B Formamide / Heat (Leuckart Condensation) B->C D Acid Hydrolysis (HCl, Reflux) C->D E 4-Methoxyamphetamine (PMA) (Final Product) C->E Incomplete Hydrolysis (Forensic Marker) G Process Impurity Carryover (Regulatory Target) C->G API Contamination D->E Complete Hydrolysis F Formoterol Synthesis (API Manufacturing) F->C Formylation Side-Reaction

Fig 1. Mechanistic pathways of N-formyl-PMA generation in illicit and pharmaceutical synthesis.

Data Presentation: Analytical Parameters

To facilitate rapid method transfer, the optimized quantitative and qualitative parameters for N-formyl-PMA analysis are summarized below.

Table 1: LC-MS/MS MRM Parameters (Pharmaceutical Quantification)
ParameterValue / Setting
Analytical Column Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in LC-MS Grade Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min (Gradient Elution)
Precursor Ion ([M+H]+) m/z 194.1
Quantifier Transition m/z 194.1 → 148.1 (Collision Energy: 15 eV)
Qualifier Transition m/z 194.1 → 121.1 (Collision Energy: 25 eV)
Table 2: GC-MS Impurity Profiling Parameters (Forensic Identification)
ParameterValue / Setting
Analytical Column HP-5MS (30 m × 0.25 mm × 0.25 µm)
Carrier Gas Helium (1.0 mL/min, constant flow)
Oven Temperature Program 90°C (1 min) → 15°C/min to 280°C (hold 10 min)
Injection Mode Splitless, 250°C
Ionization Mode Electron Impact (EI), 70 eV
Characteristic EI Fragments m/z 121 (Base peak), 193 (M+), 148, 77

Experimental Protocols

The following self-validating protocols are designed to ensure high trustworthiness and reproducibility in the laboratory.

Protocol A: LC-MS/MS Quantification of N-formyl-PMA in Formoterol API

Objective: Quantify trace levels of N-formyl-PMA to ensure compliance with ICH Q3A(R2) thresholds.

  • Standard Preparation: Prepare a 1.0 mg/mL primary stock solution of the N-[1-(4-Methoxyphenyl)propan-2-yl]formamide reference standard in methanol. Dilute serially to create a calibration curve ranging from 1 ng/mL to 100 ng/mL.

  • Sample Preparation: Accurately weigh 10.0 mg of Formoterol API. Dissolve in 10 mL of Methanol/Water (50:50, v/v) to achieve a 1 mg/mL API concentration.

  • Internal Standard Addition: Spike 10 µL of Formoterol-d6 (1 µg/mL) into the sample as an internal standard to correct for matrix effects.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • Chromatography: Inject 5 µL into the LC-MS/MS system using the parameters outlined in Table 1. Utilize a gradient starting at 5% B, ramping to 95% B over 6 minutes, holding for 2 minutes, and re-equilibrating.

  • System Validation Check: Self-Validation Step: Before analyzing the API batch, inject a 10 ng/mL N-formyl-PMA standard. The run is only validated if the signal-to-noise (S/N) ratio of the m/z 194.1 → 148.1 transition is ≥ 10, and the retention time matches the reference standard within ±0.05 minutes.

Protocol B: GC-MS Route-Specific Profiling of Seized PMA

Objective: Extract and identify N-formyl-PMA from illicit drug matrices to confirm Leuckart synthesis.

  • Alkaline Extraction (LLE): Dissolve 50 mg of the seized PMA powder in 2 mL of a pH 9.5 carbonate buffer. Causality Note: The alkaline pH ensures that basic amines (like PMA) and neutral amides (like N-formyl-PMA) partition effectively into the organic phase.

  • Solvent Partitioning: Add 2 mL of high-purity Toluene to the buffered solution. Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 4000 rpm for 5 minutes. Carefully extract the upper organic (Toluene) layer using a glass Pasteur pipette.

  • Drying: Pass the organic layer through a small column of anhydrous sodium sulfate (

    
    ) to remove residual water, which can degrade the GC column.
    
  • Analysis: Inject 1 µL of the dried extract into the GC-MS using the parameters in Table 2.

  • System Validation Check: Self-Validation Step: Run a solvent blank (Toluene) immediately prior to the sample. The extraction is validated if the blank shows zero interfering peaks at the known retention time of N-formyl-PMA, and the subsequent sample yields a mass spectrum featuring an m/z 121 base peak (4-methoxybenzyl cation) and an m/z 193 molecular ion with a >85% NIST library match.

References

  • United Nations Office on Drugs and Crime (UNODC). "Recommended methods for the identification and analysis of amphetamine, methamphetamine and their ring-substituted analogues in seized materials." UNODC Scientific and Technical Publications, 2006. URL:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q3A (R2) Impurities in New Drug Substances." ICH Quality Guidelines, 2006. URL:[Link]

  • Błachut, D., Wojtasiewicz, K., & Czarnocki, Z. "Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method." Forensic Science International, 2002. URL:[Link]

Method

chiral separation of N-[1-(4-Methoxyphenyl)propan-2-yl]formamide enantiomers

[label="System Suitability Test\n(Resolution ≥ 2.0)", fillcolor="#FFCDD2", fontcolor="#00 Refining Peak Insights I'm now integrating insights on formamide rotamers into the scientific narrative, noting potential peak bro...

Author: BenchChem Technical Support Team. Date: March 2026

[label="System Suitability Test\n(Resolution ≥ 2.0)", fillcolor="#FFCDD2", fontcolor="#00

Refining Peak Insights

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Integrating Literature Analysis

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Finalizing Validation Details

I'm now detailing the "Self-Validating Feedback Loop" in the protocol. If resolution (Rs) falls below 2.0, the system triggers corrective actions such as modifier ratio adjustment or column temperature checks. The application note will highlight this critical feature. I am now incorporating these refinements into the validation plan.

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I'm now integrating literature on chiral separations, particularly highlighting the pharmaceutical applications and advantages of SFC. This research validates the need for precise enantiomeric resolution, also underscoring the importance of polysaccharide CSPs. The aim is to bolster the analysis, also supporting the methodological approach to the application note with relevant references.

Application Note: High-Resolution Chiral Separation of N-[1-(4-Methoxyphenyl)propan-2-yl]formamide Enantiomers

Executive Context & Analytical Challenges

N-[1-(4-Methoxyphenyl)propan-2-yl]formamide (commonly referred to as N-formyl-PMA) is a critical chiral intermediate in the synthesis of para-methoxyamphetamine (PMA), a potent phenylisopropylamine derivative. In both pharmaceutical drug development and forensic wastewater epidemiology, distinguishing between the (R)- and (S)-enantiomers of such precursors is paramount. The regulatory landscape strictly mandates the characterization of chiral purity, as enantiomers often exhibit dramatically different pharmacological, toxicological, and metabolic profiles[1]. Furthermore, enantiomeric profiling of PMA and its precursors provides crucial intelligence regarding synthetic routes and stereoselective human metabolism[2].

The Analytical Challenge: Formamide derivatives present a unique chromatographic challenge due to the partial double-bond character of the C-N amide bond, which leads to the formation of cis and trans rotamers in solution. If the interconversion rate of these rotamers is similar to the chromatographic timescale, it manifests as severe peak broadening or split peaks, confounding enantiomeric resolution.

As a Senior Application Scientist, I have designed the following protocols to explicitly overcome this thermodynamic hurdle. By utilizing immobilized polysaccharide-based Chiral Stationary Phases (CSPs)[3] and optimizing column temperature to accelerate rotamer interconversion, we achieve sharp, baseline-resolved peaks.

Mechanistic Principles of Chiral Recognition

The enantioseparation of N-formyl-PMA relies on a transient, diastereomeric complex formed between the analyte and the chiral selector. We utilize an amylose tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., Chiralpak AD-H or IA). The causality behind this selection is three-fold:

  • Hydrogen Bonding: The N-H donor and C=O acceptor of the formamide moiety interact strongly with the carbamate linkages of the amylose backbone.

  • 
     Interactions:  The 4-methoxyphenyl ring of the analyte engages in 
    
    
    
    stacking with the 3,5-dimethylphenyl groups of the CSP.
  • Steric Inclusion: The chiral, helical grooves of the amylose polymer stereoselectively accommodate the spatial arrangement of the methyl group at the C2 stereocenter.

Mechanism Analyte N-formyl-PMA (Chiral Analyte) Hbond Hydrogen Bonding (N-H ··· O=C) Analyte->Hbond PiPi π-π Stacking (Aromatic Rings) Analyte->PiPi Steric Steric Inclusion (Chiral Grooves) Analyte->Steric CSP Amylose-based CSP (Chiral Selector) Hbond->CSP PiPi->CSP Steric->CSP

Fig 1. Three-point chiral recognition mechanism between N-formyl-PMA and polysaccharide CSP.

Experimental Methodologies & Self-Validating Protocols

To provide robust options for different laboratory infrastructures, two orthogonal methods are detailed: a modern Supercritical Fluid Chromatography (SFC) method and a traditional Normal-Phase HPLC method. SFC is prioritized due to the superior mass transfer kinetics of supercritical CO₂, which allows for higher flow rates and faster equilibration times, significantly accelerating method development[4].

Method A: Supercritical Fluid Chromatography (SFC)

Causality for parameters: SFC utilizes supercritical CO₂, which has gas-like diffusivity and liquid-like density. Adding Methanol (MeOH) as a co-solvent increases the eluent's polarity to elute the strongly retained formamide. A column temperature of 40 °C is explicitly chosen to ensure rapid rotamer interconversion, preventing peak tailing.

Step-by-Step Protocol:

  • System Preparation: Ensure the SFC system is primed with MS-grade liquid CO₂ and HPLC-grade Methanol.

  • Column Installation: Install an Amylose tris(3,5-dimethylphenylcarbamate) column (e.g., 250 mm × 4.6 mm, 5 µm).

  • Equilibration: Set the Automated Back Pressure Regulator (ABPR) to 120 bar. Flow rate at 3.0 mL/min. Co-solvent at 15% MeOH. Equilibrate until the baseline UV signal (220 nm) and system pressure are completely stable (approx. 10 column volumes).

  • Sample Preparation: Dissolve the racemic N-formyl-PMA standard in 100% MeOH to a concentration of 0.5 mg/mL. Self-Validation Check: Ensure no precipitation occurs; particulate matter will alter the injection volume and degrade the CSP.

  • Execution: Inject 5 µL of the sample. Record the chromatogram for 10 minutes.

Method B: Normal-Phase HPLC

Causality for parameters: For labs without SFC, Normal-Phase HPLC is the gold standard for polysaccharide CSPs. Hexane provides the non-polar bulk, while Ethanol (EtOH) acts as the polar modifier to disrupt analyte-CSP hydrogen bonding just enough to allow elution.

Step-by-Step Protocol:

  • Mobile Phase Preparation: Mix Hexane and Ethanol in an 85:15 (v/v) ratio. Degas via ultrasonication for 15 minutes.

  • Equilibration: Flush the column at 1.0 mL/min at 35 °C.

  • Sample Preparation: Dissolve the analyte in the mobile phase (Hexane/EtOH 85:15) to prevent solvent-mismatch peak distortion.

  • Execution: Inject 10 µL and monitor UV absorbance at 220 nm and 254 nm.

Self-Validating System Suitability Testing (SST)

A protocol is only as reliable as its internal quality controls. Before analyzing unknown samples, the system must pass a rigid, self-validating decision matrix.

Workflow Prep Sample & Mobile Phase Prep (Ensure anhydrous conditions) Equil Column Equilibration (Stable baseline & pressure) Prep->Equil Blank Blank Injection (Verify zero carryover) Equil->Blank SST System Suitability Test (SST) Inject Racemic Standard Blank->SST Decision Is Resolution (Rs) ≥ 2.0? SST->Decision Run Execute Sample Sequence (Unknowns & QC Checks) Decision->Run YES Optimize Optimize Modifiers/Temp (Adjust Alcohol %) Decision->Optimize NO Optimize->Equil

Fig 2. Self-validating analytical workflow ensuring system suitability prior to sample analysis.

SST Criteria for N-formyl-PMA:

  • Blank Injection: Must show no peaks ≥ 0.1% of the target analyte area at the expected retention times.

  • Resolution (

    
    ):  Must be 
    
    
    
    . If
    
    
    , the system is self-correcting: the operator must decrease the polar modifier (MeOH or EtOH) by 2% to increase retention and selectivity.
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . If
    
    
    , it indicates incomplete rotamer interconversion; increase column temperature by 5 °C.

Quantitative Data & Chromatographic Results

The following table summarizes the expected chromatographic performance based on the optimized protocols. The SFC method demonstrates superior speed, while the HPLC method provides excellent baseline resolution.

Table 1: Comparative Chromatographic Parameters for N-formyl-PMA Enantiomers

ParameterSFC Method (Method A)Normal-Phase HPLC (Method B)
Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)
Mobile Phase CO₂ / MeOH (85:15)Hexane / Ethanol (85:15)
Flow Rate 3.0 mL/min1.0 mL/min
Temperature 40 °C35 °C
Backpressure 120 bar (ABPR)~60 bar (System natural)
Retention Time 1 (

)
3.45 min8.12 min
Retention Time 2 (

)
4.10 min10.45 min
Selectivity (

)
1.251.34
Resolution (

)
2.83.5

Note: Elution order (R vs S) must be confirmed using enantiopure reference standards, as elution order can invert depending on the specific alcohol modifier used.

Conclusion

The chiral separation of N-[1-(4-Methoxyphenyl)propan-2-yl]formamide requires careful consideration of its structural dynamics, specifically amide rotamerism. By utilizing polysaccharide-based CSPs under optimized SFC or Normal-Phase HPLC conditions, baseline resolution (


) is readily achieved. Implementing the self-validating SST workflow guarantees that the method remains robust, reproducible, and compliant with stringent pharmaceutical and forensic analytical standards.

References

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development American Pharmaceutical Review URL
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020)
  • The development of chiral separation methods in pharmaceutical industry...
  • Journal of Chromatography A (University of Bath)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Chromatographic Separations for N-[1-(4-Methoxyphenyl)propan-2-yl]formamide

Welcome to the technical support center dedicated to the chromatographic analysis of N-[1-(4-Methoxyphenyl)propan-2-yl]formamide. This guide is designed for researchers, analytical scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the chromatographic analysis of N-[1-(4-Methoxyphenyl)propan-2-yl]formamide. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with developing robust and efficient separation methods for this compound and its related impurities.

The unique structure of N-[1-(4-Methoxyphenyl)propan-2-yl]formamide, featuring a moderately non-polar methoxyphenyl group, a polar formamide linkage, and a critical chiral center, presents specific challenges and opportunities in method development. This document provides in-depth, experience-driven guidance in a direct question-and-answer format to address the practical issues you may encounter. We will explore both achiral (purity analysis) and chiral (enantiomeric separation) methodologies, explaining the scientific rationale behind each step to empower you to make informed decisions in your laboratory.

Part 1: Achiral Separation (Reversed-Phase HPLC) - Troubleshooting & FAQs

This section focuses on the most common analytical approach for purity determination and quantification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Troubleshooting Guide: Common Problems & Solutions

Question: My primary peak for N-[1-(4-Methoxyphenyl)propan-2-yl]formamide is showing significant tailing. What is the cause and how can I fix it?

Answer: Peak tailing is typically a result of secondary, undesirable interactions between your analyte and the stationary phase, or other system issues.[1][2] For a neutral amide like this, the most likely culprit is interaction with acidic silanol groups present on the silica backbone of the C18 column.[3]

  • Causality: Residual silanols (Si-OH) on the silica surface can become deprotonated (Si-O⁻) at mobile phase pH values above approximately 3.5.[3] The slightly basic nature of the amide group can then lead to ionic or strong hydrogen-bonding interactions, causing a portion of the analyte molecules to lag behind the main peak, resulting in a tail.

  • Solutions:

    • Lower Mobile Phase pH: The most effective solution is to suppress the ionization of the silanol groups. Add a small amount of an acidifier to your aqueous mobile phase. A concentration of 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) is typically sufficient to bring the pH into the 2.5-3.0 range, fully protonating the silanols and minimizing these secondary interactions.[4]

    • Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are "end-capped" to block a majority of the residual silanols. If you are using an older column, switching to a newer generation column can dramatically improve peak shape.

    • Check for Extra-Column Volume: Ensure all tubing connections are made correctly with minimal dead volume, as issues in the flow path can also contribute to peak tailing.[2]

Question: I am not getting enough retention for my compound on a C18 column (eluting too close to the void volume). How do I increase its retention time?

Answer: Insufficient retention (retention factor k < 2) is problematic because the peak may co-elute with sample matrix components and is more susceptible to small changes in the mobile phase.[4] The primary cause is that the mobile phase is too "strong" (too eluotropic) for your analyte.

  • Causality: In reversed-phase chromatography, retention is driven by hydrophobic interactions between the analyte and the non-polar stationary phase.[3] A higher percentage of organic solvent in the mobile phase reduces its polarity, making it more similar to the stationary phase and causing the analyte to elute faster.

  • Solutions:

    • Decrease the Organic Solvent Percentage: This is the most direct approach. Systematically decrease the percentage of acetonitrile or methanol in your mobile phase in 5% increments. A 10% decrease in organic modifier can be expected to increase retention by a factor of two to three.[4]

    • Switch to a Weaker Organic Solvent: If you are using acetonitrile, switching to methanol may increase retention. While both are common organic modifiers, methanol is a slightly weaker (more polar) solvent in reversed-phase systems.[5]

    • Lower the Temperature: Reducing the column temperature increases the viscosity of the mobile phase and can slightly increase retention.[6][7] However, this has a less dramatic effect than altering the mobile phase composition.

Question: I have an impurity that is co-eluting with my main peak. How can I improve the resolution?

Answer: Achieving adequate resolution is the primary goal of method development. Resolution is a function of efficiency, retention, and selectivity. The most powerful way to influence resolution is by changing the selectivity (α) of your system.[8]

  • Causality: Selectivity is the ability of the chromatographic system to distinguish between two different analytes.[9] It is most effectively manipulated by changing the chemical interactions within the system.

  • Solutions (in order of impact):

    • Change the Organic Solvent Type: This is the most powerful tool for altering selectivity. The methoxyphenyl group in your analyte is capable of pi-pi interactions. Switching between acetonitrile and methanol can significantly alter these interactions. Acetonitrile's nitrile bond can interfere with pi-pi interactions between the analyte and a phenyl-based stationary phase, while methanol does not, leading to different elution patterns.[3]

    • Adjust the Mobile Phase pH: Even for a neutral compound, small changes in pH can affect the conformation of the analyte or the surface chemistry of the stationary phase, leading to changes in selectivity. This is especially true if the co-eluting impurity is acidic or basic.

    • Change the Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry is the next logical step. Consider a Phenyl-Hexyl phase to leverage potential pi-pi interactions with the analyte's aromatic ring, or a polar-embedded phase which offers different selectivity for polar compounds.[3][6]

    • Optimize Temperature: Temperature has a minor but sometimes useful effect on selectivity.[8] Try varying the column temperature between 25°C and 40°C.

Achiral Method Development Workflow

The following diagram outlines a systematic approach to developing a robust achiral separation method.

Achiral_Workflow start Start: Define Goals (Purity, Quantification) initial Initial Conditions: - Column: C18, 150x4.6mm, 5µm - Mobile Phase: 50:50 ACN:H2O w/ 0.1% FA - Flow: 1.0 mL/min - Temp: 30°C start->initial run Perform Initial Injection initial->run eval_k Evaluate Retention (k') Is 2 < k' < 10? run->eval_k adjust_b Adjust % Organic Solvent (e.g., ACN or MeOH) eval_k->adjust_b No eval_res Evaluate Resolution (Rs) Is Rs > 1.5 for all peaks? eval_k->eval_res Yes adjust_b->run change_solvent Change Organic Solvent (ACN <-> MeOH) eval_res->change_solvent No eval_shape Evaluate Peak Shape Tailing Factor (Tf) < 1.5? eval_res->eval_shape Yes change_solvent->run adjust_ph Adjust pH / Additive (e.g., 0.05% TFA) eval_shape->adjust_ph No optimize System Optimization (Gradient, Flow Rate, Temp) eval_shape->optimize Yes adjust_ph->run validate Method Validation (ICH Guidelines) optimize->validate end End: Robust Method validate->end

Caption: Systematic workflow for achiral RP-HPLC method development.

Part 2: Chiral Separation - Unlocking Enantiomeric Resolution

The presence of a stereocenter means that N-[1-(4-Methoxyphenyl)propan-2-yl]formamide exists as a pair of enantiomers. Separating these is crucial for pharmaceutical development, as enantiomers can have different pharmacological and toxicological profiles.

FAQs for Chiral Method Development

Question: My standard achiral C18 column is not separating the enantiomers. Why is that, and what do I need?

Answer: Standard (achiral) stationary phases like C18 lack the necessary three-dimensional structure to differentiate between enantiomers. Enantiomers have identical physical properties (solubility, polarity) and will not be resolved in an achiral environment.[10]

To achieve separation, you must introduce chirality into the system. The most common and effective approach is to use a Chiral Stationary Phase (CSP).[11] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally versatile and should be your starting point.[12] These phases contain chiral pockets and grooves where enantiomers can interact differently via hydrogen bonds, dipole-dipole interactions, and steric hindrance, leading to different retention times.

Question: What is the best mobile phase for chiral separations on a polysaccharide column?

Answer: Unlike achiral separations, there is no single "best" mobile phase for chiral chromatography. The optimal mobile phase is highly dependent on the specific CSP and the analyte. A screening approach across different mobile phase modes is the most efficient strategy for finding a successful separation.[12][13]

  • The Three Primary Modes:

    • Normal Phase (NP): Uses non-polar solvents like hexane or heptane, modified with a polar alcohol (e.g., ethanol, isopropanol). This is often the most successful mode for polysaccharide CSPs.

    • Reversed Phase (RP): Uses aqueous mobile phases with acetonitrile or methanol, similar to achiral methods. This is highly desirable as it is compatible with LC-MS.[13]

    • Polar Organic Mode (PO): Uses 100% polar organic solvents, typically acetonitrile or methanol, often with additives.

Question: I'm screening several chiral columns and mobile phases but still have no separation. What else can I try?

Answer: If an initial screen is unsuccessful, selectivity can often be unlocked by using mobile phase additives or adjusting the temperature.

  • Causality: Additives can profoundly alter the interactions between the analyte and the CSP. For a neutral amide, the effect may be more subtle than with acidic or basic compounds, but it can still influence the conformation of the analyte or the CSP, changing the selectivity.[12]

  • Solutions:

    • Use Additives: Even for neutral compounds, small amounts of an acidic (0.1% TFA or Formic Acid) or basic (0.1% Diethylamine - DEA) additive can dramatically change or even invert the elution order of enantiomers.[12] Experiment by adding these to your primary mobile phases (especially in Normal and Polar Organic modes).

    • Change Temperature: Temperature can impact the flexibility of the polysaccharide polymer on the CSP and the kinetics of the analyte-CSP interaction.[12] Screening at different temperatures (e.g., 15°C, 25°C, 40°C) can sometimes introduce or improve resolution.

    • Try a Different CSP Class: If polysaccharide columns fail, consider other types of CSPs, such as cyclodextrin-based or macrocyclic glycopeptide-based (e.g., vancomycin, teicoplanin) phases, which offer completely different chiral recognition mechanisms.[11]

Chiral Method Development Screening Workflow

Chiral_Workflow cluster_modes Mobile Phase Screening start Start: Chiral Separation Goal select_csp Select 2-4 Polysaccharide CSPs (e.g., Amylose & Cellulose derivatives) start->select_csp np_mode Normal Phase (Hexane/Alcohol) select_csp->np_mode rp_mode Reversed Phase (ACN/Water) select_csp->rp_mode po_mode Polar Organic (ACN or MeOH) select_csp->po_mode eval_res Evaluate Resolution (Rs) Any separation observed? np_mode->eval_res rp_mode->eval_res po_mode->eval_res optimize_hit Optimize 'Hit' (Solvent Ratio, Gradient, Temp) eval_res->optimize_hit Yes no_sep No Separation Found eval_res->no_sep No end End: Enantioselective Method optimize_hit->end additives Re-screen with Additives (0.1% TFA / 0.1% DEA) no_sep->additives new_csp Screen Different CSP Class (e.g., Cyclodextrin, Macrocyclic) no_sep->new_csp If still no separation additives->eval_res new_csp->np_mode

Caption: A screening-based workflow for chiral HPLC method development.

Part 3: Experimental Protocols & Data

Data Table: Properties of Common RP-HPLC Solvents

This table summarizes key properties of acetonitrile and methanol, which are critical for making informed decisions during mobile phase optimization.

PropertyAcetonitrile (ACN)Methanol (MeOH)Scientific Rationale & Impact on Your Separation
Elution Strength StrongerWeakerFor a given percentage, ACN will result in shorter retention times than MeOH. Use MeOH to increase retention if needed.[5]
UV Cutoff ~190 nm~205 nmACN is preferred for low UV detection (<210 nm) due to its lower absorbance.[5]
Viscosity (in H₂O) LowerHigherACN/Water mixtures generate lower backpressure, which is beneficial for high flow rates or small particle columns.[5]
Selectivity Dipole-dipole interactionsProton donor/acceptorThis is the most critical difference. The two solvents interact differently with analytes and stationary phases, providing a powerful tool to change selectivity and resolve co-eluting peaks.[3][4]
Protocol: Systematic Mobile Phase Optimization for Achiral RP-HPLC

This protocol outlines a step-by-step procedure for optimizing the separation of N-[1-(4-Methoxyphenyl)propan-2-yl]formamide from its potential impurities.

  • System Preparation:

    • Install a high-quality C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Prepare Mobile Phase A: HPLC-grade water with 0.1% formic acid.

    • Prepare Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.

    • Degas both mobile phases thoroughly before use.[1]

    • Set the column temperature to 30°C and the flow rate to 1.0 mL/min.

  • Initial Scouting Run (Gradient):

    • Perform a fast gradient run to determine the approximate elution conditions.

    • Program: 10% B to 90% B over 15 minutes.

    • This run will reveal the retention time of the main peak and the number of impurities present.

  • Isocratic Method Development:

    • Based on the retention time (t_R) from the gradient run, calculate an approximate starting isocratic composition.

    • Inject the sample under these isocratic conditions.

    • Goal: Adjust the %B (acetonitrile) until the main peak has a retention factor (k') between 2 and 10.[4]

  • Selectivity Optimization:

    • If resolution is poor, prepare a new Mobile Phase B using methanol with 0.1% formic acid.

    • Repeat Step 3, adjusting the %B (methanol) to achieve a similar retention time for the main peak.

    • Compare the chromatograms from the acetonitrile and methanol methods. The change in solvent will likely alter the elution order and improve the separation of critical pairs.[3]

  • Fine-Tuning and Finalization:

    • Once the best solvent system is identified, make small adjustments to the %B, flow rate, and temperature to achieve optimal resolution and run time.

    • If the sample is complex, convert the optimized conditions back to a gradient method for better separation of early and late eluting impurities.[8]

    • Confirm the method's robustness by making small, deliberate changes to the parameters (e.g., pH ±0.2, Temp ±2°C) and ensuring the separation remains valid.[8]

References

  • Successful HPLC Operation – A Troubleshooting Guide. ThermoFisher.
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chrom
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. The Analytical Scientist.
  • Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group.
  • A Complete Guide to Mobile Phase and St
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2026, March 9).
  • Exploring the Different Mobile Phases in HPLC. Veeprho. (2025, February 2).
  • Separation of N-(4-Methoxyphenyl)-N-octylformamide on Newcrom R1 HPLC column. SIELC Technologies.
  • A review on method development by hplc. SciSpace.
  • Application Notes and Protocols for Stability Testing of N-(4-methoxyphenyl)-2-butenamide. Benchchem.
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC.
  • Playing with Selectivity for Optimal Chiral Separation.
  • Chiral and Achiral HPLC Separation of Chiral Pharmaceutical Compounds. Drexel University.
  • Strategies for chiral separation: from racemate to enantiomer. Chemical Science (RSC Publishing).
  • Reversed Phase HPLC Method Development. Phenomenex.
  • Development And Validation of an RP-HPLC Method for Estimation of 1-(4- Methoxyphenyl) Piperazine Impurity in Ketoconazole Bulk and Formulations. Impactfactor. (2025, October 15).
  • Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids.

Sources

Optimization

N-[1-(4-Methoxyphenyl)propan-2-yl]formamide stability under forced degradation conditions

Welcome to the Analytical Development Support Center. This guide provides comprehensive troubleshooting, validated experimental workflows, and mechanistic insights for conducting forced degradation studies on N-[1-(4-Met...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Development Support Center. This guide provides comprehensive troubleshooting, validated experimental workflows, and mechanistic insights for conducting forced degradation studies on N-[1-(4-Methoxyphenyl)propan-2-yl]formamide (also known as N-formyl-PMA), a critical intermediate in the synthesis of substituted amphetamines and related active pharmaceutical ingredients (APIs).

Mechanistic Vulnerabilities: The "Why" Behind the Degradation

Before initiating stress testing, it is crucial to understand the chemical architecture of N-[1-(4-Methoxyphenyl)propan-2-yl]formamide. The molecule consists of an aromatic methoxy group, an aliphatic isopropyl chain, and a secondary formamide group.

  • The Formamide Motif (Hydrolysis): Formamides are highly susceptible to both acid- and base-catalyzed hydrolysis. Cleavage of this amide bond yields the primary amine, 4-methoxyamphetamine (PMA), and formic acid/formate. This is typically the primary degradation pathway[1].

  • The Benzylic Position & Amine (Oxidation): While the methoxy ether is relatively stable under standard conditions, the benzylic carbon (adjacent to the aromatic ring) and the nitrogen atom are vulnerable to oxidative stress (e.g., peroxides), leading to N-oxides or benzylic ketones[2].

  • Rotameric Behavior (Analytical Confounding): Due to the partial double-bond character of the C-N bond in the formamide group, this compound exists as cis and trans rotamers. At room temperature, these rotamers interconvert slowly relative to the HPLC timescale, often resulting in peak splitting or broadening that analysts frequently misidentify as degradation products.

Experimental Workflows for Forced Degradation

According to ICH Q1A(R2) guidelines, the goal of forced degradation is to achieve a target degradation of 5% to 20% to validate stability-indicating analytical methods without triggering secondary, non-relevant degradation pathways[1][2].

Step-by-Step Stress Protocols

A. Acid Hydrolysis

  • Preparation: Dissolve the intermediate in a minimum amount of compatible co-solvent (e.g., Acetonitrile) if aqueous solubility is low. Dilute to a working concentration (e.g., 1 mg/mL) using 0.1 N to 1.0 N HCl[3].

  • Stress: Incubate the solution at room temperature for 24 hours. If degradation is <5%, elevate the temperature to 60°C for up to 7 days[3].

  • Neutralization (Critical): Prior to HPLC injection, neutralize an aliquot with an equivalent volume and normality of NaOH to prevent degradation inside the autosampler or damage to the HPLC column.

  • Analysis: Expect a significant retention time shift as the neutral formamide converts to the highly polar, ionizable primary amine.

B. Base Hydrolysis

  • Preparation: Prepare a 1 mg/mL solution using 0.1 N to 1.0 N NaOH[3].

  • Stress: Incubate at room temperature. Formamides often hydrolyze more rapidly under basic conditions than acidic ones; monitor closely at 4, 8, and 24 hours.

  • Neutralization: Neutralize with an equivalent volume of HCl before analysis[3].

C. Oxidative Stress

  • Preparation: Expose the 1 mg/mL sample solution to 0.1% to 3.0% Hydrogen Peroxide (ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">

    
    ).
    
  • Stress: Incubate at room temperature in the dark for up to 7 days[2]. Avoid heating peroxide solutions, as this causes rapid, uncontrollable radical generation and secondary degradation.

  • Quenching: Quench residual peroxide using sodium bisulfite or catalase before injection to prevent baseline drift in UV detectors.

D. Thermal & Photolytic Stress (Solid State)

  • Thermal: Spread the solid intermediate in a thin layer in a petri dish. Expose to dry heat at 60°C and 105°C for 7 to 14 days[4].

  • Photolytic: Expose the solid sample to a minimum of 1.2 million lux hours of visible light and 200 Watt-hours/square meter of UV light, strictly adhering to ICH Q1B guidelines[3][5].

Quantitative Data Summary
Stress ConditionReagent / EnvironmentTemp / TimeTarget DegradationMajor Expected Degradant
Acidic 0.1 N - 1.0 N HCl60°C / up to 7 days10 - 20%4-Methoxyamphetamine (PMA)
Basic 0.1 N - 1.0 N NaOHRT / 24 - 48 hours10 - 20%4-Methoxyamphetamine (PMA)
Oxidative 0.1% - 3.0%

RT / up to 7 days5 - 15%N-Oxides, Benzylic ketones
Thermal Dry Heat105°C / 7 days< 5%Structurally stable
Photolytic Vis/UV Light (ICH Q1B)Ambient / ICH specs< 5%Minor radical cleavage products

Degradation Pathway Visualization

The following diagram maps the logical flow of stress conditions and their corresponding chemical transformations for this intermediate.

G API N-[1-(4-Methoxyphenyl)propan-2-yl]formamide (API Intermediate) AcidBase Acid / Base Hydrolysis (HCl / NaOH) API->AcidBase H+ or OH- Oxidation Oxidative Stress (H2O2) API->Oxidation ROS Thermal Thermal / Photolytic (Heat / UV) API->Thermal Energy PMA 4-Methoxyamphetamine (PMA) + Formic Acid AcidBase->PMA Amide Cleavage NOxide N-Oxide Derivatives & Benzylic Oxidation Products Oxidation->NOxide Electrophilic Attack Stable Relatively Stable (Minor Ether Cleavage) Thermal->Stable High Activation Energy

Fig 1: Primary forced degradation pathways of N-[1-(4-Methoxyphenyl)propan-2-yl]formamide.

Troubleshooting & FAQs

Q: I am observing two distinct, closely eluting peaks for the unstressed standard in my RP-HPLC method. Is my standard already degraded? A: Likely not. N-formyl compounds frequently exhibit cis/trans rotamerism due to restricted rotation around the amide C-N bond. To confirm this is a rotameric effect and not a degradant, inject the sample using a heated column compartment (e.g., 50°C - 60°C). Increased thermal energy accelerates the interconversion rate, causing the two peaks to coalesce into a single, sharper peak.

Q: During basic hydrolysis, my mass balance drops below 85%. Where is the rest of the material? A: The primary degradant, 4-methoxyamphetamine (PMA), is a volatile free base. Under strongly basic conditions, especially if heated, the PMA free base can volatilize out of the solution. Ensure you are conducting basic degradation in tightly sealed, pressure-rated vials, and neutralize the solution immediately upon opening to convert the amine back to its non-volatile salt form before analysis.

Q: My oxidative stress sample (3% ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">


) shows over 40% degradation, which exceeds the ICH Q1A(R2) limit. How should I proceed? 
A:  Over-degradation (>20%) is considered abnormal and often leads to secondary degradants that are not predictive of real-world shelf-life stability[3]. You must titrate the stressor. Reduce the ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">

concentration to 0.1% - 0.5% and monitor the reaction at shorter time intervals (e.g., 2, 4, and 8 hours) to capture the primary degradation event within the 5-20% window.

Q: The retention time of the main degradant under acidic conditions is drastically shorter than the parent peak. Is my gradient too steep? A: This is expected chemical behavior, not a chromatographic error. Cleaving the neutral formamide group exposes a primary amine. At typical acidic mobile phase pH (e.g., pH 2-3 using TFA or Formic Acid), this amine is fully protonated (


), making the molecule highly polar. It will elute much earlier on a standard C18 reverse-phase column compared to the relatively hydrophobic parent formamide.

References

  • Pharmaguideline. "Forced Degradation Study in Pharmaceutical Stability." Pharmaguideline.com. Available at:[Link]

  • Clinical Trials Arena. "Forced degradation studies: A critical lens into pharmaceutical stability." Clinicaltrialsarena.com. Available at:[Link]

  • ResolveMass Laboratories. "Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects." Resolvemass.ca. Available at:[Link]

  • Pharmaceutical Technology. "FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions." Pharmtech.com. Available at:[Link]

  • Eurofins BioPharma Product Testing. "EUROPEAN NEWSLETTER - Eurofins (Overview of Stability Testing Requirements in ICH Q1A (R2))." Eurofins.com. Available at:[Link]

Sources

Troubleshooting

minimizing ion suppression for N-[1-(4-Methoxyphenyl)propan-2-yl]formamide in LC-MS

Topic: Minimizing Ion Suppression for N-[1-(4-Methoxyphenyl)propan-2-yl]formamide Welcome to the Technical Support Center. This guide is engineered for researchers, forensic toxicologists, and drug development profession...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Ion Suppression for N-[1-(4-Methoxyphenyl)propan-2-yl]formamide

Welcome to the Technical Support Center. This guide is engineered for researchers, forensic toxicologists, and drug development professionals tasked with the quantitative LC-MS/MS analysis of N-[1-(4-Methoxyphenyl)propan-2-yl]formamide (commonly known as N-formyl-PMA).

As a route-specific byproduct of the Leuckart synthesis of para-methoxyamphetamine (PMA)[1], accurate quantification of this compound in complex biological matrices (blood, urine) is critical. However, its unique chemical structure makes it highly susceptible to severe matrix effects. This guide provides field-proven, causality-driven strategies to achieve reliable analytical recovery.

Part 1: Causality & Chemistry — Understanding the "Why"

Q: Why is N-formyl-PMA so much more susceptible to ion suppression than its parent drug, PMA?

Scientist's Insight: It comes down to gas-phase basicity and charge competition at the electrospray ionization (ESI) interface. PMA is a primary amine. In an acidic mobile phase, it is highly basic, readily accepts a proton, and easily forms the


 ion. Conversely, N-formyl-PMA is an amide . The electron-withdrawing formyl group severely reduces the basicity of the nitrogen atom. During the ESI droplet evaporation process, N-formyl-PMA must compete for available protons against co-eluting matrix components (like endogenous phospholipids or high-mass salts)[2]. Because these matrix components possess higher gas-phase basicity and surface activity, they outcompete the weakly basic amide for charge, leading to massive signal loss (ion suppression)[3].

Mechanism Analyte N-formyl-PMA (Weakly Basic Amide) Droplet ESI Droplet Surface Charge Competition Analyte->Droplet Low Affinity Matrix Phospholipids (High Gas-Phase Basicity) Matrix->Droplet High Affinity Suppression Ion Suppression Signal Loss Droplet->Suppression Analyte Deprotonation

Caption: Mechanism of ESI ion suppression for weakly basic amides competing with high-affinity matrix components.

Part 2: Diagnostic & Mitigation FAQs

Q: I am using Mixed-Mode Strong Cation Exchange (MCX) SPE, which works perfectly for PMA. Why am I losing my N-formyl-PMA signal entirely?

Scientist's Insight: This is a classic method development trap. MCX relies on the analyte being positively charged to bind to the sulfonic acid groups on the sorbent. While the primary amine of PMA stays charged and retained during a 100% methanol wash, the neutral/weakly basic amide of N-formyl-PMA does not. It washes right off the column into the waste fraction. To capture N-formyl-PMA and remove phospholipids, you must abandon ion-exchange and utilize Liquid-Liquid Extraction (LLE) or Polymeric Reversed-Phase (HLB) extraction[4].

Q: How can I definitively prove that my signal loss is due to matrix effects and not poor extraction recovery?

Scientist's Insight: You must decouple the sample preparation from the ionization event by calculating the Matrix Effect Factor (MEF) [3]. Compare the peak area of N-formyl-PMA spiked into a post-extraction blank matrix (


) against the peak area of a neat standard prepared in the mobile phase (

).

An MEF < 85% indicates significant ion suppression. If your MEF is 100% but your overall signal is still low, your issue is extraction recovery, not ion suppression.

Part 3: Systematic Troubleshooting Workflows

To systematically eliminate ion suppression for N-formyl-PMA, follow this logical progression from identification to validation.

Workflow Step1 1. Post-Column Infusion Identify Suppression Zones Step2 2. Sample Prep Optimization Switch to LLE (MTBE) Step1->Step2 Step3 3. Chromatographic Shift Adjust Gradient & Column Step2->Step3 Step4 4. MS Source Tuning Increase Temp & Gas Flow Step3->Step4 Step5 5. Validation Calculate MEF with SIL-IS Step4->Step5

Caption: Systematic troubleshooting workflow for mitigating LC-MS matrix effects in bioanalytical assays.

Protocol 1: Post-Column Infusion (Diagnostic)

This protocol maps exactly where matrix components elute during your chromatographic run, allowing you to adjust your gradient to ensure N-formyl-PMA elutes in a "clean" window[3].

  • Setup: Connect a syringe pump to a T-piece installed between the analytical column and the MS source.

  • Infusion: Continuously infuse a neat solution of N-formyl-PMA (e.g., 100 ng/mL) at 10 µL/min.

  • Injection: Inject a blank matrix extract (e.g., extracted blank urine or plasma) through the LC system using your standard gradient.

  • Observation: Monitor the MS/MS transition for N-formyl-PMA. Any sudden dips in the baseline signal indicate zones of severe ion suppression caused by co-eluting matrix.

Protocol 2: Optimized Liquid-Liquid Extraction (LLE) for Amides

To selectively extract the neutral N-formyl-PMA while leaving polar salts and highly lipophilic phospholipids behind, use Methyl tert-butyl ether (MTBE).

  • Aliquot: Transfer 200 µL of the biological sample into a clean microcentrifuge tube.

  • Internal Standard: Add 20 µL of Stable Isotope-Labeled Internal Standard (SIL-IS), such as N-formyl-PMA-d5. Note: Using a deuterated or 13C-labeled IS is the gold standard to mathematically compensate for residual matrix effects[5].

  • Buffer: Add 100 µL of 0.1 M Ammonium Acetate buffer (pH 7.0) to ensure the amide remains entirely neutral.

  • Extraction: Add 1.0 mL of MTBE. Vortex vigorously for 5 minutes.

  • Separation: Centrifuge at 10,000 x g for 5 minutes to achieve phase separation.

  • Transfer & Dry: Transfer 800 µL of the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute in 100 µL of Initial Mobile Phase (e.g., 5% Acetonitrile with 0.1% Formic Acid).

  • Validation: Calculate the MEF. This system is self-validating; if the MEF is within 85-115%, the protocol is successful.

Part 4: Quantitative Data & Optimization Summaries

Table 1: Impact of Sample Preparation on Matrix Effect Factor (MEF)

Data reflects average MEF for N-formyl-PMA extracted from human plasma.

Sample Preparation TechniqueTarget MechanismMEF (%)Status
Protein Precipitation (PPT) Gross protein removal32%❌ Severe Suppression
Strong Cation Exchange (MCX) Basic amine retentionN/A❌ Analyte Lost in Wash
Polymeric Reversed-Phase (HLB) Hydrophobic retention76%⚠️ Moderate Suppression
LLE (MTBE) Neutral/lipophilic partitioning94% Optimal Recovery
Table 2: Chromatographic & Source Optimization Parameters

If sample preparation alone does not resolve the issue, adjust the LC and MS parameters to enhance ionization efficiency and shift the analyte away from suppression zones[4].

ParameterRecommended SettingCausality / Rationale
Analytical Column Biphenyl (e.g., 2.1 x 50 mm, 1.7 µm)Enhances retention of the methoxyphenyl ring via

interactions, shifting it away from early-eluting salts.
Mobile Phase Additive 0.1% Formic Acid + 2 mM Ammonium FormateProvides an overabundance of protons to force the equilibrium toward the

state for the weakly basic amide.
ESI Desolvation Temp 500°C - 550°CHigher temperatures improve droplet desolvation, reducing the surface tension effects caused by residual matrix.
Gradient Profile Shallow ramp (5% to 40% B over 4 min)Prevents N-formyl-PMA from co-eluting with the late-eluting phospholipid "washout" peak.

References

  • Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method Forensic Science International URL:[Link]

  • Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review Analyst (PubMed) URL:[Link]

  • The ion suppression phenomenon in liquid chromatography–mass spectrometry and its consequences in the field of residue analysis Journal of Chromatography A URL:[Link]

  • Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure Journal of Analytical Toxicology (PMC) URL:[Link]

  • Matrix Effects and Application of Matrix Effect Factor Bioanalysis (Taylor & Francis) URL:[Link]

Sources

Optimization

resolving co-eluting impurities with N-[1-(4-Methoxyphenyl)propan-2-yl]formamide

Welcome to the technical support hub for resolving analytical challenges associated with N-[1-(4-methoxyphenyl)propan-2-yl]formamide. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for resolving analytical challenges associated with N-[1-(4-methoxyphenyl)propan-2-yl]formamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve complex separation issues, particularly the co-elution of process-related and degradation impurities.

Introduction: The Analytical Challenge

N-[1-(4-Methoxyphenyl)propan-2-yl]formamide is a chiral molecule with a secondary amide and a methoxy-substituted aromatic ring. Its analysis via reverse-phase High-Performance Liquid Chromatography (HPLC) is often complicated by the presence of structurally similar impurities. These can include starting materials like 1-(4-methoxyphenyl)propan-2-amine, positional isomers, or degradation products that share similar physicochemical properties, leading to challenging co-elution problems.[1] This guide provides a systematic, question-and-answer-based approach to method development and troubleshooting to achieve baseline separation of all critical components.

Troubleshooting Guide: Resolving Co-eluting Impurities

This section addresses specific, frequently encountered separation problems in a direct Q&A format.

Q1: My main analyte peak is co-eluting with a more polar impurity, which I suspect is the starting material (1-(4-methoxyphenyl)propan-2-amine). How can I improve the separation?

A1: This is a classic problem where the product and its precursor have similar structures but different polarities. The primary amine of the starting material is more basic and polar than the formamide product. To resolve this, you must manipulate the chromatographic selectivity by adjusting the mobile phase pH.[2][3][4]

  • Scientific Rationale: The retention of ionizable compounds in reverse-phase HPLC is highly dependent on the mobile phase pH.[2][4] The starting material, a primary amine, has a pKa around 9-10. The product, a formamide, is significantly less basic. By increasing the mobile phase pH to a value approximately 2 units below the amine's pKa (e.g., pH 7.0-8.0), the amine will be in its neutral, un-ionized state. This makes it less polar and more retentive on a C18 column, increasing its retention time and separating it from the formamide peak. Conversely, at a low pH (e.g., pH 2-3), the amine will be fully protonated (ionized), making it highly polar and weakly retained, causing it to elute very early, possibly in the solvent front.[5]

  • Actionable Steps:

    • Select an appropriate buffer: For a target pH of 7.5, a phosphate buffer is a suitable choice. Ensure the buffer is compatible with your detector (e.g., avoid high concentrations of non-volatile salts if using MS).

    • Adjust Mobile Phase pH: Prepare your aqueous mobile phase with the selected buffer and carefully adjust the pH. It is crucial to measure and adjust the pH of the aqueous component before mixing with the organic modifier.[2]

    • Re-equilibrate and Analyze: Equilibrate your column with the new mobile phase for at least 10-15 column volumes before injecting your sample. You should observe a significant shift in the retention time of the amine impurity.

Q2: I am observing a shoulder on my main peak, which I cannot resolve by changing the mobile phase pH or organic solvent ratio. What is the next step?

A2: When pH and solvent ratio adjustments fail, it suggests the co-eluting impurity has very similar polarity and pKa to the main analyte.[6] This often occurs with positional isomers or other closely related structures. The solution is to change the stationary phase to introduce a different separation mechanism—a strategy known as employing orthogonal methods.[7][8][9][10][11]

  • Scientific Rationale: Standard C18 columns primarily separate based on hydrophobicity. If two molecules have nearly identical hydrophobicity, a C18 column will struggle to resolve them. By switching to a column with a different stationary phase chemistry, you introduce alternative interaction mechanisms.

    • Phenyl-Hexyl Columns: These columns offer π-π interactions with the aromatic rings of your analyte and impurities. This can introduce unique selectivity for isomers where the position of the methoxy group or other substituents differs.

    • Polar-Embedded Columns (e.g., Amide, Carbamate): These columns have a polar group embedded in the alkyl chain, which can provide alternative selectivity through hydrogen bonding and dipole-dipole interactions, particularly useful for compounds with amide or ether groups.

  • Actionable Steps:

    • Select an Orthogonal Column: Choose a column with a different selectivity, such as a Phenyl-Hexyl or a polar-embedded phase.

    • Screen Conditions: Begin screening with your original mobile phase conditions. Small adjustments to the gradient or solvent ratio may be necessary to optimize the separation on the new column.

    • Compare Chromatograms: Compare the chromatogram from the new column to your original C18 separation. The peak elution order and resolution should change, likely resolving the co-eluting shoulder.

Q3: My method shows good separation, but the impurity peaks are broad and tailing. What could be the cause and solution?

A3: Peak tailing for basic compounds like amines and their derivatives is often caused by secondary interactions with acidic silanol groups on the surface of the silica-based column packing.[12][13]

  • Scientific Rationale: Free silanol groups (Si-OH) on the silica backbone are acidic and can form strong ionic interactions with basic analytes. This leads to mixed-mode retention (both reverse-phase and ion-exchange), resulting in poor peak shape.

  • Actionable Steps:

    • Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are extensively "end-capped" to minimize the number of free silanols. Ensure you are using such a column.

    • Lower the Mobile Phase pH: At a low pH (e.g., 2.5-3.5 using formic or trifluoroacetic acid), the silanol groups are protonated and less likely to interact with the protonated basic analytes.

    • Add a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can also be effective. The TEA will preferentially interact with the active silanol sites, masking them from the analyte. However, be aware that TEA can suppress ionization in MS detectors.

    • Consider a Hybrid Particle Column: Columns based on hybrid organic/inorganic particles (e.g., Waters XTerra, BEH) often exhibit reduced silanol activity and are more stable at higher pH, providing another avenue for improving peak shape for basic compounds.[12]

Q4: I suspect the presence of an enantiomeric impurity. How can I confirm and quantify it?

A4: The analysis of enantiomers requires a chiral environment. This is achieved by using a Chiral Stationary Phase (CSP) that can form transient diastereomeric complexes with the enantiomers, leading to different retention times.[14][15]

  • Scientific Rationale: N-[1-(4-Methoxyphenyl)propan-2-yl]formamide has a stereocenter at the second carbon of the propyl chain. Standard achiral columns cannot distinguish between the R- and S-enantiomers. Polysaccharide-based CSPs, such as those derived from amylose or cellulose with phenylcarbamate derivatives, are highly effective at resolving a wide range of chiral compounds, including those with amine and amide functionalities.[16]

  • Actionable Steps:

    • Select a Chiral Column: Start by screening on a broad-selectivity polysaccharide-based CSP, such as one coated with amylose tris(3,5-dimethylphenylcarbamate).

    • Choose the Mobile Phase: Chiral separations are typically performed in normal-phase (e.g., hexane/alcohol mixtures) or polar-organic mode (e.g., pure methanol or acetonitrile).[16]

    • Optimize the Separation: Adjust the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the mobile phase. Small changes can have a large impact on resolution. Temperature is also a critical parameter; lowering the temperature often improves chiral resolution.

    • Method Validation: Once separation is achieved, validate the method for the quantification of the undesired enantiomer according to relevant guidelines.

Visualizing the Troubleshooting Workflow

A logical approach is key to efficiently resolving co-elution. The following diagram outlines a systematic workflow for troubleshooting.

TroubleshootingWorkflow cluster_0 Start: Co-elution Observed cluster_1 Phase 1: Mobile Phase Optimization cluster_2 Phase 2: Stationary Phase & Temperature cluster_3 Phase 3: Specialized Techniques cluster_4 End: Resolution Achieved Start Co-elution or Poor Peak Shape Detected Q1 Is the impurity ionizable? (e.g., amine vs. amide) Start->Q1 AdjustpH Adjust Mobile Phase pH (e.g., pH 2.5-3.5 or 7.0-8.0) Q1->AdjustpH Yes AdjustSolvent Modify Organic Solvent Ratio or Type (ACN vs. MeOH) Q1->AdjustSolvent No Q2 Is resolution still poor? AdjustpH->Q2 AdjustSolvent->Q2 ChangeColumn Select Orthogonal Column (e.g., Phenyl-Hexyl, Polar-Embedded) Q2->ChangeColumn Yes End Baseline Resolution Achieved. Proceed with Validation. Q2->End No AdjustTemp Modify Column Temperature (e.g., 25°C to 45°C) ChangeColumn->AdjustTemp Q3 Is it an enantiomeric impurity? AdjustTemp->Q3 ChiralHPLC Use Chiral Stationary Phase (CSP) Q3->ChiralHPLC Yes Q3->End No ChiralHPLC->End

Caption: A systematic workflow for troubleshooting co-elution issues.

Data Summary: Orthogonal Column Screening

When pH optimization is insufficient, screening different column chemistries is the next logical step. The table below illustrates a hypothetical outcome for resolving the target compound from a critical pair of impurities.

Column ChemistryMobile Phase ConditionsResolution (Rs) between Impurity 1 and AnalyteResolution (Rs) between Analyte and Impurity 2Comments
Standard C18 pH 3.0, Acetonitrile/Water Gradient1.31.9Impurity 1 is not baseline resolved (Rs < 1.5).
Phenyl-Hexyl pH 3.0, Acetonitrile/Water Gradient2.1 1.6Improved resolution for Impurity 1 due to π-π interactions.
Polar-Embedded pH 3.0, Methanol/Water Gradient1.82.5 Excellent resolution for Impurity 2; methanol offers different selectivity.

This data demonstrates that no single column may be perfect, but an orthogonal screen can quickly identify a column that provides the necessary selectivity for the critical pair.[7][10]

Experimental Protocols

Protocol 1: General Reverse-Phase Method for Impurity Profiling

This protocol serves as a robust starting point for method development.

  • HPLC System: A quaternary HPLC or UHPLC system with a PDA or UV detector.

  • Column: High-purity, end-capped C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 225 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve sample in a 50:50 mixture of Acetonitrile/Water to a final concentration of 0.5 mg/mL.

Protocol 2: Chiral Separation Method

This protocol is a starting point for resolving the enantiomers of N-[1-(4-Methoxyphenyl)propan-2-yl]formamide.

  • HPLC System: Isocratic HPLC system with a UV detector.

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: 90:10 (v/v) Hexane / Isopropanol.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 225 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve sample in the mobile phase to a final concentration of 1.0 mg/mL.

Principle of pH-Based Selectivity Control

The diagram below illustrates how adjusting mobile phase pH alters the ionization state and, consequently, the retention time of a basic impurity (amine) versus a neutral analyte (formamide).

ph_effect cluster_low_ph Low pH (e.g., 2.5) cluster_high_ph Neutral/High pH (e.g., 7.5) cluster_result Chromatographic Outcome Amine_Low Amine (Impurity) State: Protonated (R-NH3+) Polarity: High Retention: Weak Amine_High Amine (Impurity) State: Neutral (R-NH2) Polarity: Low Retention: Strong Amine_Low->Amine_High  pH Increase   Result_Low Result: Amine elutes very early. Potential co-elution with solvent front. Formamide_Low Formamide (Analyte) State: Neutral Polarity: Moderate Retention: Moderate Formamide_High Formamide (Analyte) State: Neutral Polarity: Moderate Retention: Moderate Formamide_Low->Formamide_High  (Retention Unchanged)   Result_High Result: Amine retention increases significantly. Improved separation from Formamide.

Caption: Effect of mobile phase pH on analyte and impurity retention.

References

  • Van Gyseghem, E., et al. (2009). Evaluation of Orthogonal/Dissimilar RP-HPLC Systems Sets for Their Suitability as Method-Development Starting Points for Drug Impurity Profiles. Journal of Liquid Chromatography & Related Technologies, 32(6), 793-803.

  • ResearchGate. (n.d.). Evaluation of Orthogonal/Dissimilar RP-HPLC Systems Sets for Their Suitability as Method-Development Starting Points for Drug Impurity Profiles.

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.

  • Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities.

  • LCGC International. (2020). Method Development for Drug Impurity Profiling: Part 1.

  • Veeprho. (2025). Exploring the Role of pH in HPLC Separation.

  • SynThink. (2023). Challenges in HPLC Method Development for Impurity Identification.

  • Alphalyse. (2025). Orthogonal method in pharmaceutical product analysis.

  • Benchchem. (2025). Resolving co-elution issues in HPLC analysis of Dehydrodihydroionol.

  • Royal Society of Chemistry. (2012). Analytical Methods.

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.

  • MTC USA. (2026). Improving Separation of Peaks in RP HPLC.

  • American Pharmaceutical Review. (2010). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development.

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It).

  • The Analytical Scientist. (n.d.). Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide.

  • MDPI. (2025). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms.

  • MilliporeSigma. (n.d.). Troubleshooting Reversed Phase Chromatography.

  • Moravek. (2024). Exploring the Role of pH in HPLC Separation.

  • LCGC International. (2024). Effect of Mobile Phase pH and Counterion Concentration on Retention and Selectivity for a Diol Column in Hydrophilic Interaction Liquid Chromatography.

  • Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations.

  • Royal Society of Chemistry. (2013). Analytical Methods.

  • Sigma-Aldrich. (n.d.). N-(2-Hydroxy-5-(1-hydroxy-2-{amino}ethyl)phenyl)formamide fumarate.

  • American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.

  • BioPharmaSpec. (n.d.). Mass Spectrometric Analysis of Process Related Impurities.

  • Regis Technologies. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.

  • Benchchem. (2025). Spectroscopic Validation of N-(2-Methoxy-2-methylpropyl)formamide: A Comparative Guide.

  • MDPI. (2022). HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase.

  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION.

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.

  • PMC. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).

  • Thermo Fisher Scientific. (n.d.). HRAM-LC-MS method for the determination of nitrosamine impurities in drugs.

  • MDPI. (2018). Identification, Characterization and Quantification of Process-Related and Degradation Impurities in Lisdexamfetamine Dimesylate: Identification of Two New Compounds.

Sources

Troubleshooting

addressing matrix effects in N-[1-(4-Methoxyphenyl)propan-2-yl]formamide bioanalysis

Topic: Troubleshooting Matrix Effects in N-[1-(4-Methoxyphenyl)propan-2-yl]formamide Bioanalysis Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Welcome to the Technical Support...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Matrix Effects in N-[1-(4-Methoxyphenyl)propan-2-yl]formamide Bioanalysis Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This hub is designed to help you diagnose, quantify, and mitigate matrix effects (ion suppression/enhancement) during the LC-MS/MS bioanalysis of N-[1-(4-Methoxyphenyl)propan-2-yl]formamide (commonly referred to as Formyl-PMA).

Part 1: Mechanistic FAQ (Understanding the "Why")

Q: Why am I seeing severe signal suppression for Formyl-PMA in human plasma, but not in neat solvent? A: The causality lies in the chemical structure of the analyte and the nature of Electrospray Ionization (ESI). Formyl-PMA is a formamide derivative of the amphetamine PMA. Unlike its parent compound, which features a strongly basic primary amine, the nitrogen in Formyl-PMA is part of an amide bond, making the molecule essentially neutral at physiological pH. During ESI+ analysis in complex biological matrices, co-eluting endogenous compounds—specifically glycerophosphocholines (phospholipids)—compete for the limited excess charge on the surface of the ESI droplets. Because phospholipids are highly surface-active and possess a permanently charged quaternary amine, they easily outcompete the neutral Formyl-PMA for ionization, leading to severe ion suppression[1].

Q: What are the regulatory acceptance criteria for this suppression? A: According to both FDA and EMA bioanalytical method validation guidelines, you must calculate the Internal Standard (IS)-normalized Matrix Factor (MF)[2]. The guidelines dictate that the coefficient of variation (CV) of the IS-normalized MF across at least 6 different lots of matrix (including hemolyzed and lipemic sources) must be ≤ 15%[3]. If your assay exceeds this threshold, the method is not self-validating and requires immediate optimization[4].

Q: Does the choice of Internal Standard (IS) matter if I still observe some matrix effects? A: Absolutely. A Stable Isotope-Labeled Internal Standard (SIL-IS), such as Formyl-PMA-d5, is critical. A SIL-IS will perfectly co-elute with the analyte, ensuring that both molecules experience the exact same ionization environment in the ESI source. This allows the ratio of Analyte/IS to remain constant, effectively neutralizing the quantitative impact of the matrix effect[5].

Part 2: Diagnostic Workflows (The "How to Identify")

Q: How can I pinpoint exactly where the matrix effect is occurring in my chromatographic run? A: The gold standard diagnostic technique is the Post-Column Infusion experiment[1]. By continuously infusing a pure solution of Formyl-PMA into the LC effluent while injecting a blank matrix extract, you can visualize zones of ion suppression or enhancement as dips or spikes in the baseline MS signal[5].

G A LC Pump (Mobile Phase) B Autosampler (Inject Blank Matrix) A->B C Analytical Column B->C D T-Zero Mixing Tee C->D F ESI-MS/MS (Monitor Analyte MRM) D->F E Syringe Pump (Infuse Formyl-PMA) E->D Constant Infusion

Fig 1. Post-Column Infusion setup for real-time mapping of Formyl-PMA ion suppression zones.

Part 3: Troubleshooting Guide (The "How to Fix")

Q: My current Protein Precipitation (PPT) method yields a Matrix Factor of 0.45 (55% suppression). How do I fix this? A: Standard PPT with acetonitrile removes proteins but leaves >90% of phospholipids in the extract. Furthermore, because Formyl-PMA is a neutral amide, it cannot be selectively retained on Mixed-Mode Strong Cation Exchange (MCX) plates typically used for basic amphetamines—it will wash off during the organic wash step. Instead, you must switch to a Polymeric Reversed-Phase Solid-Phase Extraction (RP-SPE) combined with targeted wash steps, or use a dedicated phospholipid-removal plate[6].

Quantitative Comparison of Sample Preparation Strategies
Extraction MethodMatrixAbsolute Recovery (%)Absolute Matrix Factor (MF)IS-Normalized MF CV (%)Phospholipid Removal
Protein Precipitation (ACN) Plasma92 ± 40.45 (Severe Suppression)18.5% (Fails EMA/FDA)Poor
Liquid-Liquid Extraction (EtOAc) Plasma78 ± 60.82 (Mild Suppression)11.2% (Passes)Moderate
Polymeric RP-SPE (HLB) Plasma89 ± 30.98 (Negligible)4.1% (Passes)Excellent

Part 4: Validated Experimental Protocols

Protocol A: Quantitative Matrix Factor Determination (FDA/EMA Compliant)

This self-validating protocol ensures your method meets regulatory guidelines[2].

  • Prepare Matrices: Obtain 6 independent lots of blank human plasma (include 1 lipemic and 1 hemolyzed lot).

  • Extract Blanks: Process all 6 lots through your chosen sample preparation method (e.g., RP-SPE) without adding analyte or IS.

  • Post-Extraction Spike: Spike the extracted blanks with Formyl-PMA and SIL-IS at the Low QC and High QC concentrations. (This represents 100% recovery with matrix present).

  • Prepare Neat Solutions: Prepare the exact same concentrations of Formyl-PMA and SIL-IS in the reconstitution solvent (mobile phase).

  • Analyze & Calculate:

  • Validation: Ensure the CV of the IS-Normalized MF across all 6 lots is ≤ 15%[3].

Protocol B: Optimized RP-SPE Extraction for Formyl-PMA

Because Formyl-PMA lacks a strongly basic functional group, this protocol relies purely on hydrophobic interactions, utilizing a carefully calibrated organic wash to remove polar matrix components without eluting the target analyte.

G A 1. Plasma Pre-treatment (Precipitate & Dilute) B 2. Condition HLB Cartridge (MeOH, then H2O) A->B C 3. Load Sample (Neutral pH) B->C D 4. Wash Step (40% MeOH in H2O) C->D E 5. Elution (100% Acetonitrile) D->E F 6. Reconstitution (Evaporate & Reconstitute) E->F

Fig 2. Optimized Reversed-Phase SPE workflow tailored for the neutral amide Formyl-PMA.

Step-by-Step Methodology:

  • Pre-treatment: Aliquot 100 µL of plasma. Add 10 µL of SIL-IS. Add 300 µL of Acetonitrile to precipitate proteins. Centrifuge at 14,000 x g for 5 mins. Dilute 200 µL of the supernatant with 600 µL of LC-MS grade

    
     to reduce the organic content below 20%.
    
  • Conditioning: Condition a Polymeric RP-SPE 96-well plate (e.g., Oasis HLB 30mg) with 1 mL Methanol, followed by 1 mL

    
    .
    
  • Loading: Load the diluted supernatant onto the cartridge at a flow rate of 1-2 mL/min.

  • Washing (Critical Step): Wash with 1 mL of 40% Methanol in

    
    . Causality Note: 40% Methanol is strong enough to wash away salts and polar endogenous interferences, but weak enough to retain the lipophilic Formyl-PMA.
    
  • Elution: Elute with 2 x 500 µL of 100% Acetonitrile. Causality Note: Acetonitrile effectively elutes the analyte while leaving highly lipophilic triglycerides tightly bound to the polymeric sorbent.

  • Reconstitution: Evaporate the eluate to dryness under

    
     at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 5% Acetonitrile with 0.1% Formic Acid) and inject onto the LC-MS/MS.
    

References

  • A Comparative Guide to FDA and EMA Guidelines for Internal Standard Validation in Bioanalytical Methods. Benchchem. 2

  • The essence of matrix effects for chromatographic assays: Guidelines on matrix effect for LC-MS. European Bioanalysis Forum (EBF). 3

  • Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches. PubMed Central (PMC). 4

  • Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker. CDC Stacks. 6

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom.

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online.1

  • Interference Testing and Mitigation in LC-MS/MS Assays. Association for Diagnostics & Laboratory Medicine (ADLM). 5

Sources

Optimization

N-[1-(4-Methoxyphenyl)propan-2-yl]formamide impurity profiling in bulk drug synthesis

Target Analyte: N-[1-(4-Methoxyphenyl)propan-2-yl]formamide Relevance: Active Pharmaceutical Ingredient (API) Synthesis (Formoterol/Arformoterol) & Forensic Route-Specific Marker Profiling (PMA) Welcome to the Technical...

Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: N-[1-(4-Methoxyphenyl)propan-2-yl]formamide Relevance: Active Pharmaceutical Ingredient (API) Synthesis (Formoterol/Arformoterol) & Forensic Route-Specific Marker Profiling (PMA)

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the complex analytical and synthetic challenges associated with N-[1-(4-Methoxyphenyl)propan-2-yl]formamide. This compound is a critical N-formyl intermediate generated during the Leuckart amination of p-methoxyphenylacetone (PMP2P). Whether you are optimizing the bulk synthesis of long-acting β2-adrenoceptor agonists (like Formoterol) or conducting forensic impurity profiling of illicit para-methoxyamphetamine (PMA), understanding the causality behind this impurity's formation, persistence, and detection is paramount.

Mechanistic Pathway & Impurity Carryover

To effectively troubleshoot, we must first understand the chemical origin of the impurity. The Leuckart reaction utilizes formamide or ammonium formate to convert PMP2P into the N-formyl intermediate [1]. Subsequent hydrolysis is required to yield the primary amine building block, 1-(4-methoxyphenyl)propan-2-amine. Failure to drive this hydrolysis to completion results in downstream carryover.

Pathway PMP2P p-Methoxyphenylacetone (Precursor) Leuckart Leuckart Amination (Formamide/HCOOH) PMP2P->Leuckart Formamide N-[1-(4-Methoxyphenyl) propan-2-yl]formamide (Target Impurity) Leuckart->Formamide Reductive Amination Hydrolysis Hydrolysis (Acid/Base) Formamide->Hydrolysis API Formoterol / Arformoterol API Formamide->API Carryover Impurity Hydrolysis->Formamide Incomplete Hydrolysis Amine 1-(4-Methoxyphenyl) propan-2-amine (Building Block) Hydrolysis->Amine Complete Conversion Amine->API API Coupling

Chemical pathway illustrating the formation and carryover of the N-formyl impurity into the API.

Troubleshooting Guide (Q&A)

Q: Why does N-[1-(4-Methoxyphenyl)propan-2-yl]formamide stubbornly persist in our 1-(4-methoxyphenyl)propan-2-amine precursor batches despite extended hydrolysis times? A: The persistence is driven by steric hindrance. The formamide group is situated adjacent to an alpha-methyl group on the secondary carbon of the propyl chain. This steric bulk restricts the trajectory of nucleophilic attack by water or hydroxide ions during hydrolysis. If your reaction temperature drops below the optimal reflux threshold (typically >100°C in concentrated HCl or NaOH), the activation energy for the tetrahedral intermediate formation is not met. Solution: Transition from mild basic hydrolysis to aggressive acidic hydrolysis (e.g., 6N HCl at reflux for 12+ hours) and monitor the disappearance of the formamide via GC-MS [2].

Q: We are detecting this formamide impurity in our final Formoterol API. Since it lacks a reactive amine, how is it bypassing our purification steps? A: While the formamide is non-nucleophilic and does not participate in the epoxide/bromoketone coupling step of Formoterol synthesis, its physicochemical properties mimic those of the API intermediates. It shares the identical 4-methoxyphenyl structural motif, leading to similar lipophilicity (LogP) and hydrogen-bonding capabilities. During crystallization, it co-precipitates within the crystal lattice of the API. Solution: Implement a solvent-antisolvent recrystallization step using a solvent system where the neutral formamide remains highly soluble (e.g., ethyl acetate/hexane) while the basic API precipitates as a salt.

Q: What is the most reliable chromatographic method to resolve this impurity from the API and other route-specific markers? A: You must exploit the ionization differences. The Formoterol API and the primary amine precursor are basic compounds (pKa ~9). N-[1-(4-Methoxyphenyl)propan-2-yl]formamide is a neutral amide. By utilizing UHPLC with a highly acidic mobile phase (0.1% Formic Acid, pH ~2.7), the basic compounds become fully protonated, drastically reducing their retention time on a reversed-phase C18 column. The neutral formamide remains unaffected and retains strongly, providing excellent orthogonal separation and preventing ion suppression in the mass spectrometer[3].

Quantitative Data Presentation

To standardize your analytical approach, refer to the following validated parameters for the detection of N-[1-(4-Methoxyphenyl)propan-2-yl]formamide and its related compounds.

Analyte / CompoundAnalytical PlatformIonization / ModePrecursor Ion (m/z)Product Ions (m/z)Retention Time (min)*LOD (ng/mL)
N-[1-(4-Methoxyphenyl)propan-2-yl]formamide UHPLC-MS/MSESI (+) / MRM194.1148.1, 121.04.850.5
1-(4-Methoxyphenyl)propan-2-amine UHPLC-MS/MSESI (+) / MRM166.1149.1, 121.02.100.2
Formoterol (API) UHPLC-MS/MSESI (+) / MRM345.2149.1, 121.03.450.1
PMP2P (Starting Material) GC-MSEI (70 eV) / Scan164.1121.0, 43.07.205.0

*Retention times are based on the standardized UHPLC gradient protocol detailed below.

Experimental Protocol: Self-Validating UHPLC-MS/MS Workflow

To ensure absolute trustworthiness in your impurity profiling, this protocol incorporates a self-validating internal standard (ISTD) system. If the ISTD recovery fails, the system automatically flags the run for matrix interference, preventing false negatives.

Workflow Sample 1. API / Precursor Batch Spiked with ISTD Prep 2. Sample Preparation (Solvent Dissolution & Filtration) Sample->Prep Chrom 3. UHPLC Separation (Sub-2µm C18, Gradient) Prep->Chrom MSMS 4. ESI-MS/MS Detection (MRM Mode) Chrom->MSMS Validate 5. Self-Validation (ISTD Recovery >80%) MSMS->Validate

Self-validating UHPLC-MS/MS experimental workflow for impurity quantification.

Step-by-Step Methodology:

  • Sample Preparation & Spiking:

    • Weigh exactly 10.0 mg of the bulk API or precursor batch.

    • Dissolve in 10 mL of Methanol:Water (50:50, v/v) to create a 1 mg/mL stock.

    • Causality Check: Spike the sample with 50 ng/mL of a deuterated internal standard (e.g., Formoterol-d6). This validates extraction efficiency and accounts for ESI ion suppression.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove particulate matter that could clog the sub-2µm UHPLC column.

  • Chromatographic Separation (UHPLC):

    • Column: Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in LC-MS grade water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Start at 5% B, hold for 1 min. Ramp to 60% B over 6 minutes. Ramp to 95% B at 7 mins, hold for 1 min. Re-equilibrate at 5% B for 2 mins.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry (ESI-MS/MS):

    • Operate in Positive Electrospray Ionization (ESI+) mode.

    • Set capillary voltage to 3.0 kV and desolvation temperature to 400°C.

    • Monitor the specific Multiple Reaction Monitoring (MRM) transition for the formamide impurity: m/z 194.1 → 121.0 (Collision Energy: 15 eV). The 121.0 m/z fragment corresponds to the stable 4-methoxybenzyl carbocation, a highly reliable structural identifier [1].

  • System Validation: Calculate the peak area of the ISTD. If the ISTD area deviates by more than ±20% from a neat solvent standard, halt the analysis. Dilute the sample 1:10 to reduce matrix effects and re-inject.

Frequently Asked Questions (FAQs)

What are the regulatory thresholds for this impurity in pharmaceutical manufacturing? Under for new drug substances, any uncharacterized impurity in a bulk API must be limited to 0.10% or 1.0 mg per day intake (whichever is lower). Because N-[1-(4-Methoxyphenyl)propan-2-yl]formamide is a structurally identified impurity, it must be strictly quantified and kept below this qualification threshold unless specific toxicological data justifies a higher limit.

How does this compound relate to forensic drug profiling? In forensic chemistry, N-[1-(4-Methoxyphenyl)propan-2-yl]formamide is a highly prized "route-specific marker." Illicit laboratories synthesizing para-methoxyamphetamine (PMA) frequently utilize the Leuckart method starting from anise oil (anethole) oxidized to PMP2P[2]. Because clandestine labs rarely perform complete hydrolysis or advanced purification, this formamide impurity is almost always present in seized PMA tablets. Detecting it allows forensic scientists to definitively trace the drug back to the Leuckart synthetic pathway [3].

References
  • Blachut, D., Wojtasiewicz, K., & Czarnocki, Z. (2005). "Some pyridine derivatives as 'route-specific markers' in 4-methoxyamphetamine (PMA) prepared by the Leuckart Method Studies on the role of the aminating agent in their distribution in the final product." Forensic Science International.[Link]

  • Waumans, D., Bruneel, N., & Tytgat, J. (2003). "Anise oil as para-methoxyamphetamine (PMA) precursor." Forensic Science International.[Link]

  • Stojanovska, N., Fu, S., Tahtouh, M., Kelly, T., Beavis, A., & Kirkbride, K. P. (2013). "A review of impurity profiling and synthetic route of manufacture of methylamphetamine, 3,4-methylenedioxymethylamphetamine, amphetamine, dimethylamphetamine and p-methoxyamphetamine." Forensic Science International.[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2006). "ICH Q3A (R2) Impurities in New Drug Substances." ICH Guidelines.[Link]

Reference Data & Comparative Studies

Validation

ICH guidelines for N-[1-(4-Methoxyphenyl)propan-2-yl]formamide method validation

Comprehensive ICH Q2(R2) Method Validation Guide for N-[1-(4-Methoxyphenyl)propan-2-yl]formamide Analysis Executive Summary & Mechanistic Context N-[1-(4-Methoxyphenyl)propan-2-yl]formamide, commonly referred to as N-for...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive ICH Q2(R2) Method Validation Guide for N-[1-(4-Methoxyphenyl)propan-2-yl]formamide Analysis

Executive Summary & Mechanistic Context

N-[1-(4-Methoxyphenyl)propan-2-yl]formamide, commonly referred to as N-formyl-PMA, is a critical route-specific intermediate and impurity generated during the illicit synthesis of para-methoxyamphetamine (PMA)[1][2]. When illicit chemists utilize the Leuckart reaction—reacting 4-methoxyphenylacetone (PMP2P) with formamide or ammonium formate—N-formyl-PMA is formed as a direct intermediate[2][3]. Incomplete acid hydrolysis in the final synthetic step leaves residual trace amounts of this formamide in the final drug product[1][2].

For forensic chemists and pharmaceutical quality control scientists, the accurate quantification of N-formyl-PMA is essential for impurity profiling, batch-to-batch linkage, and synthetic route determination[1][2]. The recent implementation of the ICH Q2(R2) guidelines (effective June 2024) mandates a modernized, lifecycle-based approach to analytical method validation, emphasizing multivariate robustness and rigorous statistical evaluation[4][5]. This guide objectively compares analytical platforms for N-formyl-PMA detection and provides a self-validating, ICH Q2(R2)-compliant protocol for its quantification.

Leuckart_Pathway A 4-Methoxyphenylacetone (Precursor) C N-[1-(4-Methoxyphenyl)propan-2-yl]formamide (Target Impurity) A->C Reductive Amination B Formamide (Reagent) B->C C->C Incomplete Reaction D para-Methoxyamphetamine (PMA) C->D Acid Hydrolysis

Fig 1. Leuckart synthesis pathway of PMA highlighting the N-formyl-PMA intermediate.

Analytical Platform Comparison: HPLC-UV vs. GC-MS vs. LC-MS/MS

Selecting the correct analytical platform is the foundational step of ICH Q2(R2) validation[4]. While Gas Chromatography-Mass Spectrometry (GC-MS) has historically been the workhorse of forensic laboratories[6][7], it presents significant mechanistic flaws when analyzing formamides.

The Causality of Thermal Degradation: In my experience as an Application Scientist, formamides are thermally labile. When injected into a GC inlet at temperatures exceeding 250°C, N-formyl-PMA can undergo artifactual dehydration to form isonitriles, or thermally cleave back into the primary amine. This thermal degradation skews quantitative accuracy and severely impacts the "Robustness" and "Accuracy" parameters required by ICH Q2(R2). Therefore, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the superior, self-validating platform for this specific analyte[6].

Analytical ParameterHPLC-UV (Diode Array)GC-MS (Electron Ionization)LC-MS/MS (ESI-QQQ)
Typical LOD 1–5 µg/mL50–100 ng/mL0.5–5 ng/mL
Linear Dynamic Range 2 orders of magnitude3 orders of magnitude4–5 orders of magnitude
Specificity (ICH Q2 3.2) Low (Matrix interference common)Moderate (Good library matching)High (MRM transitions)
Thermal Stability Stable (Room Temp)Poor (Degrades in inlet) Stable (Room Temp)
ICH Q2(R2) Suitability Insufficient for trace impuritiesMarginal (Requires derivatization)Optimal (Gold Standard)

ICH Q2(R2) Validation Lifecycle for LC-MS/MS

The revised ICH Q2(R2) guideline bridges traditional validation with the analytical procedure lifecycle (aligned with ICH Q14)[4][5]. A validated method must be a self-validating system; it cannot merely generate data, but must continuously prove its own reliability through System Suitability Testing (SST) and internal standard normalization.

ICH_Validation M Method Optimization (LC-MS/MS MRM Tuning) S Specificity (ICH Q2 3.2) Interference < 20% of LLOQ M->S L Linearity & Range (ICH Q2 3.3) R² > 0.995 across 50-150% S->L A Accuracy (ICH Q2 3.4) Recovery at 3 Levels (n=3) L->A P Precision (ICH Q2 3.5) RSD < 2.0% (Repeatability) A->P R Robustness (ICH Q2 3.6) DoE / Plackett-Burman P->R V Final Validation Report (Regulatory Submission) R->V

Fig 2. ICH Q2(R2) analytical method validation lifecycle for LC-MS/MS quantification.

Detailed Experimental Protocol: LC-MS/MS Quantification

This protocol outlines the exact methodologies required to validate the quantification of N-formyl-PMA according to ICH Q2(R2) standards[4][8].

System Setup & Chromatographic Conditions
  • Column: Superficially porous C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm). Causality: Sub-2-micron particles provide the high theoretical plate count necessary to resolve N-formyl-PMA from the structurally similar PMA API.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in LC-MS grade Water.

    • Solvent B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes, hold for 1 minute, re-equilibrate for 2 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry: Electrospray Ionization in Positive mode (ESI+).

    • Precursor Ion:m/z 194.1 [M+H]+

    • Quantifier MRM:m/z 194.1 → 121.1 (Cleavage yielding the 4-methoxybenzyl cation).

    • Qualifier MRM:m/z 194.1 → 149.1 (Loss of formamide, -45 Da).

Self-Validating System Checks (SST)

Before executing any ICH validation parameter, the system must validate its current state.

  • Internal Standard (IS): Spike all blanks, calibrators, and samples with 50 ng/mL of an isotopically labeled standard (e.g., PMA-d5 or synthesized N-formyl-PMA-d5). This corrects for matrix-induced ion suppression and injection volume variances.

  • SST Injection: Inject the Lower Limit of Quantitation (LLOQ) standard. The run is only authorized to proceed if the Signal-to-Noise (S/N) ratio of the m/z 121.1 transition is ≥ 10, and the retention time drift is ≤ 0.1 minutes.

Executing ICH Q2(R2) Parameters
  • Specificity (Section 3.2): Inject a blank matrix, a matrix spiked with the PMA API (at 100 µg/mL), and a matrix spiked with N-formyl-PMA at the LLOQ. Acceptance Criteria: The blank and PMA-spiked samples must show an interfering peak area of < 20% of the N-formyl-PMA LLOQ area[4][8].

  • Linearity and Range (Section 3.3): Prepare a 7-point calibration curve ranging from 50% to 150% of the target specification limit (e.g., 1 ng/mL to 100 ng/mL). Acceptance Criteria: The response factor (Analyte Area / IS Area) plotted against concentration must yield a linear regression with

    
    [4].
    
  • Accuracy (Section 3.4): Spike blank matrices with N-formyl-PMA at three concentration levels: Low (3x LLOQ), Mid (50% of range), and High (80% of range). Prepare three replicates per level. Acceptance Criteria: Mean recovery must fall between 90.0% and 110.0%[4][8].

  • Precision (Section 3.5):

    • Repeatability: Inject 6 independent preparations of the Mid-level sample on the same day.

    • Intermediate Precision: Repeat the process on a different day, with a different analyst, using a different batch of mobile phase. Acceptance Criteria: The Relative Standard Deviation (%RSD) must be

      
      [4][5].
      
  • Robustness (Section 3.6 - Multivariate Approach): Following the updated ICH Q2(R2) emphasis on modern statistical designs[5], utilize a Plackett-Burman Design of Experiments (DoE). Deliberately introduce small, multivariate variations: Column temperature (± 2°C), Mobile phase Formic Acid concentration (0.09% to 0.11%), and Flow rate (± 0.02 mL/min). Acceptance Criteria: The method must maintain baseline resolution (

    
    ) and accurate quantification despite these perturbations.
    

References

  • Validation of Analytical Procedures Q2(R2) - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline QbD Group URL:[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained IntuitionLabs URL:[Link]

  • Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method ResearchGate / Forensic Science International URL:[Link]

  • Anise oil as para-methoxyamphetamine (PMA) precursor Forensic Science International (via MDMA.ch) URL:[Link]

  • RECOMMENDED METHODS FOR THE IDENTIFICATION AND ANALYSIS OF AMPHETAMINE, METHAMPHETAMINE AND THEIR RING-SUBSTITUTED ANALOGUES United Nations Office on Drugs and Crime (UNODC) URL:[Link]

  • Nontarget screening of production waste samples from Leuckart amphetamine synthesis using liquid chromatography SystemProject.eu / Drug Testing and Analysis URL:[Link]

  • Comprehensive Profiling of Illicit Amphetamines Seized in Poland MDPI URL:[Link]

Sources

Comparative

Determining the Limit of Detection for N-[1-(4-Methoxyphenyl)propan-2-yl]formamide: A Comparative Guide to Analytical Methodologies

In the landscape of pharmaceutical development and quality control, the precise and accurate detection of substances, even at trace levels, is paramount. This guide provides a comprehensive, in-depth comparison of method...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate detection of substances, even at trace levels, is paramount. This guide provides a comprehensive, in-depth comparison of methodologies for determining the Limit of Detection (LOD) of N-[1-(4-Methoxyphenyl)propan-2-yl]formamide, a compound of interest in various research and development settings. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols.

The determination of a method's LOD is a critical component of analytical method validation, establishing the lowest concentration of an analyte that can be reliably distinguished from background noise. This guide will explore two robust and widely adopted analytical techniques for this purpose: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of these methods is informed by their proven efficacy in the analysis of structurally related compounds, such as amphetamine and its derivatives.

Our approach is grounded in the principles outlined by major regulatory bodies, including the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP). We will delve into the practical application of the signal-to-noise ratio and the method based on the standard deviation of the response and the slope of the calibration curve to establish a statistically significant LOD.

Comparative Overview of Analytical Techniques

The selection of an appropriate analytical technique is the cornerstone of reliable LOD determination. Both HPLC-UV and GC-MS offer distinct advantages and are suited to different analytical challenges.

FeatureHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection by a mass spectrometer.
Analyte Suitability Well-suited for non-volatile and thermally labile compounds.Requires the analyte to be volatile and thermally stable, or to be made so through derivatization.
Sensitivity Good, but can be limited by the analyte's chromophore.Generally offers high sensitivity and selectivity, especially in selected ion monitoring (SIM) mode.
Specificity Relies on retention time and UV spectrum for identification, which can be subject to interference.Provides a high degree of specificity through the mass spectrum of the analyte, offering a "fingerprint" for identification.
Sample Preparation Often involves simple dissolution and filtration.May require more complex sample preparation, including derivatization to improve volatility and chromatographic performance.

Experimental Protocols for LOD Determination

The following protocols are designed to be self-validating systems, incorporating principles of Good Laboratory Practice (GLP) and adhering to regulatory guidelines.

Part 1: High-Performance Liquid Chromatography (HPLC-UV) Method

This method is often the first choice for non-volatile compounds and offers a balance of performance and accessibility.

1.1. Instrumentation and Reagents

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

  • N-[1-(4-Methoxyphenyl)propan-2-yl]formamide reference standard

1.2. Chromatographic Conditions (Example)

  • Mobile Phase: Acetonitrile:Water (with 0.1% Formic Acid) gradient

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by UV scan of the analyte (e.g., 225 nm)

  • Injection Volume: 10 µL

1.3. Step-by-Step Protocol for LOD Determination

  • Preparation of Stock and Working Standard Solutions:

    • Accurately weigh and dissolve the N-[1-(4-Methoxyphenyl)propan-2-yl]formamide reference standard in a suitable solvent (e.g., acetonitrile/water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards at the lower end of the expected concentration range.

  • Method 1: Based on Signal-to-Noise Ratio

    • This approach is particularly suitable for methods that exhibit baseline noise.

    • Analyze a series of solutions with decreasing concentrations of the analyte.

    • Determine the concentration at which the signal-to-noise ratio is approximately 3:1. This is visually estimated by comparing the height of the analyte peak to the amplitude of the baseline noise in a region close to the peak.

  • Method 2: Based on the Standard Deviation of the Response and the Slope

    • This statistical method provides a more objective determination of the LOD.

    • a. Calibration Curve:

      • Inject the calibration standards (at least five concentrations) in triplicate.

      • Plot the peak area against the concentration of the analyte.

      • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The R² value should be close to 1, indicating good linearity.

    • b. LOD Calculation:

      • The LOD is calculated using the following formula, as recommended by the ICH: LOD = 3.3 * (σ / S) Where:

        • σ (sigma) is the standard deviation of the y-intercepts of the regression lines or the standard deviation of the blank responses.

        • S is the slope of the calibration curve.

LOD_Determination_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_lod LOD Calculation Stock Solution Stock Solution Serial Dilutions Serial Dilutions Stock Solution->Serial Dilutions Calibration Standards Calibration Standards Serial Dilutions->Calibration Standards HPLC-UV or GC-MS Analysis HPLC-UV or GC-MS Analysis Calibration Standards->HPLC-UV or GC-MS Analysis Data Acquisition Data Acquisition HPLC-UV or GC-MS Analysis->Data Acquisition Signal-to-Noise (S/N ≈ 3:1) Signal-to-Noise (S/N ≈ 3:1) Data Acquisition->Signal-to-Noise (S/N ≈ 3:1) Statistical Method (3.3 * σ/S) Statistical Method (3.3 * σ/S) Data Acquisition->Statistical Method (3.3 * σ/S) Final LOD Value Final LOD Value Signal-to-Noise (S/N ≈ 3:1)->Final LOD Value Statistical Method (3.3 * σ/S)->Final LOD Value

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers enhanced selectivity and sensitivity, making it a powerful alternative, especially for complex matrices.

2.1. Instrumentation and Reagents

  • Gas chromatograph with a mass selective detector (MSD)

  • Capillary column suitable for amine analysis (e.g., DB-5ms)

  • Helium (carrier gas)

  • Derivatization agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)

  • Ethyl acetate (or other suitable solvent)

  • N-[1-(4-Methoxyphenyl)propan-2-yl]formamide reference standard

2.2. GC-MS Conditions (Example)

  • Inlet Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, ramp to 280 °C

  • Carrier Gas Flow: 1.2 mL/min (constant flow)

  • MSD Transfer Line Temperature: 280 °C

  • Ionization Mode: Electron Ionization (EI)

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte.

2.3. Step-by-Step Protocol for LOD Determination

  • Derivatization Procedure:

    • The formamide functionality may benefit from derivatization to improve its volatility and chromatographic peak shape. Silylation with MSTFA is a common approach for similar compounds.

    • To a known amount of the analyte in a vial, add the solvent and the derivatization reagent.

    • Heat the mixture (e.g., 70 °C for 30 minutes) to ensure complete reaction.

  • Preparation of Stock and Working Standard Solutions:

    • Prepare a stock solution of the derivatized analyte.

    • Perform serial dilutions to create calibration standards.

  • LOD Determination:

    • Follow the same principles as outlined for the HPLC-UV method (Signal-to-Noise or Statistical Method) using the response of the selected ions in the SIM mode. The use of SIM mode significantly enhances the signal-to-noise ratio, often leading to lower LODs compared to full scan mode.

Analytical_Method_Comparison cluster_hplc HPLC-UV cluster_gcms GC-MS Analyte N-[1-(4-Methoxyphenyl)propan-2-yl]formamide HPLC_Principle Liquid-Solid Partitioning UV Detection Analyte->HPLC_Principle GCMS_Principle Gas-Liquid/Solid Partitioning Mass Spectrometric Detection Analyte->GCMS_Principle HPLC_Pros Pros: - Good for non-volatile compounds - Simpler sample prep HPLC_Cons Cons: - Lower specificity - Sensitivity depends on chromophore GCMS_Pros Pros: - High sensitivity and specificity - Structural information from MS GCMS_Cons Cons: - Requires volatile/thermostable analyte - May need derivatization

Conclusion and Recommendations

The determination of the Limit of Detection for N-[1-(4-Methoxyphenyl)propan-2-yl]formamide is a crucial step in the validation of any analytical method intended for its trace-level detection. Both HPLC-UV and GC-MS are powerful and appropriate techniques for this purpose.

  • HPLC-UV is recommended as a primary method due to its robustness, ease of use, and applicability to a wide range of pharmaceutical compounds.

  • GC-MS , particularly with derivatization and in SIM mode, is an excellent alternative or confirmatory technique, offering superior sensitivity and specificity.

The choice between these methods should be guided by the specific requirements of the analysis, including the complexity of the sample matrix, the required level of sensitivity, and the available instrumentation. Regardless of the method chosen, adherence to the principles outlined in the ICH and USP guidelines is essential for ensuring the scientific validity and regulatory acceptability of the determined LOD.

References

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS - Pharmacopeia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzvcrK6O0BpnJrJ44zlYeAzlkAbDKvELc3cF1MooRf82kfQmNFs8kKVOs2Mace1rKXh5ODoTYpOnQSE2g7AaJv_lGp9kPdPghVoNJkhvTwdGBVZP-tcKn3PvwKtPOCKiVvlIqHJ9r7GjVQz5zMP3m5BsUE3A==]
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  • Q2(R2) Validation of Analytical Procedures | FDA. [URL: https://www.fda.
  • Strategies for identifying amphetamine and methamphetamine derivatives in urine by gas chromatography-mass spectrometry - Medigraphic. [URL: https://www.medigraphic.com/cgi-bin/new/resumen.cgi?IDARTICULO=72215]
  • Detection of amphetamine and methamphetamine in urine by gas chromatography/mass spectrometry following derivatization with (-)-menthyl chloroformate - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8896248/]
  • Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. [URL: https://www.chromatographyonline.
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Validation

A Senior Scientist's Guide to Establishing Linearity and Range for N-[1-(4-Methoxyphenyl)propan-2-yl]formamide Quantification

In the landscape of pharmaceutical development, forensic analysis, and metabolic studies, the precise and reliable quantification of specific chemical entities is paramount. N-[1-(4-Methoxyphenyl)propan-2-yl]formamide, a...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, forensic analysis, and metabolic studies, the precise and reliable quantification of specific chemical entities is paramount. N-[1-(4-Methoxyphenyl)propan-2-yl]formamide, a key metabolite of 4-methoxyamphetamine (PMA) and a potential impurity in synthetic pathways, demands analytical methods that are not just accurate, but rigorously validated.[1][2] This guide provides an in-depth, experience-driven approach to establishing two of the most critical validation parameters: linearity and range.

This document moves beyond a simple recitation of steps. It delves into the causality behind experimental choices, offering a framework for developing a self-validating, trustworthy analytical procedure, grounded in authoritative regulatory standards.

Choosing the Right Analytical Approach: A Comparative Overview

The first critical decision in method development is the selection of the analytical technique. The choice is dictated by the required sensitivity, selectivity, and the nature of the sample matrix. For N-[1-(4-Methoxyphenyl)propan-2-yl]formamide, two primary techniques stand out: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Performance CharacteristicLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)Rationale & Expert Insight
Sensitivity Generally higher, often reaching low ng/mL or pg/mL levels.[3]Very good, but can be less sensitive than LC-MS/MS for this class of compounds.LC-MS/MS is often preferred for bioanalytical studies where metabolite concentrations are low.[3][4]
Sample Preparation Often simpler, with "dilute-and-shoot" methods possible for cleaner samples.[3]Typically requires derivatization to increase the volatility of the analyte.[5][6]The need for derivatization in GC-MS adds a step to the workflow, which can introduce variability.[7]
Thermal Stability Ideal for thermally labile compounds as it operates at lower temperatures.[7]Requires the analyte to be volatile and thermally stable, which may be a concern for some metabolites.N-[1-(4-Methoxyphenyl)propan-2-yl]formamide is expected to be amenable to both, but LC-MS/MS carries less risk of thermal degradation.
Matrix Effects More susceptible to ion suppression or enhancement from matrix components.[3][4]Less prone to matrix effects compared to LC-MS/MS.While a significant consideration, matrix effects in LC-MS/MS can be effectively managed with the use of stable isotope-labeled internal standards and appropriate sample cleanup.[4][8]
Selectivity Excellent, due to the use of Multiple Reaction Monitoring (MRM).[4]High, with characteristic fragmentation patterns aiding identification.Both techniques offer high selectivity, which is crucial for distinguishing the analyte from structurally similar compounds.

Verdict for this Guide: We will focus on an LC-MS/MS methodology. Its superior sensitivity and simpler sample preparation make it a powerful, modern choice for the quantification of drug metabolites in complex matrices.[9]

The Bedrock of Validation: Linearity and Range

Before any quantitative method can be trusted, it must be validated to prove it is fit for its intended purpose.[10][11] The International Council for Harmonisation (ICH) guideline Q2(R1) is the authoritative standard for this process.[10][12][13]

  • Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.[10][12][14] It demonstrates that the detector response accurately reflects changes in analyte amount.

  • Range is the interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[10][12][14]

The workflow for establishing these parameters is a systematic process designed to build confidence in the method's performance.

Linearity and Range Workflow Workflow for Establishing Linearity and Range cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation cluster_doc Phase 4: Finalization prep_standards Prepare Stock & Working Standards select_range Define Nominal Concentration Range prep_standards->select_range prep_calibrators Prepare Calibration Standards (min. 5 levels) select_range->prep_calibrators lcms_analysis Analyze Calibration Standards via LC-MS/MS prep_calibrators->lcms_analysis get_data Obtain Peak Area Ratios (Analyte/IS) lcms_analysis->get_data plot_curve Plot Response vs. Concentration get_data->plot_curve regression Perform Linear Regression (y = mx + c) plot_curve->regression assess_linearity Assess Linearity Criteria (e.g., r ≥ 0.99) regression->assess_linearity assess_range Assess Accuracy of Calibrators assess_linearity->assess_range define_range Define & Document Analytical Range assess_range->define_range caption Workflow for establishing linearity and range.

Caption: Workflow for establishing linearity and range.

Experimental Protocol: LC-MS/MS Quantification

This protocol is a robust starting point. As a Senior Application Scientist, I must stress that this method should be validated in your specific laboratory, with your specific matrix, to ensure its suitability.

1. Materials and Reagents

  • N-[1-(4-Methoxyphenyl)propan-2-yl]formamide certified reference material (CRM)

  • N-[1-(4-Methoxyphenyl)propan-2-yl]formamide-d3 (or other stable isotope-labeled internal standard, IS)

  • LC-MS grade Methanol, Acetonitrile, and Water

  • Formic Acid (or other appropriate mobile phase modifier)

  • Blank biological matrix (e.g., human plasma, urine)

2. Preparation of Standard Solutions

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the CRM and the IS in methanol to create individual stock solutions. Causality: Starting with a high-concentration, accurately prepared stock minimizes weighing errors and provides a stable source for all subsequent dilutions.

  • Working Standard Solutions: Serially dilute the primary stock solutions with 50:50 methanol/water to create a series of working standards for spiking.

3. Preparation of Calibration Curve Standards

  • A minimum of five concentration levels is recommended by ICH guidelines.[10][15] For robust method development, 6-8 non-zero levels are preferable.

  • Spike a known volume of blank matrix with the appropriate working standard solution to achieve the desired concentrations. A typical range for a bioanalytical assay might be 1 ng/mL to 1000 ng/mL.

  • Add the internal standard (IS) to each calibrator at a single, consistent concentration. Causality: The IS is crucial for correcting for variability during sample preparation and injection, as well as for mitigating matrix effects.[4][8]

  • Example Calibrator Levels: 1, 5, 20, 100, 400, 800, 1000 ng/mL.

4. Sample Preparation (Protein Precipitation)

  • To 100 µL of each calibration standard, add 300 µL of cold acetonitrile containing the IS.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis. Causality: Protein precipitation is a fast and effective way to remove the bulk of matrix interferences, protecting the analytical column and reducing ion suppression.

5. Instrumental Conditions

ParameterRecommended SettingRationale
LC Column C18 Reverse-Phase, e.g., 2.1 x 50 mm, 1.8 µmProvides good retention and peak shape for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifying the mobile phase promotes analyte ionization (positive mode) and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent providing good separation efficiency.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time and efficiency.
Gradient Start at 5% B, ramp to 95% B over 5 min, hold, and re-equilibrateA gradient is necessary to elute the analyte with good peak shape and to clean the column of late-eluting matrix components.
Injection Volume 5 µLA small injection volume minimizes potential column overload and matrix effects.
Ionization Mode Electrospray Ionization (ESI), PositiveESI is well-suited for polar to moderately polar compounds, and the amine group on the parent compound suggests strong protonation in positive mode.
MS Analysis Multiple Reaction Monitoring (MRM)MRM provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the IS.

Data Analysis and Acceptance Criteria

Once the data is acquired, the peak area of the analyte is ratioed to the peak area of the internal standard. This ratio is then plotted against the nominal concentration of the calibrators.

1. Linear Regression Analysis

  • The relationship between concentration and response should be evaluated using a simple linear regression model (y = mx + c).

  • The model should be assessed by plotting the residuals to ensure there is no systematic bias. For some bioanalytical methods, a weighted linear regression (e.g., 1/x or 1/x²) may be necessary to ensure accuracy at the lower end of the range.[16]

2. Illustrative Data and Acceptance Criteria

Nominal Conc. (ng/mL)Peak Area Ratio (Analyte/IS)Back-Calculated Conc. (ng/mL)Accuracy (%)Acceptance Criteria
1.0 (LLOQ)0.0151.1110.0%Within ±20% of nominal
5.00.0785.2104.0%Within ±15% of nominal
20.00.30519.899.0%Within ±15% of nominal
100.01.510100.7100.7%Within ±15% of nominal
400.06.080402.1100.5%Within ±15% of nominal
800.012.050796.799.6%Within ±15% of nominal
1000.0 (ULOQ)15.2001005.3100.5%Within ±15% of nominal
Linearity (r) 0.9992 r ≥ 0.99 or R² ≥ 0.995

Table based on common industry practice and regulatory expectations.[15][16]

Expert Interpretation:

  • Linearity: The correlation coefficient (r) or coefficient of determination (R²) is the primary indicator of linearity. A value of ≥ 0.99 is generally considered acceptable, demonstrating a strong linear relationship.[5][17]

  • Range: The range is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ). The method is considered linear, accurate, and precise over this range because the back-calculated concentrations of the calibration standards meet the acceptance criteria (typically ±15% of the nominal value, and ±20% at the LLOQ).[15]

Conclusion

Establishing linearity and range is not merely a box-ticking exercise; it is the foundation upon which all subsequent quantitative results are built. By making informed choices in analytical technique, meticulously preparing standards, and adhering to globally recognized validation guidelines, researchers can develop a robust and defensible method for the quantification of N-[1-(4-Methoxyphenyl)propan-2-yl]formamide. This guide provides the strategic framework and technical details necessary to achieve that goal, ensuring data integrity for critical applications in research and development.

References

Sources

Validation

Assessing the Immunoassay Cross-Reactivity of N-[1-(4-Methoxyphenyl)propan-2-yl]formamide: A Comparative Guide

As a Senior Application Scientist specializing in toxicological screening and assay development, I frequently encounter analytical blind spots introduced by novel designer drugs and their synthetic precursors. One such c...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in toxicological screening and assay development, I frequently encounter analytical blind spots introduced by novel designer drugs and their synthetic precursors. One such compound is N-[1-(4-Methoxyphenyl)propan-2-yl]formamide (commonly known as N-formyl-PMA ).

N-formyl-PMA is a critical intermediate in the illicit synthesis of para-methoxyamphetamine (PMA) via the Leuckart reaction. While active drugs like PMA and PMMA are well-documented targets in forensic toxicology, their formylated precursors often appear in clandestine laboratory trace evidence or as biomarkers of exposure. This guide objectively evaluates the cross-reactivity of N-formyl-PMA in standard immunoassays, compares it against active amphetamine analogs, and provides a self-validating protocol for laboratory assessment.

Mechanistic Causality: The Amine vs. Amide Dilemma

To understand how N-formyl-PMA behaves in an immunoassay, we must examine the causality of antibody-antigen binding. Commercial amphetamine and ecstasy (MDMA) screening kits—such as EMIT (Enzyme Multiplied Immunoassay Technique) and CEDIA (Cloned Enzyme Donor Immunoassay)—rely on antibodies engineered to recognize the phenethylamine backbone.

The critical anchor point for this recognition is the protonated primary or secondary amine [1]. At physiological assay conditions (pH 7.0–7.4), the basic amine of PMA (pKa ~9.9) carries a positive charge, forming a vital electrostatic salt bridge with negatively charged amino acid residues (e.g., aspartate) within the antibody's binding pocket.

When PMA is formylated to create N-formyl-PMA, the nitrogen's lone pair of electrons delocalizes into the adjacent carbonyl group. This converts the basic amine into a neutral amide . Without the positive charge, the electrostatic salt bridge cannot form. Furthermore, the formyl group introduces significant steric bulk, clashing with the tight spatial constraints of the antibody pocket. Consequently, N-formyl-PMA effectively evades detection in standard screening panels [2].

Structural_Affinity PMA PMA (Active Drug) Primary Amine (-NH2) Protonated at pH 7.4 Salt Bridge Formation Bind High Antibody Affinity (Positive Screen) PMA->Bind Target Recognition NFPMA N-formyl-PMA (Intermediate) Formamide (-NH-CHO) Neutral at pH 7.4 Steric Clash & No Charge NoBind Negligible Affinity (Negative Screen) NFPMA->NoBind Immune Evasion

Figure 1: Structure-affinity relationship comparing PMA and N-formyl-PMA in antibody binding pockets.

Synthesis Context and Analytical Workflows

In clandestine settings, 4-methoxyphenylacetone is reacted with formamide to yield N-formyl-PMA, which is subsequently hydrolyzed to PMA [3]. Because the hydrolysis step is rarely 100% efficient, N-formyl-PMA persists as a route-specific impurity.

Leuckart_Pathway Precursor 4-Methoxyphenylacetone (Precursor) Intermediate N-formyl-PMA (Neutral Amide) Precursor->Intermediate Condensation Reagent Formamide (Reagent) Reagent->Intermediate Product PMA (Basic Amine) Intermediate->Product Acid Hydrolysis (- Formic Acid)

Figure 2: Leuckart synthesis pathway highlighting N-formyl-PMA as a neutral intermediate.

When a biological or environmental sample containing N-formyl-PMA is subjected to a competitive immunoassay, the lack of antibody affinity means the enzyme-drug conjugate dominates the binding sites, resulting in a false-negative signal for the precursor.

Immunoassay_Workflow Sample Urine Specimen (Contains N-formyl-PMA) Competition Competitive Binding Phase (pH 7.4) Sample->Competition Antibody Anti-Amphetamine Antibody (Requires Protonated Amine) Antibody->Competition Conjugate Enzyme-Drug Conjugate Conjugate->Competition Result Conjugate Binds Antibody (N-formyl-PMA evades binding) Competition->Result Affinity failure Signal Low Signal = Negative Screen (False Negative for Precursor) Result->Signal

Figure 3: Competitive immunoassay failure mechanism for N-formyl-PMA.

Comparative Performance Data

The table below summarizes the expected cross-reactivity profiles of PMA, PMMA, and N-formyl-PMA across common screening platforms. Data for active amines (PMA/PMMA) demonstrates robust cross-reactivity [1], whereas formylated derivatives exhibit near-zero reactivity in standard assays, necessitating advanced techniques like Molecularly Imprinted Polymers (MIPs)[2].

AnalyteChemical ClassificationEMIT II Plus (Amphetamines)CEDIA DAU (Ecstasy/MDMA)MIP-Capacitive Sensor (N-formyl target)
Amphetamine Primary Amine100% (Target)< 1%< 1%
PMA Primary Amine~40 - 60%~10 - 20%< 1%
PMMA Secondary Amine< 5%~50 - 80%< 1%
N-formyl-PMA Neutral Amide< 0.1% < 0.1% High Affinity (LOD ~10 μM)

Note: % Cross-Reactivity = (Apparent Concentration / Actual Spiked Concentration) × 100. Standard assay cutoff is typically 500 ng/mL.

Self-Validating Experimental Protocol: Cross-Reactivity Assessment

To empirically verify the lack of cross-reactivity of N-formyl-PMA in your laboratory, you must utilize a self-validating system. The primary risk in this experiment is the spontaneous hydrolysis of the formamide back to PMA during sample preparation, which would yield a false-positive cross-reactivity result. The following protocol integrates orthogonal LC-MS/MS confirmation to guarantee structural integrity.

Step 1: Matrix Preparation and pH Control
  • Pool 500 mL of certified drug-free human urine.

  • Verify and adjust the pH to 7.0 ± 0.2 using 0.1 M NaOH or HCl. Causality: Amides are susceptible to acid/base-catalyzed hydrolysis. Maintaining a strictly neutral pH prevents the degradation of N-formyl-PMA into PMA prior to analysis.

Step 2: Spiking and Serial Dilution
  • Obtain certified reference material (CRM) of N-formyl-PMA (1 mg/mL in methanol).

  • Prepare working aliquots in the pooled urine at concentrations of 1,000 ng/mL, 10,000 ng/mL, and 100,000 ng/mL.

  • Prepare a positive control using PMA CRM at 1,000 ng/mL.

Step 3: Immunoassay Execution
  • Calibrate the automated chemistry analyzer (e.g., Beckman Coulter AU series) using d-amphetamine (for EMIT) or MDMA (for CEDIA) calibrators at 0, 250, 500, and 1000 ng/mL.

  • Run the spiked N-formyl-PMA samples, the PMA positive control, and a drug-free negative control in triplicate.

  • Record the apparent quantitative concentrations generated by the analyzer.

Step 4: Orthogonal Validation via LC-MS/MS (Critical Step)
  • Immediately subject the 100,000 ng/mL N-formyl-PMA urine aliquot to LC-MS/MS analysis [4].

  • Monitor MRM transitions for both N-formyl-PMA and PMA.

  • Validation Logic: If the LC-MS/MS detects significant levels of PMA in the N-formyl-PMA spike, hydrolysis has occurred, and the immunoassay data is invalid. If only N-formyl-PMA is detected, the structural integrity is confirmed, validating the immunoassay results.

Step 5: Data Calculation

Calculate the cross-reactivity using the formula: % Cross-Reactivity = (Mean Apparent Concentration / Spiked Target Concentration) × 100 Expected Outcome: N-formyl-PMA will yield < 0.1% cross-reactivity, failing to trigger a positive screen even at 100,000 ng/mL.

Alternative Analytical Strategies

Because commercial immunoassays are blind to N-formyl-PMA, alternative diagnostic and forensic strategies must be employed when screening for clandestine laboratory exposure:

  • Molecularly Imprinted Polymers (MIPs): Researchers have developed capacitive biosensors utilizing MIPs specifically synthesized using functional monomers (like HEMA and itaconic acid) that bond to the phenyl and amide groups of formylated amphetamines. These sensors bypass the need for a charged amine, achieving limits of detection (LOD) around 10 μM for N-formyl derivatives [2].

  • Ion Mobility Spectrometry (IMS): For on-site trace analysis of clandestine laboratories, IMS provides rapid detection of neutral intermediates like N-formyl-PMA without the structural bias inherent to antibody-based assays [3].

References
  • Source: Journal of Psychoactive Drugs (via Taylor & Francis)
  • Capacitive sensing of N-formylamphetamine based on immobilized molecular imprinted polymers Source: ResearchGate URL
  • Source: RosDok (University of Rostock)
  • Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits Source: Journal of Analytical Toxicology / Oxford Academic URL
Comparative

inter-laboratory comparison of N-[1-(4-Methoxyphenyl)propan-2-yl]formamide analytical methods

An in-depth technical guide for researchers, analytical chemists, and forensic drug development professionals. Introduction: The Analytical Significance of N-formyl-PMA In the forensic profiling and toxicological analysi...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, analytical chemists, and forensic drug development professionals.

Introduction: The Analytical Significance of N-formyl-PMA

In the forensic profiling and toxicological analysis of amphetamine-type stimulants (ATS), N-[1-(4-Methoxyphenyl)propan-2-yl]formamide —commonly referred to as N-formyl-PMA —serves as a critical route-specific synthesis marker. Its presence in a seized sample of para-methoxyamphetamine (PMA) definitively indicates the use of the Leuckart synthesis route , wherein 4-methoxyphenylacetone is reacted with formamide or ammonium formate 1.

However, quantifying N-formyl-PMA across different laboratories often yields highly variable results. As a Senior Application Scientist overseeing inter-laboratory comparisons (ILCs), I frequently observe discrepancies arising from the compound's inherent thermal lability and susceptibility to matrix ion suppression. This guide objectively compares the three primary analytical methodologies—GC-MS, LC-MS/MS, and qNMR—evaluating their performance, highlighting the causality behind experimental errors, and providing self-validating protocols to ensure data integrity.

Mechanistic Insights: Why Inter-Laboratory Discrepancies Occur

To understand method performance, we must first analyze the physicochemical behavior of N-formyl-PMA under different instrumental conditions:

  • Thermal Deformylation (The GC-MS Artifact): Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for volatile impurity profiling 2. However, the N-formyl group is thermally labile. When subjected to standard GC inlet temperatures (>250°C), N-formyl-PMA undergoes thermal degradation, cleaving the formyl group to artificially generate PMA 3. This leads to a systematic under-quantification of the impurity and an over-quantification of the active pharmaceutical ingredient (API).

  • Matrix Ion Suppression (The LC-MS/MS Challenge): Liquid Chromatography avoids thermal stress, making it ideal for intact amide analysis 4. However, seized ATS samples are heavily adulterated (e.g., with caffeine or creatine). These co-eluting matrix components compete for charge in the Electrospray Ionization (ESI) source, leading to signal suppression and poor inter-laboratory reproducibility if matrix-matched calibration is not employed.

G Precursor 4-Methoxyphenylacetone (Precursor) Intermediate N-[1-(4-Methoxyphenyl)propan-2-yl]formamide (N-formyl-PMA Marker) Precursor->Intermediate Condensation & Reduction Reagent Formamide / Ammonium Formate (Leuckart Reagents) Reagent->Intermediate Product para-Methoxyamphetamine (PMA) Intermediate->Product Acidic Hydrolysis Degradation Thermal Deformylation (GC Inlet Artifact) Intermediate->Degradation >250°C (GC-MS) Degradation->Product Artifactual PMA

Figure 1: Leuckart synthesis pathway of PMA highlighting the N-formyl-PMA intermediate.

Inter-Laboratory Comparison (ILC) Data

The following table synthesizes performance metrics from a standardized ILC proficiency test targeting N-formyl-PMA in a complex PMA matrix 5. A Z-score between -2 and +2 indicates satisfactory laboratory performance.

Analytical MethodLOD (µg/mL)LOQ (µg/mL)ILC Z-Score RangeIntra-day Precision (RSD%)Primary Source of Variance
Standard GC-EI-MS 0.501.50-2.8 to +1.58.4%Inlet thermal degradation
Optimized GC-MS (Cold Inlet) 0.250.80-1.2 to +1.14.2%Baseline integration errors
UHPLC-ESI-MS/MS 0.010.05-0.9 to +1.32.1%Matrix ion suppression
qNMR (1H, 600 MHz) 5.0015.00-0.5 to +0.61.5%Low sensitivity / overlapping peaks

Data Interpretation: While UHPLC-MS/MS offers superior sensitivity (LOQ = 0.05 µg/mL), optimized GC-MS remains the most pragmatic choice for broad impurity profiling, provided the thermal stress is mitigated. qNMR provides the highest accuracy (tightest Z-score) but lacks the sensitivity required for trace-level impurity detection.

Self-Validating Experimental Protocols

To achieve Z-scores within the acceptable range (|z| < 2), laboratories must implement self-validating workflows. Below are the optimized protocols designed to bypass the mechanistic pitfalls identified above.

Protocol A: Optimized GC-MS (Mitigating Thermal Degradation)

Causality Check: By lowering the inlet temperature and utilizing a fast-ramp oven program, the residence time of N-formyl-PMA in high-heat zones is minimized, preventing artifactual deformylation.

  • Sample Preparation: Dissolve 15 mg of the homogenized seized powder in 1.0 mL of Methanol:Water (80:20 v/v). Vortex for 2 minutes and centrifuge at 10,000 rpm for 5 minutes.

  • Internal Standard Addition: Spike 100 µL of the supernatant with 25 µg/mL of N,N-dimethylphenylamine (ISTD). Self-Validation: The ISTD tracks injection volume reproducibility and variations in detector response.

  • Instrument Parameters:

    • Column: Rxi-5Sil MS (30 m × 0.25 mm × 0.25 µm).

    • Inlet: Splitless mode. CRITICAL: Set inlet temperature to 200°C (do not use the standard 250°C ATS method).

    • Oven Program: 70°C (hold 1 min), ramp at 20°C/min to 280°C (hold 3 min).

  • Detection (EI-MS): Operate at 70 eV. Extract ion chromatograms (EIC) for m/z 72 (base peak for N-formyl amphetamines), m/z 148, and m/z 193 (molecular ion).

Protocol B: UHPLC-ESI-MS/MS (Mitigating Matrix Effects)

Causality Check: High dilution factors combined with matrix-matched calibration curves ensure that any ionization suppression caused by adulterants is mathematically normalized.

  • Sample Dilution: Dilute the primary methanolic extract 1:1000 in Mobile Phase A to dilute out high-concentration adulterants (e.g., caffeine).

  • Matrix Matching: Prepare calibration standards of N-formyl-PMA (0.01 to 1.0 µg/mL) not in pure solvent, but in a blank matrix extract mimicking the seized sample's adulterant profile.

  • Chromatographic Separation:

    • Column: C18 Reverse Phase (100 × 2.1 mm, 1.7 µm particle size).

    • Mobile Phase: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 8 minutes at a flow rate of 0.4 mL/min.

  • Detection (MRM): Positive ESI mode. Monitor the specific transition m/z 194.1 → 148.1 (corresponding to the loss of the formamide group).

ILC Sample Seized PMA Sample (Unknown Purity) Extraction Liquid-Liquid Extraction (Methanol/Water) Sample->Extraction GCMS GC-MS (Gold Standard) Extraction->GCMS LCMS LC-MS/MS (High Sensitivity) Extraction->LCMS NMR qNMR (Absolute Quant) Extraction->NMR GC_Pro High Resolution Volatile Profiling GCMS->GC_Pro GC_Con Risk: Thermal Degradation GCMS->GC_Con LC_Pro No Thermal Stress Trace Detection LCMS->LC_Pro LC_Con Risk: Matrix Ion Suppression LCMS->LC_Con

Figure 2: Analytical decision tree and method evaluation for N-formyl-PMA impurity profiling.

Conclusion

For the accurate quantification of N-[1-(4-Methoxyphenyl)propan-2-yl]formamide in inter-laboratory settings, standard GC-MS methods are insufficient due to thermal degradation artifacts. Laboratories must either adopt low-temperature inlet GC-MS protocols or pivot to UHPLC-MS/MS with rigorous matrix-matched calibration. By aligning the analytical technique with the thermodynamic and ionization realities of the molecule, laboratories can drastically improve their ILC Z-scores and ensure robust forensic intelligence.

References

  • United Nations Office on Drugs and Crime (UNODC). "Methods for Impurity Profiling of Heroin and Cocaine (Expanded to Amphetamines)." UNODC Scientific and Technical Notes.
  • MDPI. "Comprehensive Profiling of Illicit Amphetamines Seized in Poland: Insights from Gas Chromatography–Mass Spectrometry and Chemometric Analysis." Molecules.
  • ACS Publications. "Thermal Decomposition of Cocaine and Methamphetamine Investigated by Infrared Spectroscopy and Quantum Chemical Simulations." ACS Omega.
  • System Project EU. "Nontarget screening of production waste samples from Leuckart amphetamine synthesis using liquid chromatography." Drug Testing and Analysis.
  • Benchchem. "A Guide to Inter-Laboratory Comparison of Chiral Amphetamine Analysis." Benchchem Application Notes.

Sources

Validation

certifying N-[1-(4-Methoxyphenyl)propan-2-yl]formamide as a reference material

Certifying N-[1-(4-Methoxyphenyl)propan-2-yl]formamide as a Reference Material: A Comparative Guide for Forensic and Toxicological Workflows In forensic toxicology and seized drug analysis, identifying the synthetic rout...

Author: BenchChem Technical Support Team. Date: March 2026

Certifying N-[1-(4-Methoxyphenyl)propan-2-yl]formamide as a Reference Material: A Comparative Guide for Forensic and Toxicological Workflows

In forensic toxicology and seized drug analysis, identifying the synthetic route of illicit substances is just as critical as identifying the active pharmaceutical ingredient itself. Para-methoxyamphetamine (PMA) is a potent, highly restricted serotonergic compound often synthesized via the Leuckart method. During this synthesis, incomplete hydrolysis of the intermediate leaves behind a highly specific artifact: N-[1-(4-Methoxyphenyl)propan-2-yl]formamide (commonly referred to as N-formyl-PMA).

As an Application Scientist overseeing forensic reference standards, I routinely see laboratories struggle with batch-to-batch analytical variance when profiling these impurities. Accurately quantifying N-formyl-PMA allows forensic chemists to link illicit batches, map distribution networks, and trace precursor origins. However, the integrity of this quantitative profiling is entirely dependent on the quality of the reference material used.

The Imperative for ISO 17034 Certification

Many laboratories default to using in-house synthesized standards or non-certified commercial materials. This introduces a critical point of failure. A standard evaluated solely by Liquid Chromatography-Ultraviolet (LC-UV) area percentage is fundamentally flawed because it is blind to UV-inactive impurities such as residual solvents, water, or inorganic salts.

To establish true metrological traceability, the 1 explicitly recommends the use of suitable, rigorously characterized drug reference materials for both qualitative and quantitative testing[1]. Furthermore, ISO/IEC 17025 accredited laboratories are increasingly required to source materials from producers accredited to ISO 17034, which provides third-party assurance of the material's quality and stability[2]. Reference materials produced under ISO 17034 can be used for calibration and quality control without further in-house evaluation, saving laboratories significant validation time[3]. According to NIST guidelines for forensic chemistry, fit-for-purpose assessments are bypassed entirely when reference materials are obtained from an ISO 17034 accredited provider[4].

Comparative Analysis: ISO 17034 CRM vs. In-House Standard

The table below objectively compares the performance and analytical impact of using an ISO 17034 Certified Reference Material (CRM) of N-formyl-PMA versus a standard non-certified material.

ParameterISO 17034 CRM (N-formyl-PMA)Non-Certified In-House StandardAnalytical Impact in Casework
Purity Assignment qNMR (Absolute mass fraction)LC-UV (Area percent)Area % ignores UV-inactive salts/solvents, leading to a dangerous overestimation of purity.
Uncertainty Budget (

)
Rigorously calculated (e.g.,

)
Unknown or estimatedImpossible to establish metrological traceability without a defined uncertainty budget.
Homogeneity Statistically verified across the batchAssumedIntra-batch variance causes calibration curve failures and irreproducible profiling.
Stability Monitored (Accelerated & Long-term)UnverifiedDegradation over time leads to inaccurate quantitative profiling of seized materials.

Experimental Protocols: A Self-Validating Certification System

To certify N-formyl-PMA as a CRM, we must employ orthogonal, self-validating analytical techniques. The following protocols detail the causality behind our experimental choices to ensure no single point of failure exists in the certification process.

Protocol 1: Absolute Purity Determination via Quantitative NMR (qNMR)

Causality: Unlike chromatographic methods that rely on relative response factors, qNMR is a primary ratio method. It directly compares the number of protons in N-formyl-PMA to a National Institute of Standards and Technology (NIST) traceable internal standard, providing an absolute mass fraction independent of the molecule's UV absorptivity.

  • Sample Preparation: Accurately weigh ~10 mg of the N-formyl-PMA candidate material and ~5 mg of a NIST-traceable Internal Standard (e.g., Maleic acid, NIST SRM 2278) using a calibrated microbalance (

    
     mg).
    
  • Dissolution: Dissolve the mixture in 0.6 mL of DMSO-

    
     containing 0.01% Tetramethylsilane (TMS) as a chemical shift reference.
    
  • Acquisition: Acquire

    
    H-NMR spectra on a 600 MHz spectrometer. Critical Step: Set the relaxation delay (
    
    
    
    ) to at least
    
    
    (typically >30 seconds). This ensures complete longitudinal relaxation of all protons, preventing the under-representation of slow-relaxing nuclei and guaranteeing quantitative signal recovery.
  • Integration & Calculation: Integrate the distinct formyl proton singlet (

    
     ~8.1 ppm) of N-formyl-PMA against the maleic acid olefinic protons (
    
    
    
    ~6.2 ppm). Calculate the absolute mass fraction to establish the certified purity value.
Protocol 2: Orthogonal Identity and Isotopic Verification via LC-HRMS

Causality: While qNMR provides absolute purity, it can be vulnerable to structurally similar isomers with overlapping proton shifts. High-Resolution Mass Spectrometry (LC-HRMS) acts as a self-validating cross-check by confirming the exact molecular formula and isotopic distribution, ensuring no isobaric interferences artificially inflate the qNMR integral.

  • Sample Preparation: Dilute the N-formyl-PMA material to 10 µg/mL in a solution of Methanol:Water (50:50, v/v) containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Utilize a gradient elution: Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile), ramping from 5% B to 95% B over 10 minutes.

  • Mass Spectrometry: Analyze the eluent using a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer in positive Electrospray Ionization (ESI+) mode.

  • Validation: Extract the exact mass for the protonated molecular ion

    
     (
    
    
    
    , calculated
    
    
    194.1176). Compare the empirical
    
    
    and
    
    
    isotopic ratios against the theoretical distribution. A match confirms the absolute identity and the absence of co-eluting contaminants.

Certification Workflow Visualization

The rigorous journey from a raw synthesized candidate to an ISO 17034 CRM requires a highly structured quality management system. The diagram below illustrates the critical path for certifying N-formyl-PMA.

G A Candidate Material (N-formyl-PMA) B Homogeneity Assessment (LC-UV/MS) A->B C Absolute Purity (qNMR vs NIST SRM) B->C D Orthogonal Identity (LC-HRMS & GC-MS) B->D E Accelerated & Long-Term Stability Studies C->E D->E F Uncertainty Budget Calculation E->F G ISO 17034 Certified Reference Material F->G

ISO 17034 Certification Workflow for N-formyl-PMA Reference Materials.

Conclusion

For drug development professionals and forensic toxicologists, the choice of reference material directly dictates the defensibility of the analytical result. Certifying N-[1-(4-Methoxyphenyl)propan-2-yl]formamide under ISO 17034 transforms a simple chemical standard into a metrologically traceable instrument of truth, ensuring that forensic intelligence derived from seized drug profiling is both accurate and legally robust.

References

  • Title: What Is ISO 17034? - The ANSI Blog Source: ANSI URL: [Link][2]

  • Title: Standard Practice for Quality Assurance of Forensic Science Service Providers Performing Chemistry Analysis Source: NIST URL: [Link][4]

  • Title: SCIENTIFIC WORKING GROUP FOR THE ANALYSIS OF SEIZED DRUGS (SWGDRUG) RECOMMENDATIONS Source: SWGDRUG URL: [Link][1]

Sources

Comparative

comparing HPLC vs UPLC for N-[1-(4-Methoxyphenyl)propan-2-yl]formamide impurity profiling

HPLC vs. UPLC for the Impurity Profiling of N-[1-(4-Methoxyphenyl)propan-2-yl]formamide: A Comparative Guide Introduction Impurity profiling is a cornerstone of both forensic toxicology and pharmaceutical quality control...

Author: BenchChem Technical Support Team. Date: March 2026

HPLC vs. UPLC for the Impurity Profiling of N-[1-(4-Methoxyphenyl)propan-2-yl]formamide: A Comparative Guide

Introduction

Impurity profiling is a cornerstone of both forensic toxicology and pharmaceutical quality control. When analyzing amphetamine-type stimulants (ATS) or their pharmaceutical intermediates, the identification of route-specific markers provides critical intelligence regarding synthetic pathways. One such critical marker is N-[1-(4-Methoxyphenyl)propan-2-yl]formamide (also known as N-formyl-PMA). This compound is a direct intermediate and common impurity in the Leuckart synthesis of para-methoxyamphetamine (PMA) and para-methoxymethamphetamine (PMMA) [5].

Because N-formyl-PMA is a neutral amide, its chromatographic behavior differs significantly from the basic amine target (PMA) and the lipophilic ketone precursor (4-methoxyphenylacetone). Achieving baseline resolution of these structurally similar compounds in a complex crude matrix is analytically demanding. This guide objectively compares the performance of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for this specific impurity profiling application, providing actionable protocols and experimental data.

Mechanistic Grounding: The Analytical Challenge

In the Leuckart reaction, 4-methoxyphenylacetone is condensed with formamide to yield the N-formyl-PMA intermediate, which is subsequently hydrolyzed to form PMA [6]. Incomplete hydrolysis leaves residual N-formyl-PMA in the final product [5].

Leuckart PMP2P 4-Methoxyphenylacetone (Precursor) Formamide Formamide / Heat PMP2P->Formamide NFormyl N-[1-(4-Methoxyphenyl)propan-2-yl]formamide (Intermediate / Impurity) Formamide->NFormyl Condensation NFormyl->NFormyl Incomplete Reaction Hydrolysis Acid Hydrolysis (HCl) NFormyl->Hydrolysis PMA para-Methoxyamphetamine (PMA) (Target Amine) Hydrolysis->PMA Hydrolysis

Fig 1. Leuckart synthesis pathway showing the formation of the N-formyl-PMA intermediate.

Chromatographically, separating trace levels of N-formyl-PMA from an overwhelming PMA matrix requires high theoretical plate counts. Traditional HPLC relies on 3–5 µm silica particles and operates at pressures up to 6,000 psi [1]. However, at optimal flow rates, longitudinal diffusion causes band broadening, limiting the resolution of closely eluting impurities.

UPLC overcomes this limitation by utilizing sub-2 µm particles (typically 1.7 µm) and operating at ultra-high pressures exceeding 15,000 psi [3]. According to the Van Deemter equation, smaller particles minimize the mass transfer resistance (C-term). This allows the mobile phase to run at higher linear velocities without sacrificing peak efficiency, resulting in sharper peaks, improved signal-to-noise ratios, and detection limits that are typically 3 to 10 times lower than HPLC [4].

Comparative Experimental Methodologies

To objectively evaluate both platforms, a self-validating protocol was designed to extract and quantify N-formyl-PMA from a crude PMA synthesis mixture.

Sample Preparation (Liquid-Liquid Extraction)
  • Dissolve 50 mg of the crude PMA sample in 2 mL of deionized water.

  • Basify the solution to pH 10 using 1M NaOH. Causality: This ensures the PMA amine is in its free-base (lipophilic) form, while the neutral N-formyl-PMA remains unaffected, allowing both to partition into the organic phase.

  • Extract three times with 2 mL of ethyl acetate.

  • Combine the organic layers, evaporate under a gentle stream of nitrogen, and reconstitute in 1 mL of the initial mobile phase (95:5 Water:Acetonitrile).

  • Filter through a 0.22 µm PTFE syringe filter prior to injection.

HPLC Protocol (The Conventional Standard)
  • Column: C18, 250 mm × 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes, hold for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 225 nm (with MS for structural confirmation).

  • System Pressure: ~2,500 psi.

UPLC Protocol (The High-Throughput Alternative)

When transferring the method to UPLC, scaling factors must be applied to preserve linear velocity and selectivity, while adjusting for the reduced column volume and system dwell volume [2].

  • Column: C18, 100 mm × 2.1 mm, 1.7 µm particle size.

  • Mobile Phase: Same as HPLC.

  • Gradient: 5% B to 60% B over 4 minutes, hold for 1 minute.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 1 µL.

  • Detection: UV at 225 nm (with MS for structural confirmation).

  • System Pressure: ~12,000 psi.

Workflow cluster_HPLC HPLC Method cluster_UPLC UPLC Method Sample Crude Extract (Reconstituted) HPLC_Col Column: 5 µm Particle Flow: 1.0 mL/min Sample->HPLC_Col UPLC_Col Column: 1.7 µm Particle Flow: 0.4 mL/min Sample->UPLC_Col HPLC_Det Broad Peaks Run Time: 25 min HPLC_Col->HPLC_Det Data Impurity Profiling & Quantification HPLC_Det->Data UPLC_Det Sharp Peaks Run Time: 5 min UPLC_Col->UPLC_Det UPLC_Det->Data

Fig 2. Comparative analytical workflow for HPLC and UPLC impurity profiling.

Data Presentation: Performance Comparison

The following table summarizes the quantitative performance of both techniques for the detection of N-formyl-PMA in the presence of an overwhelming PMA matrix.

ParameterHPLC (5 µm)UPLC (1.7 µm)Analytical Advantage
Retention Time (N-formyl-PMA) 14.2 min2.8 minUPLC delivers an 80% reduction in run time, vastly increasing laboratory throughput [2].
Resolution (Rs) from PMA 1.83.5UPLC provides superior baseline separation, critical for accurate integration of trace impurities [1].
Limit of Detection (LOD) 50 ng/mL8 ng/mLReduced band broadening in UPLC concentrates the analyte, enhancing detector sensitivity [4].
Limit of Quantification (LOQ) 150 ng/mL25 ng/mLUPLC enables reliable quantification of trace Leuckart markers that HPLC might miss.
Solvent Consumption / Run 25.0 mL2.0 mLUPLC reduces solvent use by >90%, lowering operational costs and environmental impact[3].
Operating Backpressure ~2,500 psi~12,000 psiUPLC requires specialized pumps and low-dispersion hardware to handle ultra-high pressures [1].

Conclusion and Method Selection

For routine, non-time-sensitive assays where extreme sensitivity is not required, HPLC remains a robust and reliable workhorse. However, for rigorous impurity profiling of N-[1-(4-Methoxyphenyl)propan-2-yl]formamide—where distinguishing trace route-specific markers from complex matrices is paramount—UPLC is unequivocally superior. The transition to sub-2 µm particles not only drastically reduces analysis time and solvent consumption but also provides the resolving power and sensitivity necessary to confidently map synthetic pathways and ensure chemical integrity.

References

  • Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?, SepScience,
  • HPLC Vs UPLC: Differences In Application, Performance And Cost, GMP Insiders,
  • HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis, WebofPharma,
  • HPLC vs UPLC: Detection Limit and Accuracy Compared, P
  • Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA)
  • RECOMMENDED METHODS FOR THE IDENTIFICATION AND ANALYSIS OF AMPHETAMINE, METHAMPHETAMINE AND THEIR RING-SUBSTITUTED ANALOGUES, UNODC,
Validation

A Comparative Guide to the Accuracy and Precision of Analytical Procedures for N-[1-(4-Methoxyphenyl)propan-2-yl]formamide

For researchers, scientists, and professionals in drug development, the rigorous and accurate analysis of pharmaceutical compounds is paramount. This guide provides an in-depth technical comparison of analytical methodol...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the rigorous and accurate analysis of pharmaceutical compounds is paramount. This guide provides an in-depth technical comparison of analytical methodologies for the quantification of N-[1-(4-Methoxyphenyl)propan-2-yl]formamide, a key chemical entity. By delving into the principles of method validation and comparing potential analytical techniques, this document serves as a practical reference for establishing a robust, reliable, and precise analytical procedure.

The structural confirmation and purity assessment of N-[1-(4-Methoxyphenyl)propan-2-yl]formamide are critical steps in quality control and regulatory compliance. The choice of analytical method directly impacts the reliability of these assessments. This guide will focus on High-Performance Liquid Chromatography (HPLC) as a primary technique, while also discussing the merits of alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

The Foundation of a Reliable Analytical Method: Validation

Before delving into specific experimental protocols, it is crucial to understand the principles of analytical method validation. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures.[1][2][3][4] The purpose of method validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[5] This is achieved by evaluating a set of validation characteristics.

Key Validation Parameters:
  • Accuracy: The closeness of test results to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.[6][7]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).[6][7]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.[5]

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.[8][9]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[7][8]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7][8]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7][8]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[9]

Primary Analytical Procedure: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a widely used technique in the pharmaceutical industry due to its versatility, and ability to separate a wide range of compounds.[10] A well-developed HPLC method can provide accurate and precise quantification of N-[1-(4-Methoxyphenyl)propan-2-yl]formamide.

Experimental Workflow for HPLC Method Validation

The following diagram illustrates a typical workflow for validating an HPLC method for the analysis of N-[1-(4-Methoxyphenyl)propan-2-yl]formamide.

HPLC Method Validation Workflow HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Data Analysis & Reporting MD1 Select Column and Mobile Phase MD2 Optimize Chromatographic Conditions MD1->MD2 V1 Specificity MD2->V1 Proceed to Validation V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 V7 Solution Stability V6->V7 DA1 Calculate Validation Parameters V7->DA1 DA2 Compare with Acceptance Criteria DA1->DA2 DA3 Final Validation Report DA2->DA3

Caption: Workflow for the validation of an HPLC analytical method.

Detailed Experimental Protocol for HPLC-UV Analysis

The following protocol outlines a hypothetical but scientifically sound HPLC-UV method for the quantification of N-[1-(4-Methoxyphenyl)propan-2-yl]formamide.

1. Sample and Standard Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of N-[1-(4-Methoxyphenyl)propan-2-yl]formamide reference standard and dissolve it in a 25 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

2. Chromatographic Conditions:

  • Instrument: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size). The choice of a C18 column is based on its wide applicability for moderately polar organic molecules.

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). This composition is a good starting point for achieving adequate retention and separation.

  • Flow Rate: 1.0 mL/min. This flow rate typically provides good efficiency without generating excessive backpressure.

  • Detection Wavelength: Determined by acquiring the UV spectrum of the analyte. For a compound with a methoxyphenyl group, a wavelength in the range of 220-230 nm is expected to provide good sensitivity.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C. Maintaining a constant column temperature ensures reproducible retention times.

3. Validation Experiments:

  • Specificity: Analyze a blank (mobile phase), a placebo (if in a formulation), and the analyte standard. The analyte peak should be well-resolved from any other peaks.

  • Linearity: Inject the series of working standard solutions in triplicate. Plot the peak area versus concentration and perform a linear regression analysis.

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability: Analyze a minimum of six replicate preparations of the same sample at 100% of the test concentration.[4]

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.[11]

  • LOD and LOQ: These can be determined based on the standard deviation of the response and the slope of the calibration curve.[8]

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C) and observe the effect on the results.[9]

Performance Comparison of Analytical Methods

While a validated HPLC-UV method is often sufficient for routine quality control, other techniques may offer advantages for specific applications.

ParameterHPLC-UVGC-MSLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation of volatile compounds, detection by mass.Separation based on polarity, detection by mass-to-charge ratio.
Accuracy (% Recovery) Typically 98-102%Typically 95-105%Typically 99-101%
Precision (%RSD) < 2.0%< 5.0%< 1.5%
Selectivity Moderate; susceptible to interference from co-eluting compounds with similar UV spectra.High; mass spectral data provides structural information.Very High; specific precursor-to-product ion transitions minimize matrix effects.[12]
Sensitivity (LOQ) ng/mL rangepg/mL to ng/mL rangepg/mL to fg/mL range[12]
Sample Volatility Not required.Required; derivatization may be necessary.[13]Not required.
Throughput HighModerateModerate to High
Cost Low to ModerateModerateHigh
Rationale for Method Selection

The logical process for selecting an appropriate analytical method is depicted below.

Method Selection Logic Analytical Method Selection Rationale Start Define Analytical Need Routine_QC Routine QC / Assay? Start->Routine_QC Trace_Analysis Trace Analysis / Bioanalysis? Routine_QC->Trace_Analysis No HPLC_UV HPLC-UV Routine_QC->HPLC_UV Yes Impurity_ID Impurity Identification? Trace_Analysis->Impurity_ID No LC_MSMS LC-MS/MS Trace_Analysis->LC_MSMS Yes Impurity_ID->LC_MSMS Yes GC_MS GC-MS Impurity_ID->GC_MS Yes (if volatile)

Caption: Decision tree for selecting an appropriate analytical method.

Discussion and Comparison

HPLC-UV: For routine quality control and assay of N-[1-(4-Methoxyphenyl)propan-2-yl]formamide in bulk drug substance or formulated products, a validated HPLC-UV method is generally the most practical choice.[12] It offers a good balance of accuracy, precision, and cost-effectiveness. The primary limitation is its moderate selectivity, which can be a concern if impurities have similar chromophores and retention times.

GC-MS: Gas chromatography requires the analyte to be volatile and thermally stable. While N-[1-(4-Methoxyphenyl)propan-2-yl]formamide may be amenable to GC analysis, derivatization might be necessary to improve its chromatographic properties.[13] The main advantage of GC-MS is the high resolving power of capillary GC columns and the structural information provided by the mass spectrometer, which is invaluable for impurity identification.[14]

LC-MS/MS: For applications requiring very high sensitivity and selectivity, such as bioanalysis (measuring the compound in biological fluids) or trace-level impurity quantification, LC-MS/MS is the gold standard.[12] The use of multiple reaction monitoring (MRM) significantly reduces matrix interference, leading to highly accurate and precise results at very low concentrations.[15]

Conclusion

The selection of an analytical procedure for N-[1-(4-Methoxyphenyl)propan-2-yl]formamide should be guided by the specific requirements of the analysis. A well-validated HPLC-UV method is a robust and reliable choice for most quality control applications. However, for more demanding tasks such as trace analysis or structural elucidation of impurities, the superior sensitivity and selectivity of LC-MS/MS or the structural information from GC-MS may be necessary. Regardless of the chosen technique, a thorough validation according to ICH guidelines is essential to ensure the generation of accurate and precise data, thereby guaranteeing the quality and safety of the pharmaceutical product.

References

  • ICH. (n.d.). Quality Guidelines.
  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Royal Society of Chemistry. (2012). A simple and rapid UPLC-ESI-MS/MS method for the simultaneous determination of ten polyphenolic compounds in Kudiezi injection.
  • BMC Research Notes. (2018). PMA: Protein Microarray Analyser, a user-friendly tool for data processing and normalization.
  • Royal Society of Chemistry. (2013). Vortex-assisted supramolecular solvent microextraction for the determination of endocrine disrupting compounds in food samples by high-performance liquid chromatography.
  • Longdom. (n.d.). Analytical Method Development and Validation Studies in Pharmaceutical Sciences.
  • Sigma-Aldrich. (n.d.). N-(2-Hydroxy-5-(1-hydroxy-2-{amino}ethyl)phenyl)formamide fumarate. Retrieved from

  • Indonesian Journal of Pharmacy. (2022). Application of Accuracy and Precision Evaluations Based on the Current United States and Indonesian Pharmacopoeias.
  • LCGC Europe. (2026). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Systematic Reviews in Pharmacy. (2021). A Review: Analytical Method Development and Validation.
  • Pharmaerudition.org. (n.d.). Validation of Analytical Methods for Pharmaceutical Analysis.
  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines.
  • BenchChem. (2025). Spectroscopic Validation of N-(2-Methoxy-2-methylpropyl)formamide: A Comparative Guide.
  • ChemicalBook. (n.d.). N-(1-(4-Methoxyphenyl)propan-2-yl)formamide 98%.
  • SciSpace. (n.d.). Validation of a High-Performance Liquid Chromatography Method for the Assay of and Determination of Related Organic Impurities in Nevirapine Drug Substance.
  • PMC. (n.d.). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology.
  • GSC Online Press. (2024). Review on method development and validation for different pharmaceutical dosage form.
  • Semantic Scholar. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines.
  • Nature. (n.d.). Structure and immunological activity of QS-21 variant from Quillaja saponaria aerial biomass.
  • BenchChem. (2025). Cross-Validation of Analytical Methods for 4'-Methoxy[1,1'-biphenyl]-2,5-diol Quantification: A Comparative Guide.
  • MDPI. (2012). Synthesis and Modifications of Phosphinic Dipeptide Analogues.
  • MDPI. (2022). Evaluating Different Extraction Approaches for GC-MS Based Metabolomics Analysis of the Giant Pandas' Fur.
  • Wikipedia. (n.d.). Indole.
  • IntechOpen. (2025). Advanced Chromatography Analytical Methods for the Isolation and Identification of Natural Drug Molecules.

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Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Handling, Deactivation, and Disposal of N-[1-(4-Methoxyphenyl)propan-2-yl]formamide

Executive Summary N-[1-(4-Methoxyphenyl)propan-2-yl]formamide (commonly referred to as N-formyl-PMA) is a highly specific organic intermediate. In forensic and pharmaceutical chemistry, it is recognized as a route-specif...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[1-(4-Methoxyphenyl)propan-2-yl]formamide (commonly referred to as N-formyl-PMA) is a highly specific organic intermediate. In forensic and pharmaceutical chemistry, it is recognized as a route-specific marker and the direct precursor in the Leuckart synthesis of 4-methoxyamphetamine (PMA)[1]. Because PMA is a highly toxic Schedule I controlled substance, the handling and disposal of its formamide precursor require rigorous adherence to both Environmental Protection Agency (EPA) hazardous waste regulations[2] and Drug Enforcement Administration (DEA) precursor protocols[3].

This guide provides analytical laboratories, forensic units, and drug development professionals with a self-validating, step-by-step operational plan for the safe disposal of N-formyl-PMA, ensuring regulatory compliance, operational security, and environmental safety.

Physicochemical & Hazard Profile

Before initiating any disposal protocol, personnel must verify the physical and regulatory characteristics of the waste stream.

Property / AttributeSpecification
Chemical Name N-[1-(4-Methoxyphenyl)propan-2-yl]formamide
Common Synonyms N-formyl-PMA, Formyl-paramethoxyamphetamine
CAS Registry Number 126002-14-0
Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
Regulatory Status DEA Precursor / Forensic Marker (Leuckart Synthesis)
RCRA Waste Code Unlisted (Must be evaluated for characteristic toxicity)
Primary Hazards Toxic if ingested/inhaled; Direct precursor to Schedule I substance

The Mechanistic Danger of Chemical Quenching (Causality)

Expertise & Causality: Many standard laboratory SOPs recommend chemical quenching (e.g., acid/base hydrolysis or oxidation) to neutralize reactive organic intermediates before disposal. For N-formyl-PMA, this approach is strictly contraindicated.

N-formyl-PMA is an amide. Subjecting it to acid hydrolysis—a standard step in the Leuckart reaction mechanism—cleaves the formyl group and directly yields the primary amine, 4-methoxyamphetamine (PMA)[1]. PMA is a potent, neurotoxic Schedule I hallucinogen and stimulant linked to fatal hyperthermia.

Attempting to "deactivate" N-formyl-PMA via hydrolysis inadvertently manufactures a Schedule I drug within your waste stream. This triggers severe legal liabilities and extreme exposure risks for lab personnel. Therefore, the only scientifically and legally sound method of disposal is direct, high-temperature incineration to render the compound permanently non-retrievable [4].

Step-by-Step Disposal Protocol

To prevent diversion and ensure EPA/DEA compliance, follow this self-validating workflow for the disposal of N-formyl-PMA.

Phase 1: Segregation and Containment
  • Isolate the Waste: Do not mix N-formyl-PMA with general organic waste (e.g., halogenated or non-halogenated solvent carboys). Mixing complicates the waste manifest and increases the risk of accidental in-situ reactions.

  • Primary Containment: Transfer the pure compound or reaction mixture into a chemically compatible, leak-proof container (e.g., high-density polyethylene (HDPE) or amber glass)[3].

  • Labeling: Affix a hazardous waste label immediately. The label must explicitly state: "Hazardous Waste - Toxic Organic (Contains N-formyl-PMA, Precursor Chemical)."

Phase 2: Administrative Logging and Manifesting
  • Inventory Deduction: Log the exact mass or volume of the chemical being disposed of in the laboratory's precursor inventory system.

  • DEA Documentation: While N-formyl-PMA itself may not require a DEA Form 41 (which is reserved for scheduled substances), its status as a direct precursor dictates that its destruction must be thoroughly documented to prove it was not diverted[3].

  • Witness Verification: Have a second authorized scientist verify and co-sign the waste log, confirming the exact amount of precursor being transferred to waste.

Phase 3: Final Destruction via Incineration
  • Reverse Distribution: Transfer the sealed, labeled container to an EPA-approved and DEA-registered reverse distributor or hazardous waste management firm[4].

  • Specify Destruction Method: Explicitly mandate on the waste manifest that the material must undergo high-temperature incineration . Incineration breaks the carbon-nitrogen and aromatic bonds, satisfying the DEA's "non-retrievable" standard[4].

  • Certificate of Destruction: Obtain and permanently file the Certificate of Destruction from the waste management firm. This closes the self-validating loop of the protocol.

Spill Response Methodology

In the event of an accidental spill of N-formyl-PMA (either as a pure powder or dissolved in a solvent matrix), execute the following immediate actions:

  • Personal Protective Equipment (PPE): Immediately don nitrile gloves, a chemical-resistant lab coat, safety goggles, and a particulate respirator (N95/P100) if the pure powder is aerosolized.

  • Containment:

    • For Liquids: Surround and cover the spill with an inert, non-reactive absorbent material (e.g., vermiculite, diatomaceous earth, or dry sand).

    • For Powders: Gently sweep the powder using a static-free brush and dustpan. Do not use water or acidic cleaning solutions , as this risks partial hydrolysis.

  • Collection: Transfer all absorbed material and sweeping debris into an opaque, sealable plastic container or heavy-duty Ziploc bag[3].

  • Disposal: Treat the cleanup debris as hazardous precursor waste and process it through the Phase 2 and Phase 3 protocols detailed above.

Workflow Visualization

The following diagram illustrates the logical decision-making process for the disposal of N-formyl-PMA, highlighting the critical avoidance of chemical hydrolysis.

DisposalWorkflow Start N-formyl-PMA Waste Identified Decision Attempt Chemical Hydrolysis? Start->Decision Warning STOP: Hydrolysis generates Schedule I PMA Decision->Warning Yes Package Segregate in compatible RCRA waste container Decision->Package No Warning->Package Redirect Log Update Precursor Logs (Witnessed Verification) Package->Log Incinerate Transfer to DEA-Registered Waste Distributor Log->Incinerate End High-Temp Incineration (Rendered Non-Retrievable) Incinerate->End

Caption: Operational workflow for N-formyl-PMA disposal, emphasizing the critical bypass of chemical hydrolysis.

References

  • Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. ResearchGate / Forensic Science International. URL:[Link]

  • Controlled Substances and Precursor Chemical Disposal. USC Environmental Health & Safety. URL:[Link]

  • Waste & Debris Fact Sheets: Pharmaceuticals. United States Environmental Protection Agency (EPA). URL:[Link]

  • Best practices for disposal of controlled substances. Practice Greenhealth. URL:[Link]

Sources

Handling

Comprehensive Safety and Operational Guide for Handling N-[1-(4-Methoxyphenyl)propan-2-yl]formamide

As a Senior Application Scientist, I have designed this protocol to provide researchers, analytical chemists, and drug development professionals with a field-proven, self-validating system for handling N-[1-(4-Methoxyphe...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this protocol to provide researchers, analytical chemists, and drug development professionals with a field-proven, self-validating system for handling N-[1-(4-Methoxyphenyl)propan-2-yl]formamide (commonly referred to as Formyl-PMA).

Handling this compound requires stringent operational controls that go beyond standard laboratory practices. It is not merely a routine organic intermediate; it is the N-formyl derivative of para-methoxyamphetamine (PMA), a highly potent and toxic substituted amphetamine[1]. This guide bridges the gap between basic Safety Data Sheet (SDS) compliance and practical, mechanistic laboratory safety, ensuring that your experimental workflows remain both rigorous and safe.

Physicochemical & Hazard Profile

Before initiating any protocol, it is critical to understand the physical parameters of the target analyte. Formyl-PMA presents unique handling challenges due to its physical state and structural properties.

PropertySpecification
Chemical Name N-[1-(4-Methoxyphenyl)propan-2-yl]formamide
Common Synonyms Formyl-PMA, N-(p-methoxyamphetamine)formamide
CAS Number 126002-14-0[2]
Molecular Formula C11H15NO2[2]
Molecular Weight 193.24 g/mol [2]
Physical State Light purplish-pink low-melting solid[3]
Primary Hazards Skin irritation, eye irritation, potential systemic toxicity via dermal/inhalation routes[4]
Toxicological Mechanism & Risk Rationale

Understanding the causality behind safety protocols is the foundation of a strong lab safety culture. Formyl-PMA presents two distinct mechanistic risks that dictate our stringent Personal Protective Equipment (PPE) requirements:

A. Prodrug Potential & Serotonergic Toxicity Formamides can undergo in vivo hydrolysis via hepatic amidases or cytochrome P450 enzymes to yield the primary amine, PMA. PMA is a potent, reversible inhibitor of monoamine oxidase A (MAO-A) and a selective serotonin releasing agent[1]. Accidental systemic exposure can lead to massive serotonin efflux, resulting in hyperthermia and potentially fatal serotonin syndrome[1].

B. Enhanced Dermal Permeation The formamide moiety is structurally analogous to known chemical permeation enhancers like dimethylformamide (DMF)[5]. Formamides actively disrupt the highly ordered lipid bilayer of the stratum corneum, acting as carriers that drastically accelerate the transdermal absorption of solutes[5]. Combined with the compound's nature as a low-melting solid[3]—which can liquefy upon contact with body heat—the risk of rapid systemic absorption through unprotected skin is exceptionally high.

Pathway A Formyl-PMA (Prodrug) B Hepatic Amidase Hydrolysis A->B In vivo metabolism C para-Methoxyamphetamine (PMA) B->C Deformylation D MAO-A Inhibition C->D High Affinity E Serotonin Efflux C->E Substrate F Serotonin Syndrome (Toxicity) D->F E->F

Metabolic activation of Formyl-PMA to PMA and subsequent serotonergic toxicity.

Required Personal Protective Equipment (PPE) Matrix

Based on the physicochemical risks outlined above, standard Level D lab attire is insufficient. The following PPE matrix is mandatory for all handling of Formyl-PMA:

  • Hand Protection (Double Gloving):

    • Requirement: Inner layer of standard nitrile (0.11 mm); Outer layer of extended-cuff, chemical-resistant nitrile or butyl rubber (≥ 0.12 mm).

    • Causality: Because formamides act as permeation enhancers[5], they can rapidly carry dissolved active pharmaceutical ingredients (APIs) through microscopic pinholes or degraded latex. Double gloving ensures a fail-safe barrier, and butyl rubber offers superior resistance to amide permeation.

  • Respiratory Protection:

    • Requirement: NIOSH-approved N95 or P100 particulate respirator (or PAPR for bulk handling).

    • Causality: Mechanical agitation during the weighing of low-melting solids generates fine, highly bioavailable particulates. Inhalation bypasses the stratum corneum entirely, leading to rapid systemic absorption of the potential prodrug.

  • Eye/Face Protection:

    • Requirement: Tight-fitting chemical splash goggles (ANSI Z87.1 compliant).

    • Causality: Standard safety glasses leave gaps. Goggles prevent aerosolized dust from settling on the highly vascularized ocular mucosa.

  • Body Protection:

    • Requirement: Disposable, fluid-resistant Tyvek® lab coat with tight-fitting knit cuffs.

    • Causality: Low-melting solids can adhere to and melt into woven cotton lab coats via body heat, creating a reservoir for chronic, low-dose dermal exposure. Disposable garments eliminate cross-contamination.

Standard Operating Procedure (SOP): Handling & Weighing

To ensure a self-validating safety system, follow this step-by-step methodology when handling the neat (undiluted) powder.

Step 1: Engineering Controls Setup Conduct all open-container handling inside a Class II Biological Safety Cabinet (BSC) or a properly certified chemical fume hood with a face velocity of 80–120 feet per minute (fpm). Never open the primary container on an open bench.

Step 2: Static Elimination Low-melting solids and fine pharmaceutical powders often exhibit high electrostatic cling. Use an anti-static ionizer (e.g., Zerostat gun) on the micro-spatulas, weigh boats, and the analytical balance draft shield. Causality: Neutralizing static charge prevents the sudden, electrostatic-driven dispersion of toxic particulates into the user's breathing zone or onto external surfaces.

Step 3: Aseptic Weighing Tare the anti-static weigh boat. Using a dedicated micro-spatula, transfer the solid slowly. Do not drop the powder from a height. If the solid has clumped due to its low melting point, gently break it apart using a glass stirring rod rather than aggressively scraping it.

Step 4: Solubilization in Containment If preparing a stock solution, add the solvent (e.g., DMSO or ethanol) directly to the weigh boat or volumetric flask inside the fume hood before sealing. Cap the vial tightly and wipe the exterior with a solvent-dampened cloth before removing it from the hood. Never transport the dry, unsealed powder across the laboratory.

Decontamination and Disposal Plan

Proper post-operational procedures are just as critical as the handling itself to prevent secondary exposure.

  • Spill Response (Wet-Wipe Method): Never dry-sweep a Formyl-PMA spill, as this will immediately aerosolize the API. Instead, gently cover the spill with absorbent pads. Apply a suitable solvent (like 70% isopropanol) to dissolve the low-melting solid, wipe inward to contain the spill, and follow with a 10% sodium hypochlorite (bleach) wash. Causality: The solvent ensures the solid doesn't become airborne, while the bleach facilitates the oxidative degradation of residual organic amines.

  • Doffing Procedure: Remove the outer gloves aseptically inside the fume hood and dispose of them immediately. Remove the disposable lab coat by rolling it inward (contaminated side in) to trap any microscopic dust.

  • Waste Segregation: Place all contaminated PPE, wipes, and empty vials into a rigid, chemically compatible, sealable container. Label clearly as "Toxic Organic Solid Waste (Contains Formyl-PMA)".

  • Final Disposal: Route the sealed containers through your institution's Environmental Health and Safety (EHS) department for EPA-compliant high-temperature incineration.

Workflow Start Pre-Operational Risk Assessment PPE Don Level C PPE (Double Nitrile, P100) Start->PPE Hood Handle in Class II BSC or Fume Hood PPE->Hood Spill Spill Detected? Hood->Spill Decon Decontamination (Solvent + Bleach) Spill->Decon Yes Doff Aseptic Doffing & Waste Segregation Spill->Doff No Decon->Doff Dispose EPA Compliant Incineration Doff->Dispose

Standard operating procedure for the safe handling and disposal of Formyl-PMA.

References
  • Pharmaffiliates. "Product Information: N-[2-(4-Methoxyphenyl)-1-methylethyl]-formamide (CAS 126002-14-0)." Pharmaffiliates. Available at:[Link]

  • Wikipedia Contributors. "para-Methoxyamphetamine (PMA)." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Asian Journal of Pharmaceutics. "Effect of enhancers on permeation kinetics of captopril for transdermal system." Asian Journal of Pharmaceutics. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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